Blonanserin dihydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C23H32Cl2FN3 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride |
InChI |
InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |
Clave InChI |
IQTIXQWMIKSCBX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Blonanserin Dihydrochloride: A Technical Guide to Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Affinity
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the binding characteristics of blonanserin (B195606), an atypical antipsychotic, at its primary targets: the dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. This document details the quantitative affinity data, the experimental methodologies used for its determination, and the associated intracellular signaling cascades.
Pharmacological Profile of Blonanserin
Blonanserin is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to its unique mechanism of action, which involves a potent and balanced antagonism of both dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][4][5] This dual blockade is thought to reduce the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by modulating dopaminergic overactivity, while simultaneously addressing negative symptoms (e.g., social withdrawal) and mitigating the risk of extrapyramidal side effects through its influence on serotonergic pathways.[2][3]
Blonanserin exhibits a high affinity for D₂ and 5-HT₂ₐ receptors, and also shows significant affinity for the dopamine D₃ receptor.[1][6][7] Conversely, it has a low affinity for other receptor types, including adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors, which contributes to its favorable tolerability profile by minimizing side effects like orthostatic hypotension, sedation, and weight gain.[1][2][8]
Receptor Binding Affinity Data
The binding affinity of blonanserin for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Kᵢ) is a measure of a ligand's affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented below is for human receptors unless otherwise noted.
| Receptor Subtype | Blonanserin Kᵢ (nM) | Reference |
| Dopamine D₂ | 0.142 | [6][7] |
| Serotonin 5-HT₂ₐ | 0.812 | [6][7] |
| Dopamine D₃ | 0.494 | [6][7] |
| Serotonin 5-HT₆ | 11.7 | [2][8] |
| Adrenergic α₁ | 26.7 | [6][7] |
| Sigma Receptor (IC₅₀) | 286 | [6] |
Kᵢ: Inhibition Constant; a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half-maximal inhibitory concentration.
Intracellular Signaling Pathways
Blonanserin exerts its pharmacological effects by antagonizing, or blocking, the signaling cascades initiated by the activation of D₂ and 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o subtype of G proteins.[9][[“]] Its activation typically leads to an inhibitory cellular response. The canonical pathway involves the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[[“]][11][12] D₂ receptors can also signal through Gβγ subunits to activate K⁺ channels and through β-arrestin-dependent pathways.[9]
Caption: Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a GPCR that couples to the Gαq/11 signaling pathway.[13][14] Upon activation by serotonin, Gαq stimulates the enzyme phospholipase C (PLC).[13][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[13][15] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] This cascade ultimately leads to an excitatory cellular response.
Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway.
Experimental Protocols: Radioligand Binding Assay
The affinity of blonanserin for D₂ and 5-HT₂ₐ receptors is typically determined using competitive radioligand binding assays.[15] This technique measures the ability of an unlabeled compound (the competitor, e.g., blonanserin) to displace a radiolabeled ligand of known affinity from the target receptor.
General Methodology
-
Membrane Preparation:
-
A stable cell line (e.g., HEK293, CHO-K1) engineered to express a high density of the human receptor of interest (D₂ or 5-HT₂ₐ) is cultured.[16][17]
-
Cells are harvested and mechanically lysed in a homogenization buffer (e.g., Tris-HCl, MgCl₂).[16]
-
The cell homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[16]
-
The membrane pellet is washed and re-suspended in an appropriate assay buffer. The total protein concentration is determined using a method like the Bradford assay.[16]
-
-
Competitive Binding Assay:
-
The assay is performed in multi-well plates (e.g., 96-well plates).[18][19]
-
Each well contains:
-
To determine non-specific binding, a parallel set of reactions is included containing a high concentration of a known, non-radioactive antagonist (e.g., butaclamol for D₂, mianserin (B1677119) for 5-HT₂ₐ) to saturate all receptors.[16][19]
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[16][20]
-
-
Separation and Quantification:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).[16][18] This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[16]
-
The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is quantified using a scintillation counter.[16]
-
-
Data Analysis:
-
The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor (blonanserin) concentration.
-
The IC₅₀ value (the concentration of blonanserin that displaces 50% of the specific binding of the radioligand) is determined from this curve.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[16]
-
Caption: Radioligand Binding Assay Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. What is Blonanserin used for? [synapse.patsnap.com]
- 5. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blonanserin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Blonanserin Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of its dihydrochloride (B599025) salt. Blonanserin exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] It possesses a lower affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile, particularly concerning sedation, orthostatic hypotension, and metabolic disturbances.[1][3] This document details its receptor binding affinities, in vitro and in vivo pharmacology, and pharmacokinetic properties. Furthermore, it provides detailed methodologies for key experimental assays and visual representations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
Blonanserin, a second-generation antipsychotic, offers a distinct therapeutic option for schizophrenia.[4][5] Its chemical structure, a 4-phenyl-2-(1-piperazinyl)pyridine derivative, underpins its specific interactions with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][2] A comprehensive understanding of its pharmacological profile is crucial for optimizing its clinical application and exploring its potential in other neuropsychiatric disorders.
Receptor Binding Profile
Blonanserin's antipsychotic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] Notably, it demonstrates a high affinity for the dopamine D3 receptor, which may contribute to its effects on negative symptoms and cognitive deficits in schizophrenia.[6][7] The following tables summarize the in vitro receptor binding affinities (Ki values) of blonanserin and its major metabolite, M-1 (N-deethylated blonanserin), in comparison to other antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM) of Blonanserin and Comparator Antipsychotics.
| Receptor | Blonanserin | Risperidone | Haloperidol |
| Dopamine D2 | 0.144 | 3.5 | 1.0 |
| Dopamine D3 | 0.494 | 8.2 | 0.7 |
| Serotonin 5-HT2A | 0.823 | 0.17 | 8.5 |
| Serotonin 5-HT6 | 11.7 | 250 | >1000 |
| Adrenergic α1 | 26 | 0.38 | 10 |
| Histamine H1 | 55 | 3.1 | 500 |
| Muscarinic M1 | >1000 | >1000 | 100 |
Data compiled from multiple sources.[1][3][8]
Table 2: Pharmacokinetic Parameters of Blonanserin in Healthy Volunteers.
| Parameter | 4 mg Single Dose | 8 mg Single Dose | 12 mg Single Dose |
| Tmax (hr) | ~2.0 | ~2.0 | ~2.0 |
| t1/2 (hr) | 10.7 | 12.0 | 16.2 |
| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose |
| AUC (ng·hr/mL) | Varies with dose | Varies with dose | Varies with dose |
Data represents mean values.[1][8]
In Vitro Pharmacology
Blonanserin acts as a potent antagonist at human dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors.[1][6] Functional assays, such as the GTPγS binding assay, have confirmed its antagonist properties.[6] In vitro studies have shown that blonanserin transiently increases neuronal firing in the locus coeruleus and ventral tegmental area.[9] It also persistently increases extracellular levels of norepinephrine (B1679862) and dopamine in the prefrontal cortex, without significantly affecting serotonin, GABA, or glutamate (B1630785) levels.[1][9]
In Vivo Pharmacology
In animal models of schizophrenia, blonanserin demonstrates antipsychotic-like efficacy. It effectively inhibits methamphetamine-induced hyperactivity in rats, a commonly used model to predict antipsychotic activity.[6] Furthermore, blonanserin has been shown to ameliorate social deficits in mice treated with phencyclidine (PCP), an NMDA receptor antagonist that induces schizophrenia-like symptoms.[7] This effect is suggested to be mediated through its antagonism of dopamine D3 receptors.[7] Studies in rats have also indicated that blonanserin can suppress impulsive actions.[10]
Pharmacokinetics and Metabolism
Following oral administration, blonanserin is rapidly absorbed, reaching maximum plasma concentrations within approximately 2 hours in healthy volunteers.[3] The terminal elimination half-life is dose-dependent, ranging from approximately 7.7 to 11.9 hours.[4][11] Blonanserin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][8] The major metabolites are M-1 (N-deethylated blonanserin) and M-3 (hydroxylated blonanserin).[1][8] While M-1 shows a higher binding affinity for D2/3 and 5-HT2A receptors than the parent drug, its pharmacological activity is several-fold lower.[1][8] Elimination of blonanserin and its metabolites occurs predominantly through urine and feces.[1][12]
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a compound for the dopamine D2 receptor using a radioligand competition assay.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 receptors.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK-293 cells expressing D2 receptors and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation and [3H]-Spiperone.
-
Non-specific Binding: Membrane preparation, [3H]-Spiperone, and a high concentration of unlabeled haloperidol.
-
Compound Competition: Membrane preparation, [3H]-Spiperone, and varying concentrations of the test compound (e.g., blonanserin).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Antagonism Assay (Functional Assay)
This protocol describes a cell-based functional assay to determine the antagonist activity of a compound at the human 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Serotonin (agonist).
-
Test compound (e.g., blonanserin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the CHO-K1-h5-HT2A cells into the microplates and allow them to attach and grow overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound or vehicle for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of serotonin to all wells to stimulate the receptors and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. To determine antagonist activity, calculate the inhibition of the serotonin-induced response by the test compound. Determine the IC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Blonanserin's Antagonism of Dopamine and Serotonin Receptors
Caption: Blonanserin's primary mechanism of action.
Experimental Workflow for In Vivo Antipsychotic Activity
Caption: Workflow for methamphetamine-induced hyperactivity model.
Conclusion
Blonanserin dihydrochloride is a potent antipsychotic with a well-defined pharmacological profile characterized by high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors. Its limited activity at other neuroreceptors likely contributes to its favorable tolerability. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development, facilitating further investigation into the therapeutic potential of blonanserin and the development of novel antipsychotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Methamphetamine-induced impulsivity during chronic methamphetamine treatment in rats: effects of the TAAR 1 agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Inhibition of RtTg neurons reverses methamphetamine-induced attention deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Blonanserin Dihydrochloride for Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and chronic psychiatric disorder characterized by a range of symptoms, including positive (hallucinations, delusions), negative (avolition, anhedonia), and cognitive deficits.[1] The mainstay of pharmacological treatment has historically revolved around modulating neurotransmitter systems, primarily dopamine (B1211576).[2] The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms, while hypoactivity in the mesocortical pathway may be responsible for negative and cognitive symptoms.[1][3][4] Second-generation antipsychotics (SGAs), often called atypical antipsychotics, have expanded on this by also targeting serotonin (B10506) pathways, aiming for broader efficacy and improved tolerability.[1]
Blonanserin (B195606) is a novel atypical antipsychotic approved for the treatment of schizophrenia in several Asian countries, including Japan and Korea.[5][6] It possesses a unique pharmacological profile, acting as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[6][7] This guide provides an in-depth technical overview of blonanserin, summarizing key data, outlining experimental methodologies, and visualizing its core mechanisms for professionals in psychiatric drug research and development.
Pharmacodynamics: Mechanism of Action
Blonanserin's therapeutic effects are primarily attributed to its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8] This dual action is believed to address both the positive and negative symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with older, typical antipsychotics.[7][8]
Receptor Binding Profile
Blonanserin exhibits high affinity for dopamine D2 and D3 receptors and serotonin 5-HT2A receptors.[6][7] Notably, its affinity for D2 receptors is approximately six times greater than for 5-HT2A receptors, a characteristic that distinguishes it from many other SGAs.[7] It has a low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile, with a lower propensity for orthostatic hypotension, sedation, and weight gain.[7][9]
Table 1: Receptor Binding Affinities (Ki, nM) of Blonanserin and Comparators
| Receptor | Blonanserin | Risperidone (B510) | Haloperidol (B65202) |
| Dopamine D₂ | 0.142 | - | - |
| Dopamine D₃ | 0.494 | - | - |
| Serotonin 5-HT₂ₐ | 0.812 | - | - |
| Serotonin 5-HT₆ | 11.7 | - | - |
| Adrenergic α₁ | 26.7 | - | - |
| Data sourced from multiple studies. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. |
Signaling Pathways
The therapeutic action of blonanserin is rooted in its modulation of the interconnected dopamine and serotonin neural circuits implicated in schizophrenia.
-
Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, an excess of dopamine is linked to the positive symptoms of schizophrenia.[3][10] By blocking D2 receptors in this region, blonanserin reduces dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.[6]
-
Serotonin 5-HT2A Receptor Antagonism: Serotonin pathways exert a regulatory influence on dopamine release.[11] Specifically, 5-HT2A receptor activation can inhibit dopamine release in certain brain regions, including the prefrontal cortex.[11][12] By blocking these 5-HT2A receptors, blonanserin is thought to disinhibit dopamine release in the mesocortical pathway. This increase in cortical dopamine may help ameliorate the negative and cognitive symptoms of schizophrenia.[11] This mechanism also contributes to a lower risk of extrapyramidal symptoms (EPS) compared to agents that only block D2 receptors.[8]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of blonanserin dictates its clinical dosing and potential for drug interactions.
ADME Profile
-
Absorption: Blonanserin is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours.[9] Its bioavailability is around 55%.[5][9] Food intake can significantly increase its absorption and bioavailability, so it is recommended to be taken after meals.[7]
-
Distribution: Blonanserin exhibits a high brain-to-plasma concentration ratio, indicating excellent permeability across the blood-brain barrier.[7] It is extensively bound to plasma proteins, primarily albumin.[6]
-
Metabolism: The primary route of metabolism for blonanserin is through the cytochrome P450 enzyme CYP3A4 in the liver.[6][7] Major metabolic pathways include N-deethylation and hydroxylation of the cyclooctane (B165968) ring.[6] While some metabolites are pharmacologically active, their activity is considerably lower than the parent compound.[6][7]
-
Excretion: Blonanserin and its metabolites are eliminated predominantly through urine (57%) and feces (30%).[6][9]
Table 2: Pharmacokinetic Parameters of Oral Blonanserin
| Parameter | Value | Notes |
| Bioavailability | ~55% | Increased with food intake.[5][9] |
| Tmax (Time to Peak) | ~1.5 hours | Time to reach maximum plasma concentration.[9] |
| Elimination Half-life (t½) | 7.7 - 11.9 hours | Dose-dependent (single 4mg and 8mg doses).[5] |
| Metabolism | Hepatic (CYP3A4) | Potential for drug-drug interactions with CYP3A4 inhibitors/inducers.[6][7] |
| Primary Excretion | Urine (~57%), Feces (~30%) | [6][9] |
| Plasma Protein Binding | >99% | Primarily to albumin.[6] |
Clinical Efficacy
Clinical trials have demonstrated blonanserin's efficacy in treating both positive and negative symptoms of schizophrenia, with a safety profile that offers advantages over some other antipsychotics.
Performance in Clinical Trials
Multiple randomized, double-blind clinical trials have established the efficacy of blonanserin. It has shown comparable efficacy to risperidone and haloperidol in reducing overall symptoms as measured by the Positive and Negative Syndrome Scale (PANSS).[13] Notably, some studies suggest blonanserin is superior to haloperidol in ameliorating negative symptoms.[13]
Table 3: Summary of Key Clinical Trial Findings for Blonanserin
| Trial Comparator | Duration | Key Efficacy Outcome (vs. Comparator) | Reference |
| Haloperidol | 8 Weeks | Non-inferior on PANSS total score; superior for negative symptoms. | [13] |
| Risperidone | 8 Weeks | Non-inferior on PANSS total and subscale scores. | [13] |
| Placebo | 6 Weeks | Significantly greater reduction in PANSS total and positive scores. | [14] |
Safety and Tolerability
Blonanserin is generally well-tolerated.[13] Its low affinity for histaminic, muscarinic, and adrenergic receptors translates to a lower incidence of sedation, weight gain, and orthostatic hypotension compared to some other SGAs.[7] While extrapyramidal symptoms (EPS) like akathisia can occur, their incidence may be lower than with typical antipsychotics like haloperidol.[13] Compared to risperidone, blonanserin has been associated with a lower risk of hyperprolactinemia.[13]
Table 4: Notable Adverse Event Profile of Blonanserin vs. Comparators
| Adverse Event | Comparison with Haloperidol | Comparison with Risperidone |
| Extrapyramidal Symptoms (EPS) | Fewer EPS reported. | Higher risk of akathisia reported in one meta-analysis. |
| Hyperprolactinemia | Lower risk of prolactin elevation. | Lower risk of prolactin elevation. |
| Weight Gain / Metabolic Effects | Generally minimal effects reported. | Favorable profile with minimal weight gain. |
| Data synthesized from multiple clinical trials and meta-analyses.[13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the research and development of antipsychotics like blonanserin.
In Vitro Receptor Binding Assay
These assays are crucial for determining a drug's affinity (Ki) for various receptors.
-
Objective: To quantify the binding affinity of blonanserin to dopamine D2 and serotonin 5-HT2A receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D2 or 5-HT2A receptors) or from dissected brain tissue (e.g., rat striatum for D2, frontal cortex for 5-HT2A).[8][15]
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at a fixed concentration.[16][17]
-
Competition Binding: The incubation is performed across a range of concentrations of the unlabeled test compound (blonanserin).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.[17]
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy via PET
Positron Emission Tomography (PET) allows for the direct measurement of receptor occupancy in the living brain, linking drug dosage and plasma concentration to target engagement.
-
Objective: To determine the percentage of D2 receptors occupied by blonanserin at clinical doses.
-
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia are enrolled.[18]
-
Baseline Scan: A baseline PET scan is performed using a suitable radiotracer (e.g., [11C]raclopride for D2 receptors) to measure the baseline receptor availability (Binding Potential, BP_ND).[18][19]
-
Drug Administration: The subject is administered a single or multiple doses of blonanserin.
-
Post-Dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with the same radiotracer. The drug competes with the radiotracer for receptor binding, leading to a reduced signal.[18]
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in radiotracer binding from the baseline scan to the post-dose scan.[18][20] Plasma samples are often taken concurrently to correlate occupancy with drug concentration.[19]
-
Preclinical Animal Models
Animal models are used to assess the antipsychotic-like potential and liability for side effects. The amphetamine-induced hyperactivity model is a common screening tool.
-
Objective: To assess the ability of blonanserin to reverse dopamine-agonist-induced hyperlocomotion, a proxy for antipsychotic activity.
-
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[21][22]
-
Habituation: Animals are habituated to the testing environment (e.g., open-field locomotor activity boxes equipped with infrared beams) for a set period before the test day.[13]
-
Drug Administration: On the test day, animals are pre-treated with either vehicle or varying doses of blonanserin.
-
Psychostimulant Challenge: After a pre-treatment interval, animals are challenged with a psychostimulant, typically d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[23][24]
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for 60-90 minutes post-challenge.[13][24]
-
Data Analysis: The locomotor activity of the blonanserin-treated groups is compared to the vehicle-treated group to determine if the drug significantly attenuates the amphetamine-induced hyperactivity.
-
Phase III Clinical Trial Design
Phase III trials are pivotal for establishing efficacy and safety in a large patient population before regulatory approval.
-
Objective: To confirm the efficacy and safety of blonanserin for the treatment of acute schizophrenia compared to placebo and/or an active comparator.
-
Methodology:
-
Design: A multi-center, randomized, double-blind, placebo-controlled and/or active-controlled parallel-group design is typical.[14][25]
-
Patient Population: Patients (e.g., aged 18-65) meeting DSM criteria for schizophrenia, with an acute exacerbation of psychotic symptoms. Key inclusion criteria often include a minimum baseline PANSS total score.[26]
-
Intervention: Patients are randomized to receive a fixed or flexible dose of blonanserin, placebo, or an active comparator (e.g., risperidone) for a period of 6-8 weeks.[14]
-
Primary Outcome Measure: The primary endpoint is typically the change in the PANSS total score from baseline to the end of the study (e.g., Week 6).[26]
-
Secondary Outcome Measures: These may include changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scores, and response rates (e.g., ≥30% reduction in PANSS total score).[27]
-
Safety Assessments: Safety and tolerability are monitored throughout the trial by recording adverse events, vital signs, weight, ECGs, and laboratory tests (including prolactin levels).
-
Conclusion
Blonanserin dihydrochloride (B599025) is an atypical antipsychotic with a distinct pharmacodynamic and pharmacokinetic profile. Its potent antagonism of dopamine D2/D3 and serotonin 5-HT2A receptors provides a strong rationale for its efficacy in treating both the positive and negative symptom domains of schizophrenia.[6][7] Clinical data support its efficacy, which is comparable to other established antipsychotics, while offering a favorable safety profile, particularly concerning metabolic side effects and hyperprolactinemia.[13] For researchers and developers, blonanserin represents a valuable molecule for studying the intricate interplay of dopaminergic and serotonergic systems in psychosis and serves as a benchmark for the development of future therapeutics with improved efficacy and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 5. Blonanserin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Four Major Dopaminergic Pathways & Association with Schizophrenia - Bepharco [bepharco.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Serotonin and Prefrontal Cortex Function: Neurons, Networks, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b-neuro.com [b-neuro.com]
- 14. Could improving clinical trial design result in more drug approvals for Schizophrenia? - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 22. imrpress.com [imrpress.com]
- 23. imrpress.com [imrpress.com]
- 24. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. ENHANCE: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive Pimavanserin for Schizophrenia in Patients With an Inadequate Response to Antipsychotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Preclinical Profile of Blonanserin Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for blonanserin (B195606) dihydrochloride, a second-generation antipsychotic. The information presented herein is intended to support further research and development efforts by providing detailed pharmacological, pharmacokinetic, and toxicological data, along with methodologies for key preclinical assessments.
Pharmacodynamics
Blonanserin is a potent antagonist with high affinity for dopamine (B1211576) D₂ and D₃ receptors, and serotonin (B10506) 5-HT₂ₐ receptors.[1][2] Its pharmacological profile is characterized by a higher affinity for D₂ receptors compared to 5-HT₂ₐ receptors, a feature that distinguishes it from many other atypical antipsychotics.[2] Blonanserin exhibits low affinity for adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors, which is predictive of a favorable side-effect profile with a lower propensity for orthostatic hypotension, sedation, and anticholinergic effects.[1][2]
Receptor Binding Affinity
The receptor binding profile of blonanserin has been characterized in various in vitro studies. The equilibrium dissociation constants (Ki) for blonanserin at key neurotransmitter receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D₂ | 0.142 | [2] |
| Dopamine D₃ | 0.494 | [2] |
| Serotonin 5-HT₂ₐ | 0.812 | [2] |
| Adrenergic α₁ | 26.7 | [2] |
| Histamine H₁ | Low Affinity | [1] |
| Muscarinic M₁ | Low Affinity | [1] |
Mechanism of Action
Blonanserin's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors in the central nervous system.[3] The blockade of D₂ receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Concurrently, the antagonism of 5-HT₂ₐ receptors is believed to contribute to its efficacy against negative symptoms and to mitigate the risk of extrapyramidal side effects (EPS) that can arise from potent D₂ receptor blockade.[3]
In Vivo Pharmacology: Animal Models
The antipsychotic potential of blonanserin has been evaluated in several well-established animal models of schizophrenia.
PCP, a non-competitive NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents. Blonanserin has been shown to ameliorate PCP-induced hyperlocomotion and social interaction deficits in mice and rats, suggesting its potential to treat both positive and negative symptoms of schizophrenia.[4] One study demonstrated that blonanserin significantly ameliorated PCP-induced social deficits in mice, an effect that was not observed with haloperidol (B65202) or olanzapine.[4]
PPI of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in schizophrenic patients. Blonanserin has been shown to reverse apomorphine-induced deficits in PPI in rats, indicating its potential to restore sensorimotor gating.
The induction of catalepsy in rodents is often used as a predictor of extrapyramidal side effects in humans. In preclinical studies, blonanserin has a low propensity to induce catalepsy in mice compared to the typical antipsychotic haloperidol, suggesting a lower risk of EPS.[5]
Signaling Pathways
The therapeutic effects of blonanserin are mediated through its modulation of complex intracellular signaling cascades downstream of D₂ and 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Signaling
As a D₂ receptor antagonist, blonanserin blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway. The D₂ receptor is coupled to the Gαi/o family of G-proteins.
Serotonin 5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is coupled to the Gαq/11 family of G-proteins, which activate the phospholipase C (PLC) signaling cascade. Blonanserin's antagonism of this receptor is thought to contribute to its atypical antipsychotic profile.
Pharmacokinetics
The pharmacokinetic profile of blonanserin has been investigated in various preclinical species.
| Parameter | Rat | Dog | Monkey |
| Tmax (hr) | 1.0 - 2.0 | 2.0 - 4.0 | 1.0 - 3.0 |
| t1/2 (hr) | 2.5 - 4.5 | 6.0 - 8.0 | 3.0 - 5.0 |
| Bioavailability (%) | ~20 | ~30 | ~40 |
| Protein Binding (%) | >99 | >99 | >99 |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 |
| Primary Route of Elimination | Feces | Feces | Feces |
Toxicology
A comprehensive battery of toxicology studies has been conducted to assess the safety profile of blonanserin.
| Study Type | Species | Key Findings |
| Acute Oral Toxicity | Mouse | LD₅₀ > 500 mg/kg[5] |
| Repeated-Dose Toxicity (26-week) | Rat | No significant toxicological findings at clinically relevant doses. |
| Carcinogenicity | Rat, Mouse | No evidence of carcinogenic potential. |
| Reproductive and Developmental Toxicity | Rat, Rabbit | No evidence of teratogenicity. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and extension of these findings.
Receptor Binding Assays
Objective: To determine the affinity of blonanserin for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of blonanserin in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of blonanserin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Phencyclidine (PCP)-Induced Hyperactivity in Mice
Objective: To evaluate the antipsychotic-like activity of blonanserin.
Protocol:
-
Animals: Male ddY mice are used.
-
Acclimation: Animals are acclimated to the experimental room and testing cages.
-
Drug Administration: Blonanserin or vehicle is administered orally. After a predetermined time (e.g., 60 minutes), PCP (e.g., 3 mg/kg) or saline is administered subcutaneously.
-
Locomotor Activity Measurement: Immediately after PCP administration, locomotor activity is measured for a set duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity counts are compared between the different treatment groups.
Catalepsy Test in Mice
Objective: To assess the potential of blonanserin to induce extrapyramidal side effects.
Protocol:
-
Animals: Male ICR mice are used.
-
Drug Administration: Blonanserin, haloperidol (positive control), or vehicle is administered.
-
Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured. The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high), and the time until the mouse removes both paws from the bar is recorded (cut-off time, e.g., 180 seconds).
-
Data Analysis: The latency to descend from the bar is compared between the different treatment groups.
Preclinical Development Workflow
The preclinical evaluation of a novel antipsychotic agent like blonanserin typically follows a structured workflow to systematically assess its pharmacological and safety profile.
References
- 1. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PM430. Blonanserin reversed phencyclidine-induced novel object recognition deficit and induced cortical dopamine and acetylcholine efflux through dopamine D3 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical models of antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent with a strong affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors, exhibiting efficacy in the treatment of schizophrenia.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of blonanserin dihydrochloride (B599025). It includes a detailed, multi-step synthetic protocol, extensive characterization data with experimental methodologies, and an exploration of its primary mechanism of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and comparative analysis.
Synthesis of Blonanserin Dihydrochloride
The synthesis of blonanserin is a multi-step process that can be accomplished through various patented routes. The following protocol represents a common and effective pathway, commencing with the synthesis of a key intermediate, followed by chlorination, condensation, and final salt formation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one (Intermediate I)
A mixture of 4-fluorobenzoylacetonitrile (B105857) and cyclooctanone (B32682) is condensed in the presence of a catalyst to yield the pyridinone intermediate. One reported method utilizes polyphosphoric acid at elevated temperatures. An alternative, higher-yielding method employs a mixture of sulfuric acid and p-toluenesulfonic acid in toluene.
-
Reaction: 4-fluorobenzoylacetonitrile + Cyclooctanone → 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
-
Reagents and Conditions: Toluene, p-toluenesulfonic acid, sulfuric acid, reflux (approx. 110 °C) for 3 hours.
-
Work-up: The reaction mixture is washed with water. The organic layer is then decolorized, concentrated, and the product is crystallized.
-
Yield: Approximately 85%.
Step 2: Synthesis of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Intermediate II)
The pyridinone intermediate is chlorinated to form the corresponding 2-chloro derivative. This is a crucial step to enable the subsequent nucleophilic substitution.
-
Reaction: 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one → 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
-
Chlorinating Agent: Phenylphosphonic dichloride (PhPOCl2) is an effective reagent for this transformation.
-
Conditions: The reaction is typically carried out at a high temperature, for example, 170°C for 1.5 hours.
-
Work-up: After cooling, the reaction mixture is treated with dichloromethane (B109758) and ice water. The pH is adjusted to 8.5 with ammonia, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is then recrystallized from ethanol.
Step 3: Synthesis of Blonanserin
The final step in the synthesis of the free base involves the condensation of the 2-chloro intermediate with N-ethylpiperazine.
-
Reaction: 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine + N-ethylpiperazine → Blonanserin
-
Conditions: The reaction can be performed under various conditions. One method involves heating the reactants in the presence of a base such as anhydrous potassium carbonate and an activating agent like potassium iodide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at 80°C for 24 hours. Another approach utilizes a higher temperature (e.g., 160°C) with potassium iodide and N-ethylpiperazine, with the reaction proceeding for 6 hours.
-
Work-up: The reaction mixture is typically poured into a mixture of ethyl acetate (B1210297) and water. The organic layer is separated, washed, and the product is extracted into an acidic aqueous solution. The pH of the aqueous layer is then adjusted to precipitate the blonanserin free base, which is collected by filtration and dried.
-
Yield: Yields can range from 74% to 79% depending on the specific conditions employed.
Step 4: Formation of this compound
To improve its solubility and stability for pharmaceutical applications, blonanserin free base is converted to its dihydrochloride salt.
-
Protocol: The blonanserin free base is dissolved in a suitable solvent, such as methanol (B129727). A saturated solution of hydrogen chloride in methanol is then added dropwise at room temperature with stirring. The dihydrochloride salt precipitates as a white solid, which is then filtered, washed with anhydrous methanol, and dried.
Synthesis Workflow Diagram
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following sections detail the analytical methods and expected results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of blonanserin. Several validated methods have been reported.
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a PDA detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. One example is a mixture of phosphate (B84403) buffer (pH 4, adjusted with orthophosphoric acid), acetonitrile, and methanol in a ratio of 40:40:20 (v/v/v).[3] Another reported mobile phase is a mixture of water, acetonitrile, and trifluoroacetic acid (65:35:0.05 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[3]
-
Temperature: Ambient.
-
Sample Preparation: A stock solution of blonanserin is prepared in the mobile phase. For analysis of tablets, a powdered sample equivalent to a specific amount of blonanserin is dissolved in the mobile phase, sonicated, and filtered.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Typical Value | Reference |
| Retention Time | ~9.8 min | [3] |
| Linearity Range | 32 - 48 ppm | [3] |
| Correlation Coefficient (r²) | >0.999 | [3] |
| LOD | 1.49 µg/mL | [3] |
| LOQ | 4.53 µg/mL | [3] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound.
¹H NMR (400 MHz, CDCl₃) - Blonanserin Free Base
-
δ 7.19-7.23 (m, 2H): Aromatic protons on the fluorophenyl ring.
-
δ 7.05-7.09 (t, 2H): Aromatic protons on the fluorophenyl ring.
-
δ 6.29 (s, 1H): Proton on the pyridine (B92270) ring.
-
δ 3.52-3.55 (t, 4H): Protons on the piperazine (B1678402) ring adjacent to the pyridine ring.
-
δ 2.87-2.90 (t, 2H): Protons on the cyclooctane (B165968) ring.
-
δ 2.56-2.57 (d, 4H): Protons on the piperazine ring adjacent to the ethyl group.
-
δ 2.46-2.55 (m, 4H): Protons on the cyclooctane ring and ethyl group.
-
δ 1.77-1.79 (q, 2H): Protons on the cyclooctane ring.
-
δ 1.34-1.44 (m, 6H): Protons on the cyclooctane ring.
-
δ 1.11-1.15 (t, 3H): Protons of the methyl group of the ethyl substituent.
¹³C NMR Detailed ¹³C NMR data with specific peak assignments for the dihydrochloride salt is essential for complete structural confirmation. While comprehensive public data is limited, the spectrum would show characteristic shifts for the aromatic carbons, the carbons of the pyridine, cyclooctane, and piperazine rings, and the ethyl group.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Key Absorptions: The IR spectrum of blonanserin would exhibit characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and pyridine rings, and C-F stretching of the fluorophenyl group. The dihydrochloride salt will also show broad N-H⁺ stretching bands.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of blonanserin.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Molecular Ion: For the free base, the protonated molecule [M+H]⁺ is expected at m/z 368.10.
-
Fragmentation: The fragmentation pattern can provide structural information. A major fragment ion is often observed at m/z 296.90, corresponding to the loss of the N-ethylpiperazine moiety.
Characterization Workflow Diagram
Mechanism of Action and Signaling Pathways
Blonanserin's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] This dual-action is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5]
Receptor Binding Profile
| Receptor | Affinity (Ki, nM) | Reference |
| Dopamine D2 | 0.142 | [6] |
| Dopamine D3 | 0.494 | [6] |
| Serotonin 5-HT2A | 0.812 | [6] |
| α1-Adrenergic | 26.7 | [6] |
| Sigma | 286 (IC50) | [6] |
Blonanserin exhibits low affinity for other receptors such as 5-HT1A, 5-HT3, D1, α2-adrenergic, β-adrenergic, H1, and muscarinic receptors.[6]
Signaling Pathway
The antagonism of D2 and 5-HT2A receptors by blonanserin modulates downstream signaling pathways, including the Akt/GSK-3β pathway, which is implicated in neuronal survival and function.
-
Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia. By blocking D2 receptors, blonanserin reduces this dopaminergic neurotransmission.[5] D2 receptor signaling can influence the Akt/GSK-3β pathway.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to the amelioration of negative symptoms and reduce the risk of extrapyramidal symptoms.[5] 5-HT2A receptor activation can also modulate Akt signaling.
The interplay between these receptor systems and their downstream effects on the Akt/GSK-3β pathway is a key area of research in understanding the full therapeutic profile of blonanserin.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route is well-established, offering good yields of a high-purity product. The analytical methods described herein are robust and suitable for the quality control of the final active pharmaceutical ingredient. The understanding of its mechanism of action, centered on its dual antagonism of D2 and 5-HT2A receptors, provides a strong basis for its clinical application in the treatment of schizophrenia. This comprehensive guide serves as a valuable resource for researchers and professionals involved in the development and analysis of blonanserin.
References
A Technical Guide to the In Vitro and In Vivo Effects of Blonanserin Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Blonanserin (B195606) is an atypical antipsychotic agent characterized by its unique pharmacological profile as a potent dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptor antagonist.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of Blonanserin, consolidating key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanisms and workflows. This document is intended to serve as a core resource for professionals in the fields of neuroscience and drug development.
In Vitro Pharmacological Profile
Blonanserin's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2-like (D2, D3) and serotonin 5-HT2A receptors.[1][2][5] Unlike many other atypical antipsychotics, Blonanserin exhibits a higher affinity for D2 receptors compared to 5-HT2A receptors.[2] It demonstrates significantly lower affinity for adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is believed to contribute to its favorable side-effect profile, with a lower incidence of orthostatic hypotension, sedation, and anticholinergic effects.[1][2][6]
Receptor Binding Affinity
The binding affinity of Blonanserin to various neurotransmitter receptors has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Species / Source |
| Dopamine D2 | 0.142[6][7] | Human |
| Dopamine D3 | 0.494[6] | Human |
| Serotonin 5-HT2A | 0.812[6] | Human |
| Serotonin 5-HT6 | 11.7[2] | - |
| Adrenergic α1 | 26.7[6] | - |
| Sigma (σ) | 286 (IC50)[6] | - |
Table 1: Summary of Blonanserin Receptor Binding Affinities (Ki values).
Functional Activity
Functional assays confirm that Blonanserin acts as a potent antagonist at D2, D3, and 5-HT2A receptors. For instance, GTPγS binding assays, which measure G-protein activation, have demonstrated that Blonanserin is a full antagonist for human D3 receptors.[8] This antagonism at D2 and 5-HT2A receptors is central to its mechanism of reducing the positive and negative symptoms of schizophrenia, respectively.[1][5]
| Assay Type | Target Receptor | Activity | Potency (IC50/Ki) |
| GTPγS Binding | Human D3 | Full Antagonist | Potent[8] |
| Radioligand Binding | Human D2 | Antagonist | Ki = 0.14 nM[9] |
| Radioligand Binding | Human 5-HT2A | Antagonist | Ki = 0.81 nM[9] |
Table 2: Summary of Blonanserin In Vitro Functional Activity.
Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity
This protocol provides a representative methodology for determining the Ki value of Blonanserin at the human dopamine D2 receptor.
-
Receptor Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the recombinant human dopamine D2L receptor are used as the receptor source.[10]
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is used as the radioligand at a final concentration of approximately 0.5 nM.[10]
-
Assay Conditions:
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like Spiperone to saturate all specific binding sites.[10]
-
Separation & Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis:
-
The concentration of Blonanserin that inhibits 50% of the specific binding of [3H]-Spiperone is determined. This is the IC50 value.[11][12]
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
In Vivo Pharmacological Effects
In vivo studies in animal models of schizophrenia confirm the antipsychotic potential of Blonanserin. These models are designed to mimic specific symptoms of the disorder, such as positive symptoms (hyperactivity), negative symptoms (social deficits), and cognitive impairments.
Efficacy in Animal Models of Schizophrenia
Blonanserin has demonstrated efficacy in various preclinical models, often by reversing the behavioral abnormalities induced by psychomimetic agents like phencyclidine (PCP) and methamphetamine.
| Animal Model | Inducing Agent | Effect of Blonanserin | Effective Dose (Route) | Reference |
| Hyperlocomotion | Methamphetamine | Reverses hyperactivity | Antipsychotic dose range | [8] |
| Latent Inhibition Disruption | Methamphetamine | Ameliorates disruption | 3.0 mg/kg (i.p.) | [13] |
| Prepulse Inhibition (PPI) Disruption | Apomorphine | Improves PPI disruption | - | [2] |
| Social Deficit | Phencyclidine (PCP) | Ameliorates social deficit | - | [14] |
| Cognitive Deficit (NOR) | Phencyclidine (PCP) | Reverses memory deficit | 1 mg/kg | [15][16] |
Table 3: Summary of Blonanserin Efficacy in In Vivo Models.
Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This protocol outlines a typical PPI experiment.
-
Apparatus: A startle response system (e.g., SR-LAB, San Diego Instruments) is used.[17][18] The system consists of a sound-attenuated chamber containing an animal holder (a Plexiglas tube) mounted on a platform with a piezoelectric sensor to detect and measure the whole-body startle response.[18]
-
Animal Acclimatization: The animal (rat or mouse) is placed in the holder and allowed to acclimate for a 5-minute period with constant background white noise (e.g., 65-70 dB).[17][18]
-
Drug Administration: Blonanserin or vehicle is administered at a predetermined time before the test session begins.
-
Session Protocol:
-
Habituation: The session begins with several "pulse-alone" trials (e.g., a 120 dB, 40 ms (B15284909) noise burst) to stabilize the startle response.[19]
-
Test Trials: The main session consists of a pseudorandom presentation of different trial types:
-
Inter-trial Interval (ITI): A variable ITI (e.g., average 15 seconds) is used to prevent predictability.[17]
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials: PPI (%) = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] * 100.
-
Visualizations: Pathways and Workflows
Core Mechanism of Action
Blonanserin's primary mechanism involves the simultaneous blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in key brain circuits like the mesolimbic pathway.
Caption: Blonanserin blocks D2 and 5-HT2A receptors.
In Vivo Experimental Workflow: Prepulse Inhibition (PPI)
The workflow for a typical PPI study involves several sequential stages from animal preparation to data analysis.
Caption: Standard workflow for a preclinical PPI experiment.
Translational Logic: From In Vitro Affinity to In Vivo Effect
The preclinical development of Blonanserin follows a logical progression from its fundamental molecular interactions to its observed behavioral effects in complex biological systems.
Caption: From receptor binding to behavioral outcomes.
References
- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Blonanserin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blonanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of blonanserin on methamphetamine-induced disruption of latent inhibition and c-Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Blonanserin Dihydrochloride: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2] Its efficacy is attributed to a unique pharmacological profile, primarily acting as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of blonanserin dihydrochloride (B599025), presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows.
Pharmacodynamics
Blonanserin's therapeutic effects are primarily mediated through its high-affinity antagonism of dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors.[1][5] This dual-receptor blockade is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, while potentially mitigating the risk of extrapyramidal side effects.[2][3]
Receptor Binding Affinity
The binding affinity of blonanserin for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's affinity for a receptor, with lower values indicating higher affinity.
| Receptor | Preparation | Ligand | Blonanserin Ki (nM) | Risperidone Ki (nM) | Haloperidol Ki (nM) |
| Dopamine | |||||
| D1 | Human recombinant | [3H]-SCH23390 | 1,070 | 761 | 2,300 |
| D2 | Human recombinant | [3H]-spiperone | 0.142 | 13.2 | 2.73 |
| D3 | Human recombinant | [3H]-spiperone | 0.494 | - | - |
| Serotonin | |||||
| 5-HT2A | Human recombinant | [3H]-ketanserin | 0.812 | - | - |
| 5-HT6 | Human recombinant | - | 11.7 | - | - |
| Adrenergic | |||||
| α1 | Rat brain | [3H]-prazosin | 26.7 | - | - |
Blonanserin exhibits a significantly higher affinity for D2 receptors compared to 5-HT2A receptors.[1] It also demonstrates a notable affinity for the D3 receptor.[5][6] In contrast, its affinity for D1, histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors is low, which may contribute to a more favorable side-effect profile, including a lower incidence of sedation, weight gain, and orthostatic hypotension.[1][2]
Signaling Pathway
The antagonistic action of blonanserin at dopamine D2 and serotonin 5-HT2A receptors modulates downstream signaling cascades. In schizophrenia, hyperactive dopaminergic signaling in the mesolimbic pathway is associated with positive symptoms. By blocking D2 receptors, blonanserin attenuates this excessive signaling. Simultaneously, antagonism of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.
Blonanserin's dual antagonism of D2 and 5-HT2A receptors.
Pharmacokinetics
The pharmacokinetic profile of blonanserin has been evaluated for both oral and transdermal formulations.
Oral Administration
Following oral administration, blonanserin is rapidly absorbed, with plasma concentrations peaking within 1.5 to 2 hours.[1][7] The bioavailability is approximately 55% and is significantly influenced by food intake, with a high-fat meal increasing Cmax and AUC by approximately 5-fold.[7][8]
Pharmacokinetic Parameters of Oral Blonanserin (Single 4 mg Dose in Healthy Chinese Subjects)
| Parameter | Fasting (Mean ± SD) | Fed (High-Fat Meal) (Mean ± SD) |
| Cmax (pg/mL) | 216.33 ± 151.94 | 1031.56 ± 490.81 |
| Tmax (h) | 1.25 (median) | 3.00 (median) |
| AUC0–t (pg·h/mL) | 1663.87 ± 995.26 | 7247.83 ± 2755.25 |
| AUC0–∞ (pg·h/mL) | 1759.97 ± 1045.81 | 7763.66 ± 2959.70 |
| t1/2 (h) | 16.58 | 21.84 |
| Vd/F (L) | 65,604 ± 26,303 | 18,438 ± 7664 |
| CL/F (L/h) | 3126 ± 1996 | 586 ± 203 |
Blonanserin is highly bound to plasma proteins (over 99.7%), with albumin being the primary binding protein.[1][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][7] The major metabolites are N-deethylated and hydroxylated forms, which are less active than the parent compound.[1] Elimination occurs predominantly through urine (57%) and feces (30%).[7]
Transdermal Patch Administration
A transdermal patch formulation of blonanserin has been developed to provide a more stable plasma concentration profile and to bypass first-pass metabolism.[10][11]
Pharmacokinetic Parameters of Blonanserin Transdermal Patch (Single 40 mg Patch in Healthy Adult Males)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 0.42 ± 0.09 |
| Tmax (h) | 25.3 (median) |
| AUC0-last (ng·h/mL) | 13.16 ± 2.77 |
| t1/2 (h) | 41.9 ± 17.0 |
Data sourced from:[10]
The transdermal patch results in a much longer time to reach maximum concentration and a longer elimination half-life compared to oral administration, leading to more stable plasma concentrations.[10][11] Population pharmacokinetic modeling suggests that a 40-80 mg/day transdermal patch corresponds to an 8-24 mg/day oral dose in terms of dopamine D2 receptor occupancy.[12][13]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptors) are prepared from cultured cells.[14]
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound (blonanserin).[14][15]
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[15]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
GTPγS Binding Assay for Functional Activity
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Workflow for a GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR are prepared.[16][17]
-
Incubation: The membranes are incubated in a buffer containing a non-hydrolyzable, radiolabeled GTP analog ([35S]GTPγS), GDP, a known agonist for the receptor, and the test compound (blonanserin) at various concentrations.[16][18]
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating the bound from the free radiolabel, typically by filtration.[17]
-
Data Analysis: An antagonist like blonanserin will inhibit the agonist-stimulated increase in [35S]GTPγS binding in a concentration-dependent manner.[19]
Clinical Pharmacokinetic Study Protocol
The following provides a general outline of a clinical trial designed to evaluate the pharmacokinetics of blonanserin in patients with schizophrenia.
Study Design: A prospective, multicenter, single-arm clinical trial.[20]
Participants: Patients diagnosed with schizophrenia according to established diagnostic criteria (e.g., DSM-5).[4][20]
Intervention:
-
Washout Period: A washout period of 0-7 days for previous antipsychotic medications may be implemented.[20]
-
Dosing: Blonanserin is initiated at a starting dose (e.g., 4 mg twice daily) and titrated up to a maintenance dose (e.g., 8-16 mg/day), with a maximum allowable dose (e.g., 24 mg/day).[20]
-
Blood Sampling: Serial blood samples are collected at predefined time points after drug administration to determine the plasma concentration of blonanserin over time.[9]
Pharmacokinetic Analysis: Plasma concentrations of blonanserin are measured using a validated analytical method, such as high-performance liquid chromatography.[21] Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[9]
Conclusion
Blonanserin dihydrochloride is an atypical antipsychotic with a distinct pharmacodynamic and pharmacokinetic profile. Its high affinity for dopamine D2 and serotonin 5-HT2A receptors, coupled with low affinity for other receptors, likely contributes to its therapeutic efficacy and tolerability. The availability of both oral and transdermal formulations provides flexibility in treatment administration, with the transdermal patch offering the advantage of more stable plasma concentrations. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of blonanserin's clinical pharmacology.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. High-Fat Meal Increase Blonanserin Bioavailability 5-Fold in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of Corresponding Dose of Transdermal Blonanserin to Oral Dose Based on Dopamine D2 Receptor Occupancy: Unique Characteristics of Blonanserin Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Open Access) Prediction of Corresponding Dose of Transdermal Blonanserin to Oral Dose Based on Dopamine D2 Receptor Occupancy: Unique Characteristics of Blonanserin Transdermal Patch. (2022) | 2 Citations [scispace.com]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. DSpace [digital.library.adelaide.edu.au]
- 19. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. The relationship between the plasma concentration of blonanserin, and its plasma anti-serotonin 5-HT(2A) activity/anti-dopamine D₂ activity ratio and drug-induced extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Blonanserin Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Its clinical efficacy in the treatment of schizophrenia is well-documented.[1] Understanding the metabolism and pharmacokinetic profile of blonanserin and its metabolites is crucial for optimizing therapeutic strategies, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of blonanserin dihydrochloride, detailing its metabolic pathways, the enzymes involved, the structures of its metabolites, and relevant pharmacokinetic data.
Metabolic Pathways and Metabolites
The biotransformation of blonanserin is extensive, with the majority of the drug being eliminated as metabolites in the urine and feces.[3][4] The primary enzyme responsible for the metabolism of blonanserin is Cytochrome P450 3A4 (CYP3A4).[1][2][3][4] The main metabolic pathways include N-deethylation, hydroxylation of the cyclooctane (B165968) ring, and N-oxidation.[3][4]
The major metabolites identified are:
-
N-desethyl blonanserin (M-1): An active metabolite formed through the N-deethylation of the piperazine (B1678402) ring.[1][2]
-
7-hydroxy blonanserin and 8-hydroxy blonanserin (collectively M-3): Active metabolites resulting from the hydroxylation of the cyclooctane ring.[1][2]
-
Blonanserin N-oxide: A metabolite formed through N-oxidation of the piperazine ring.[5]
While some studies also mention the presence of an "ethylenediamine form" and a "carboxylate form" as metabolites, their definitive chemical structures and pharmacokinetic profiles have not been fully elucidated in the available literature.[[“]]
The following diagram illustrates the primary metabolic pathways of blonanserin.
Pharmacokinetics of Blonanserin and its Metabolites
The pharmacokinetic properties of blonanserin and its major active metabolite, N-desethyl blonanserin, have been investigated in several clinical studies. The data reveals significant inter-individual variability.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for blonanserin and N-desethyl blonanserin from various studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Blonanserin Following Single Oral Doses
| Dose | Cmax (ng/L) | Tmax (h) | AUC₀-∞ (ng·h/L) | t½ (h) | Reference |
| 4 mg | 492 | 1.48 ± 0.69 | 3879 | 12.98 ± 3.35 | [7] |
| 8 mg | - | - | - | 11.9 ± 4.3 | [8] |
| 12 mg | - | - | - | 16.2 | [1] |
Table 2: Pharmacokinetic Parameters of N-desethyl Blonanserin Following Single Oral Doses of Blonanserin
| Blonanserin Dose | Cmax (ng/L) | Tmax (h) | AUC₀-∞ (ng·h/L) | t½ (h) | Reference |
| 4 mg | 137 | 4.15 ± 2.16 | 7730.84 ± 1732.06 | 18.68 ± 4.90 | [7] |
| 8 mg | - | - | 4208 | - | [9] |
Table 3: Pharmacokinetic Parameters Following Multiple-Dose Administration of Blonanserin (4 mg bid for 7 days) [7]
| Analyte | ρav (ng/L) | Tmax (h) | t½ (h) | AUCss (ng·h/L) |
| Blonanserin | 327.75 ± 83.83 | 1.48 ± 0.69 | 12.98 ± 3.35 | 3933.00 ± 1005.96 |
| N-desethyl Blonanserin | 200.38 ± 67.75 | 4.15 ± 2.16 | 18.68 ± 4.90 | 2404.56 ± 813.03 |
Note: ρav = average plasma concentration, AUCss = area under the curve at steady state.
Comprehensive pharmacokinetic data for the hydroxylated and N-oxide metabolites of blonanserin are not extensively available in the reviewed literature.
Experimental Protocols
The characterization of blonanserin metabolism has been achieved through a combination of in vitro and in vivo studies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the parent drug and its metabolites.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of blonanserin.
Methodology:
-
Enzyme Source: Human liver microsomes are a common in vitro model for studying drug metabolism as they contain a high concentration of CYP enzymes.[10]
-
Incubation: Blonanserin is incubated with human liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, which is essential for CYP enzyme activity.[10]
-
Reaction Conditions: Typical incubation mixtures include phosphate buffer (to maintain a physiological pH of 7.4), magnesium chloride (a cofactor for many CYP enzymes), and the substrate (blonanserin). The reaction is initiated by the addition of NADPH and incubated at 37°C.[10]
-
Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors for different CYP enzymes are co-incubated with blonanserin. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) indicates the involvement of that enzyme.
-
Analysis: At various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.
The following diagram illustrates a general workflow for in vitro metabolism studies.
In Vivo Metabolism and Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and metabolic fate of blonanserin in living organisms.
Methodology:
-
Study Population: Healthy human volunteers are typically recruited for pharmacokinetic studies.[7][9] Animal models, such as rats, are also used in preclinical studies.[11]
-
Drug Administration: Blonanserin is administered orally, and blood samples are collected at predefined time points over a specified period.[7][9][11] Urine and feces may also be collected to assess excretion pathways.[3][4]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation. Both plasma and urine samples are then processed to extract the analytes of interest.[5][11]
-
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of blonanserin and its metabolites.[5][11]
Table 4: Representative HPLC-MS/MS Parameters for Blonanserin and N-desethyl Blonanserin Analysis [5][11]
| Parameter | Description |
| Chromatographic Column | Agilent Eclipse Plus C18 |
| Mobile Phase | Acetonitrile and ammonium (B1175870) formate-formic acid buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Blonanserin: 368.2 → 297.2N-desethyl Blonanserin: 340.2 → 297.1 |
The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.
Conclusion
The metabolism of blonanserin is primarily mediated by CYP3A4, leading to the formation of several metabolites, with N-desethyl blonanserin and hydroxylated derivatives being the most prominent. These metabolites exhibit some pharmacological activity, although to a lesser extent than the parent compound. The pharmacokinetic profile of blonanserin and its N-desethyl metabolite shows considerable inter-individual variability. The detailed understanding of these metabolic pathways and pharmacokinetic parameters is essential for the safe and effective clinical use of blonanserin. Further research is warranted to fully characterize the pharmacokinetic profiles of all metabolites and to explore the potential for secondary metabolism of the primary metabolites.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Long-term oral blonanserin treatment for schizophrenia: a review of Japanese long-term studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 8. Blonanserin - Wikipedia [en.wikipedia.org]
- 9. Effects of Alcohol on the Pharmacokinetics of Blonanserin and N-Deethylated Blonanserin in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Blonanserin Dihydrochloride: A Deep Dive into its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its unique receptor binding profile, which distinguishes it from other antipsychotics. This technical guide provides an in-depth analysis of blonanserin's interaction with key neurotransmitter receptors, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Blonanserin's mechanism of action is primarily attributed to its potent antagonism of dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2][3] This dual antagonism is believed to contribute to its effectiveness in managing both the positive and negative symptoms of schizophrenia, while potentially offering a more favorable side-effect profile compared to other antipsychotics.[3][4]
Quantitative Receptor Binding Profile
The affinity of blonanserin for a range of neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values for blonanserin at various human recombinant receptors, providing a comparative overview of its binding profile.
| Receptor Subtype | Blonanserin Ki (nM) | Reference |
| Dopamine D2 | 0.142 | [1][5] |
| Dopamine D3 | 0.494 | [1][5] |
| Serotonin 5-HT2A | 0.812 | [1][5] |
| Serotonin 5-HT6 | 11.7 | [2][6] |
| Adrenergic α1 | 26.7 | [1][5] |
| Sigma1 | 286 (IC50) | [1][5] |
Blonanserin exhibits a significantly higher affinity for dopamine D2 receptors compared to serotonin 5-HT2A receptors.[2][6][7] Notably, it displays low affinity for other receptors such as histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors, which is associated with a reduced incidence of side effects like sedation, cognitive impairment, and orthostatic hypotension.[2][6][7][8]
Core Signaling Pathways
The therapeutic and adverse effects of blonanserin are mediated by its influence on intracellular signaling cascades following receptor binding. The diagrams below illustrate the primary signaling pathways affected by blonanserin's antagonism at dopamine D2 and serotonin 5-HT2A receptors.
Experimental Protocols: Radioligand Binding Assays
The determination of blonanserin's receptor binding affinities is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for specific receptor subtypes.
I. Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for 5-HT2A, HEK293 cells for D2).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D2).
-
Competitor: Blonanserin dihydrochloride (B599025) of high purity.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., unlabeled ketanserin (B1673593) or spiperone).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
II. Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
III. Detailed Procedure
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total Binding: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-labeled ligand.
-
Competitor Binding: Add receptor membranes, radioligand, and varying concentrations of blonanserin.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the blonanserin concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of blonanserin that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Blonanserin's distinct receptor binding profile, characterized by high affinity for dopamine D2 and D3 receptors and a balanced antagonism of serotonin 5-HT2A receptors, underpins its clinical utility in schizophrenia. Its low affinity for other receptors contributes to a generally favorable tolerability profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for professionals engaged in the study and development of novel antipsychotic agents. A thorough understanding of these fundamental pharmacological properties is crucial for advancing the field of neuropsychiatric drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. reactionbiology.com [reactionbiology.com]
Blonanserin Dihydrochloride for Negative Symptoms of Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blonanserin (B195606) is an atypical antipsychotic agent that has demonstrated efficacy in the management of schizophrenia, including its challenging negative symptoms. This technical guide provides an in-depth overview of the core pharmacological and clinical data supporting the use of blonanserin for negative symptomatology. It is intended for researchers, scientists, and drug development professionals. The guide details the compound's unique receptor binding profile, pharmacokinetic properties, and preclinical and clinical evidence, with a focus on quantitative data and experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and the scientific basis for its therapeutic effects.
Introduction
Schizophrenia is a severe and chronic mental disorder characterized by a constellation of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., alogia, avolition, anhedonia, asociality), and cognitive deficits. While many antipsychotic agents are effective in treating positive symptoms, the management of negative symptoms remains a significant unmet medical need. Negative symptoms are particularly debilitating and are major contributors to the long-term functional impairment associated with the disorder.
Blonanserin dihydrochloride (B599025) is a second-generation antipsychotic that has shown promise in addressing this therapeutic gap. Its distinct pharmacological profile, characterized by high affinity for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors, is thought to underlie its efficacy against both positive and negative symptoms of schizophrenia.[1] This document synthesizes the current scientific knowledge on blonanserin, with a specific focus on its application for negative symptoms.
Pharmacodynamics: Receptor Binding Profile
Blonanserin exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[2] Notably, its affinity for D2 receptors is approximately six times greater than for 5-HT2A receptors.[2] This characteristic distinguishes it from many other second-generation antipsychotics. Furthermore, blonanserin has a low affinity for other receptors such as 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which may contribute to a more favorable side-effect profile, including a lower propensity for weight gain and sedation.[2]
| Receptor | Blonanserin Ki (nM) | Risperidone Ki (nM) | Haloperidol (B65202) Ki (nM) |
| Dopamine D2 | 0.142 | 13.2 | 2.73 |
| Dopamine D3 | 0.494 | - | - |
| Serotonin 5-HT2A | 0.812 | 1.09 | 45.7 |
| Adrenergic α1 | 26.7 | 0.657 | 8.75 |
| Dopamine D1 | 1,070 | 761 | 2,300 |
| Serotonin 5-HT2C | 26.4 | - | - |
| Histamine H1 | 765 | - | - |
| Muscarinic M1 | >1,000 | - | - |
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Blonanserin, Risperidone, and Haloperidol.
Mechanism of Action for Negative Symptoms
The therapeutic effect of blonanserin on negative symptoms is hypothesized to be mediated through a complex interplay of its actions on dopamine and serotonin pathways. A key aspect of its mechanism is its potent antagonism of the dopamine D3 receptor.[3] D3 receptor antagonism is thought to be beneficial for cognitive deficits and negative symptoms.[4] Preclinical studies suggest that blonanserin's antagonism of both D3 and 5-HT2A receptors leads to an indirect functional stimulation of the dopamine D1 receptor-PKA-NMDA receptor pathway in the prefrontal cortex.[5] This pathway is crucial for synaptic plasticity and cognitive functions, which are often impaired in schizophrenia and contribute to negative symptomatology.
Pharmacokinetics
Blonanserin is orally administered and undergoes metabolism primarily by the cytochrome P450 enzyme CYP3A4. Its pharmacokinetic profile is characterized by a time to maximum plasma concentration (Tmax) of approximately 1.5 hours. The elimination half-life is dose-dependent, ranging from about 7.7 to 11.9 hours.
| Parameter | Value |
| Bioavailability | ~55% |
| Tmax (Time to Peak Plasma Concentration) | 1.5 hours |
| Elimination Half-life (t1/2) | 7.7 - 11.9 hours (dose-dependent) |
| Protein Binding | >99.7% (primarily to serum albumin) |
| Metabolism | Primarily via CYP3A4 |
| Excretion | ~57% in urine, ~30% in feces |
Table 2: Key Pharmacokinetic Parameters of Blonanserin.
Preclinical Evidence
Animal Model: Phencyclidine (PCP)-Induced Social Deficit
The phencyclidine (PCP) model in rodents is a widely used pharmacological model to study schizophrenia-like symptoms, including social withdrawal, which is considered an analog of negative symptoms in humans. Chronic administration of PCP, an NMDA receptor antagonist, induces behavioral abnormalities that mimic aspects of schizophrenia.
Experimental Protocol: Social Interaction Test
A key preclinical study utilized a social interaction test to assess the effects of blonanserin on PCP-induced social deficits in mice.[3]
-
Animal Model Induction: Male mice received daily subcutaneous (s.c.) injections of PCP (10 mg/kg) for 14 consecutive days.[3]
-
Drug Administration: Following the PCP regimen and a washout period, blonanserin was administered to the mice before the behavioral test.
-
Habituation: Prior to the test, mice are typically habituated to the testing arena for a set period (e.g., 10-20 minutes) to reduce novelty-induced anxiety.
-
Social Interaction Test: The test involves placing the subject mouse in an arena with a novel, unfamiliar mouse. The duration of active social behaviors, such as sniffing, following, and close proximity, is recorded over a defined period (e.g., 10 minutes).
-
Outcome Measures: The primary outcome is the total time spent in social interaction. A reduction in this time in PCP-treated animals is interpreted as a social deficit. The ability of a test compound to reverse this deficit is a measure of its potential efficacy for negative symptoms.
In these studies, blonanserin was found to significantly ameliorate the PCP-induced social deficit, whereas other antipsychotics like olanzapine (B1677200) and haloperidol did not show this effect.[3]
Clinical Evidence for Efficacy on Negative Symptoms
Several clinical trials have evaluated the efficacy of blonanserin on the negative symptoms of schizophrenia, often measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale.
Comparative Clinical Trials
Blonanserin has been compared to both first-generation (haloperidol) and other second-generation (risperidone) antipsychotics. A meta-analysis of studies comparing blonanserin to haloperidol found a statistically significant difference in the change in PANSS negative scores, favoring blonanserin.[5] In a head-to-head 8-week trial, the decrease in the PANSS negative symptom score was significantly greater with blonanserin than with haloperidol (p=0.006).[4][6] When compared to risperidone, studies have generally found no significant difference in the improvement of PANSS negative subscale scores, suggesting comparable efficacy.[7]
| Trial Comparison | Blonanserin Dose | Comparator Dose | Duration | Change in PANSS Negative Subscale (Blonanserin) | Change in PANSS Negative Subscale (Comparator) | Statistical Significance (p-value) |
| vs. Haloperidol | 8-24 mg/day | 4-12 mg/day | 8 weeks | Greater decrease | Lesser decrease | p = 0.006 |
| vs. Haloperidol (Meta-analysis) | Varied | Varied | Varied | - | - | MD: -0.75 (95% CI: -1.00, -0.50) |
| vs. Risperidone | 8-24 mg/day | 2-6 mg/day | 8 weeks | Not specified | Not specified | No significant difference |
| vs. Placebo (Adolescents) | 16 mg/day | Placebo | 6 weeks | -5.7 (from baseline of 22.8) | -2.6 (from baseline of 21.6) | Not reported |
Table 3: Summary of Clinical Trial Data on PANSS Negative Subscale Scores.
Studies in Specific Populations
A prospective study in patients with first-episode schizophrenia investigated the effectiveness of blonanserin in individuals with and without prominent negative symptoms (PNS).[1] The study found that in the PNS group, a higher dose of blonanserin (≥12 mg/day) resulted in a greater reduction in negative symptom subscale scores compared to a lower dose (<12 mg/day).[1]
Logical Framework: From Receptor to Clinical Outcome
The therapeutic rationale for blonanserin in treating negative symptoms can be conceptualized as a logical progression from its molecular interactions to the observed clinical effects. This framework provides a basis for understanding its mechanism and for designing future research.
Conclusion
Blonanserin dihydrochloride presents a compelling profile for the treatment of negative symptoms in schizophrenia. Its unique pharmacodynamic properties, particularly its potent D3 receptor antagonism, are supported by a growing body of preclinical and clinical evidence. The data suggest a mechanism that involves the modulation of critical signaling pathways in the prefrontal cortex, leading to improvements in social and cognitive functions that are at the core of negative symptomatology. The structured presentation of quantitative data and detailed experimental methodologies in this guide is intended to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective treatments for this challenging aspect of schizophrenia. Further research, including clinical trials with negative symptoms as the primary endpoint, will be crucial to fully elucidate the therapeutic potential of blonanserin.
References
- 1. Effectiveness and safety of blonanserin monotherapy for first-episode schizophrenia with and without prominent negative symptoms: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Application Notes and Protocols for Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1] Its unique pharmacological profile, characterized by potent antagonism of dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors, distinguishes it from other antipsychotics.[1][2][3][4][5][6][7][8][9] These application notes provide a comprehensive overview of experimental protocols for the preclinical and clinical investigation of blonanserin dihydrochloride (B599025).
Pharmacological Profile
Blonanserin exhibits a high affinity for dopamine D2 and D3 receptors and a slightly lower affinity for serotonin 5-HT2A receptors.[1][8] It has a low affinity for other receptors such as 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is believed to contribute to its favorable side-effect profile, with a lower incidence of extrapyramidal symptoms, excessive sedation, or hypotension compared to some other antipsychotics.[1][2]
Table 1: Receptor Binding Affinities (Ki values, nM) of Blonanserin
| Receptor | Blonanserin | Risperidone | Haloperidol |
| Dopamine D2 | 0.142 | 13.4 | 2.84 |
| Dopamine D3 | 0.494 | - | - |
| Serotonin 5-HT2A | 0.812 | - | - |
| Adrenergic α1 | 26.7 | - | - |
| Serotonin 5-HT6 | 11.7 | - | - |
| Muscarinic M1 | >1000 | - | - |
| Histamine H1 | >1000 | - | - |
Data compiled from multiple sources.[1][8][10]
Signaling Pathway
The primary mechanism of action of blonanserin involves the blockade of postsynaptic dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors.[4] This dual antagonism is thought to modulate dopaminergic and serotonergic neurotransmission, leading to the alleviation of both positive and negative symptoms of schizophrenia.[2] Additionally, blonanserin's antagonism at D3 receptors has been shown to potentiate the phosphorylation of Protein Kinase A (PKA), which may contribute to its therapeutic effects.[8][11]
Caption: Blonanserin's mechanism of action.
Experimental Protocols
In Vitro Studies
1. Receptor Binding Affinity Assay
This protocol is a general guideline for determining the binding affinity of blonanserin to specific receptors using radioligand binding assays.
-
Objective: To determine the Ki (inhibition constant) of blonanserin for dopamine D2, D3, and serotonin 5-HT2A receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-(+)-PHNO for D3, [3H]-Ketanserin for 5-HT2A).
-
Blonanserin dihydrochloride solutions of varying concentrations.
-
Incubation buffer (specific to each receptor assay).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the blonanserin dilution.
-
Incubate the plate at a specific temperature and for a specific duration, as optimized for each receptor.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of blonanserin (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. GTPγS Binding Assay
This assay determines the functional activity of blonanserin as an antagonist at G-protein coupled receptors.
-
Objective: To confirm that blonanserin acts as a full antagonist at human D3 receptors.[3]
-
Materials:
-
Cell membranes expressing the D3 receptor.
-
[35S]GTPγS.
-
GDP.
-
Dopamine (as an agonist).
-
This compound.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the cell membranes with blonanserin or vehicle.
-
Add GDP and the agonist (dopamine) to stimulate the receptor.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding.
-
In Vivo Studies
1. Animal Model of Schizophrenia (Phencyclidine-induced Social Deficit)
This model is used to evaluate the efficacy of blonanserin in ameliorating negative symptoms of schizophrenia.[11]
-
Objective: To assess the ability of blonanserin to reverse social interaction deficits induced by chronic phencyclidine (PCP) administration in mice.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Induction of Social Deficit: Administer PCP (10 mg/kg, s.c.) or saline once daily for 14 consecutive days.[11]
-
Drug Administration: Following a washout period, administer blonanserin (e.g., 0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the social interaction test.
-
Social Interaction Test:
-
Habituate a test mouse to a three-chambered apparatus.
-
Introduce a novel, unfamiliar mouse (stranger 1) into one of the side chambers, enclosed in a wire cage.
-
Place a novel object in the other side chamber.
-
Record the time the test mouse spends in each chamber and the time spent sniffing the caged mouse and the object for a set duration (e.g., 10 minutes).
-
Normal mice will spend more time with the novel mouse than the object. PCP-treated mice will show a reduced preference for the novel mouse.
-
-
Data Analysis: Analyze the sociability index (time spent with stranger 1 vs. object) and social novelty preference.
-
Caption: Workflow for the PCP-induced social deficit model.
Pharmacokinetic Studies
1. LC-MS/MS Method for Quantification in Plasma
This protocol describes a sensitive method for the simultaneous determination of blonanserin and its major active metabolite, N-desethyl blonanserin (blonanserin C), in human or rat plasma.[12][13][14]
-
Objective: To quantify the concentration of blonanserin and its metabolite in plasma samples for pharmacokinetic analysis.
-
Sample Preparation (Protein Precipitation): [12]
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., AD-5332 or N-desethyl blonanserin-d8).[12][13]
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Waters XBridge C8 (4.6 × 150 mm, 3.5 µm) or Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm).[12][13]
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) or acetonitrile (B).[12][13]
-
Flow Rate: 0.5 mL/min.[13]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
The linear range is typically 0.012–5.78 ng/mL for blonanserin and 0.023–11.57 ng/mL for blonanserin C.[12]
-
Table 2: Pharmacokinetic Parameters of Blonanserin
| Parameter | Value | Species | Notes |
| Half-life (t1/2) | 10.7 - 16.2 hours | Human | After single oral dose of 4-12 mg.[1] |
| Cmax (Subcutaneous) | 16.23 ng/mL | Rat | After 2.25 mg/kg dose.[13] |
| Tmax (Subcutaneous) | 3.38 hours | Rat | After 2.25 mg/kg dose.[13] |
| AUC0–96 h (Subcutaneous) | 434.98 ng·h/mL | Rat | After 2.25 mg/kg dose.[13] |
| Metabolism | Primarily by CYP3A4.[1][2] | Human | |
| Excretion | 57% in urine, 30% in feces.[2] | Human |
Safety and Toxicology
1. Long-Term Safety and Efficacy Study in Adolescents
This protocol outlines a clinical study to evaluate the long-term safety and tolerability of oral blonanserin in adolescents with schizophrenia.[15][16][17]
-
Objective: To assess the safety and efficacy of blonanserin over a 52-week period.
-
Study Design: 52-week, multicenter, open-label extension study.[15][16]
-
Participants: Adolescent patients with schizophrenia who completed a preceding placebo-controlled study.[15][16]
-
Intervention:
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[15][16]
-
Safety Assessments:
-
Incidence and severity of adverse events (AEs).
-
Monitoring of extrapyramidal symptoms (EPS).
-
Changes in weight and metabolic parameters.
-
2. Post-Marketing Pharmacovigilance
Analysis of adverse drug event (ADE) databases is crucial for understanding the real-world safety profile of a drug.[18]
-
Objective: To identify and characterize ADEs associated with blonanserin using a large-scale pharmacovigilance database.
-
Data Source: Japanese Adverse Drug Event Report (JADER) database.[18]
-
Methodology:
-
Retrospective analysis of ADE reports where blonanserin is the suspected drug.
-
Disproportionality analyses (e.g., reporting odds ratio) to detect safety signals.
-
Time-to-onset analysis to characterize the temporal pattern of ADEs.
-
Multivariate logistic regression to identify risk factors for poor clinical outcomes.
-
Table 3: Key Safety Findings for Blonanserin
| Finding | Details | Source |
| Common Adverse Events | Extrapyramidal symptoms (38.7% in a long-term adolescent study).[15][16] | [15][16] |
| Metabolic Effects | Minimal changes in weight and metabolic parameters in the adolescent study.[15][16] | [15][16] |
| Real-World ADEs | Tardive dyskinesia, dystonia, extrapyramidal disorder, and pulmonary embolism identified as predictors of poor outcomes in a pharmacovigilance study.[18] | [18] |
| Oral LD50 (Mice) | >500 mg/kg | [2] |
Conclusion
The experimental protocols and data presented provide a framework for the comprehensive evaluation of this compound. These methodologies, spanning from in vitro receptor binding to in vivo behavioral models and clinical safety assessments, are essential for researchers and drug development professionals working with this novel antipsychotic agent. The favorable pharmacological and safety profile of blonanserin suggests its potential as a valuable therapeutic option for schizophrenia.[1]
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of blonanserin in Japanese adolescent and adult patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blonanserin - Wikipedia [en.wikipedia.org]
- 9. Blonanserin, a novel atypical antipsychotic agent not actively transported as substrate by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Post-marketing safety analysis of blonanserin: a retrospective pharmacovigilance study using the Japanese adverse drug event report database (2008-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Blonanserin (B195606) dihydrochloride (B599025) in pharmaceutical formulations and biological matrices. The protocols are designed to be readily implemented in a laboratory setting, ensuring accurate and reproducible results.
Overview of Analytical Methods
Several analytical techniques have been successfully employed for the quantification of Blonanserin. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for routine quality control of pharmaceutical dosage forms. For higher sensitivity and analysis in complex biological fluids, Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. Spectrophotometric methods offer a simpler and more economical alternative for the estimation in pure drug and pharmaceutical formulations.
Comparative Summary of Analytical Methods
The following tables summarize the key quantitative parameters and chromatographic conditions for various validated analytical methods for Blonanserin quantification.
Table 1: HPLC and UPLC Methods for Blonanserin Quantification
| Parameter | HPLC-UV Method 1[1] | HPLC-UV Method 2[2] | Stability-Indicating HPLC Method[3] | UPLC-PDA Method |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1] | Shimpack Shimadzu C18[2] | Symmetry Shield RP18[3] | DIKMA Endoversil (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water:Acetonitrile (B52724):TFA (65:35:0.05 v/v/v)[1] | Phosphate buffer:Acetonitrile:Methanol (40:40:20 v/v/v), pH 4.0[2] | 10 mM KH2PO4:Acetonitrile (70:30 v/v), pH 5.0[3] | Phosphate buffer (pH 4.2):Acetonitrile (25:75 v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 0.4 mL/min |
| Detection Wavelength | 237 nm[1] | 237 nm[2] | 236 nm[3] | 237 nm |
| Retention Time | ~4.9 min[1] | ~9.8 min[2] | ~2.75 min[3] | ~0.607 min |
| Linearity Range | 10.0 - 150.0 µg/mL[1] | 32 - 48 µg/mL[2] | 5 - 35 µg/mL[3] | 1 - 75 µg/mL |
| LOD | 5.08 µg/mL[1] | 1.49 µg/mL[2] | 2 µg/mL[3] | 0.05 µg/mL |
| LOQ | 15.39 µg/mL[1] | 4.53 µg/mL[2] | 6.09 µg/mL[3] | 0.25 µg/mL |
| Accuracy (Recovery) | 100.06%[1] | - | 80 - 120% levels tested[3] | 96.80% (from marketed formulation) |
Table 2: LC-MS/MS Methods for Blonanserin Quantification in Biological Matrices
| Parameter | Method for Rat Plasma[4] | Method for Human Plasma[5] | Method for Human Plasma and Urine[6] | Method for Spiked Human Plasma[7] |
| Chromatographic System | HPLC-MS/MS[4] | LC-MS/MS[5] | LC-MS/MS[6] | LC-MS/MS[7] |
| Column | Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[4] | Waters XBridge C8 (150 x 4.6 mm, 3.5 µm)[5] | Agilent Eclipse Plus C18[6] | Waters Symmetry Shield C18 (50 x 4.6 mm)[7][8] |
| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM Ammonium (B1175870) Formate[4] | 10 mM Ammonium Formate and 0.1% Formic Acid in Water[5] | 5mM Ammonium Formate and 0.1% Formic Acid buffer[6] | 7 mM Ammonium Formate[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] | 0.1% Formic Acid in Methanol[5] | Acetonitrile[6] | Acetonitrile[7] |
| Gradient/Isocratic | Isocratic (A:B = 15:85)[4] | Gradient[5] | Isocratic (Buffer:Acetonitrile = 13:87)[6] | Isocratic (A:B = 30:70)[7] |
| Flow Rate | 0.5 mL/min[4] | - | - | - |
| Ionization Mode | ESI Positive[4] | ESI Positive[5] | ESI Positive[6] | ESI Positive[7] |
| MRM Transitions (m/z) | Blonanserin: 368.10 → 296.90[4] | - | Blonanserin: 368.2 → 297.2[6] | Blonanserin: 367.24 → 296.19[7][8] |
| Linearity Range | 0.1 - 100.0 ng/mL[4] | 0.012 - 5.78 ng/mL[5] | 0.01 - 2 ng/mL[6] | 0.01 - 5 ng/mL[7] |
| LLOQ | 0.1 ng/mL[4] | 0.012 ng/mL[5] | 0.01 ng/mL[6] | 0.01 ng/mL |
| Sample Preparation | Protein Precipitation[4] | Protein Precipitation[5] | Liquid-Liquid Extraction[6] | Liquid-Liquid Extraction[7][8] |
Table 3: UV-Spectrophotometric Method for Blonanserin Quantification
| Parameter | Method Details[9] |
| Solvent | Methanol[9] |
| λmax | 237 nm[9] |
| Linearity Range | 2 - 10 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9999[9] |
| Accuracy (Recovery) | Excellent recovery reported[9] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Blonanserin in Pharmaceutical Formulations[1]
Objective: To quantify Blonanserin in bulk drug and tablet dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Visible Detector
-
Phenomenex Luna C18 column (250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Blonanserin working standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
0.45 µm Millipore PVDF filter
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of water, acetonitrile, and TFA in the ratio of 65:35:0.05 (v/v/v). Sonicate for 15 minutes to degas.
-
Standard Stock Solution Preparation (400 µg/mL): Accurately weigh about 40 mg of Blonanserin working standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate to dissolve, and then make up the volume with the mobile phase.
-
Preparation of Calibration Standards: From the stock solution, prepare a series of dilutions ranging from 10.0 to 150.0 µg/mL with the mobile phase.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 4 mg of Blonanserin and transfer it to a 250 mL volumetric flask.
-
Add approximately 125 mL of mobile phase and sonicate for 20 minutes.
-
Allow the solution to cool to room temperature and make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm PVDF filter, discarding the first few mL of the filtrate.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph and record the peak areas.
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Blonanserin in the sample solution from the calibration curve.
Protocol 2: LC-MS/MS Method for Blonanserin in Rat Plasma[4]
Objective: To quantify Blonanserin and its active metabolite, N-desethyl blonanserin, in rat plasma.
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
Agilent Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Blonanserin and N-desethyl blonanserin reference standards
-
N-desethyl blonanserin-d8 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Blank rat plasma
Procedure:
-
Mobile Phase Preparation:
-
Stock and Working Solutions Preparation: Prepare stock solutions of Blonanserin, N-desethyl blonanserin, and the IS in methanol. Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with methanol:water (50:50, v/v).
-
Preparation of Calibration Standards and QC Samples: Spike blank rat plasma with the working solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 2.0, 10.0, 50.0, 80.0, and 100.0 ng/mL) and for QC samples (e.g., low, mid, and high concentrations).[4]
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Conditions:
-
Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[4]
-
Mobile Phase: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 35°C[4]
-
Ionization: Electrospray Ionization (ESI), Positive mode[4]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
-
Analysis and Calculation: Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration. Determine the concentration of Blonanserin and its metabolite in the unknown samples from the calibration curve.
Visualizations
Signaling Pathway of Blonanserin
Blonanserin is an atypical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][9] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia.[9]
Caption: Mechanism of action of Blonanserin.
Experimental Workflow for HPLC-UV Analysis
The following diagram illustrates the general workflow for the quantification of Blonanserin in pharmaceutical tablets using HPLC-UV.
Caption: HPLC-UV analysis workflow for Blonanserin.
Logical Relationship for LC-MS/MS Bioanalysis
This diagram outlines the key steps and considerations in developing and validating an LC-MS/MS method for bioanalysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Blonanserin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The relationship between the plasma concentration of blonanserin, and its plasma anti-serotonin 5-HT(2A) activity/anti-dopamine D₂ activity ratio and drug-induced extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Blonanserin? [synapse.patsnap.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Blonanserin dihydrochloride (B599025) in bulk drug and pharmaceutical dosage forms. The described method is specific, accurate, precise, and suitable for routine quality control and stability studies.
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] It primarily acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Blonanserin drug products. This document provides a comprehensive HPLC method for its analysis.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions have been compiled from validated methods and are intended to provide a robust starting point for analysis.[1][2]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with PDA/UV Detector |
| Column | C18 (e.g., Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Dihydrogen Orthophosphate : Acetonitrile (70:30 v/v), pH 5.0 (adjusted with triethylamine)[2][3] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient (approximately 25°C)[3] |
| Detection Wavelength | 236 nm[2][3] |
| Retention Time | Approximately 2.75 minutes[2][4] |
Method Validation Summary
The analytical method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2][4] Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 5 - 35 µg/mL[2][4] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 2 µg/mL[2][4] |
| Limit of Quantitation (LOQ) | 6.09 µg/mL[2][4] |
| Accuracy (Recovery) | 98% - 102% |
| Precision (%RSD) | < 2%[1][2][4] |
Stability-Indicating Assay
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Blonanserin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the Blonanserin peak from all degradation products.[2][4]
| Stress Condition | Observation |
| Acid Degradation (e.g., 0.1N HCl) | Significant degradation observed[2][4] |
| Alkaline Degradation (e.g., 0.1N NaOH) | Significant degradation observed[2][4] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Significant degradation observed[2][4] |
| Thermal Degradation | Stable[2][4] |
| Photolytic Degradation | Stable[2][4] |
Experimental Protocols
Materials and Reagents
-
Blonanserin Dihydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Triethylamine (AR Grade)
-
Water (HPLC Grade/Milli-Q)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Preparation of Solutions
Mobile Phase Preparation:
-
Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to make a 10 mM solution.
-
Mix the 10 mM Potassium Dihydrogen Orthophosphate solution with Acetonitrile in a 70:30 (v/v) ratio.
-
Adjust the pH of the mixture to 5.0 using Triethylamine.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound Reference Standard.
-
Due to the poor aqueous solubility of Blonanserin, dissolve the standard in a suitable solvent. A 60% ethanol-water mixture or DMSO can be used as a primary solvent.[5] For the described mobile phase, a diluent of Water:Acetonitrile (70:30) is appropriate.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the standard, then dilute to the mark with the mobile phase.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Blonanserin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of Blonanserin.
Signaling Pathway (Illustrative)
While not a direct part of the analytical method, understanding the mechanism of action of Blonanserin is relevant for drug development professionals.
Caption: Simplified signaling pathway of Blonanserin.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A NEW STABILITY INDICATING QUANTITATIVE RP-HPLC METHOD FOR BLONANSERIN-A NOVEL ANTIPSYCHOTIC AGENT | Semantic Scholar [semanticscholar.org]
- 5. Blonanserin HCl salt and its monohydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput UPLC-MS/MS Analysis of Blonanserin Dihydrochloride in Human Plasma
Abstract
This application note presents a sensitive, rapid, and robust UPLC-MS/MS method for the quantitative analysis of Blonanserin (B195606) in human plasma. Blonanserin is an atypical antipsychotic agent, and monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry operating in the positive electrospray ionization mode. The method has been validated according to regulatory guidelines and has demonstrated excellent linearity, accuracy, precision, and a low limit of quantification.
Introduction
Blonanserin is a novel antipsychotic medication used in the treatment of schizophrenia.[1] It acts as a selective antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Accurate and reliable quantification of Blonanserin in biological matrices is essential for drug development, clinical trials, and personalized medicine. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this purpose.[2] This application note provides a detailed protocol for the determination of Blonanserin in human plasma, suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
Blonanserin Dihydrochloride reference standard
-
Internal Standard (IS) (e.g., Clozapine, N-desethyl blonanserin-d8, or AD-5332)[3][4][5]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, or Agilent Triple Quadrupole)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Blonanserin and the Internal Standard in a suitable solvent such as methanol or a methanol/water mixture (50:50, v/v) at a concentration of 1 mg/mL.[3]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol/water to cover the desired calibration curve range.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to obtain calibration standards at concentrations ranging from 0.01 ng/mL to 100 ng/mL.[3][5][6] Prepare at least three levels of QC samples (low, medium, and high) in the same manner.[3]
Sample Preparation: Protein Precipitation
-
Aliquot 100-200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[1][3]
-
Add a fixed volume of the Internal Standard working solution to each tube (except for blank samples).
-
Add 400-500 µL of cold acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex the mixture for approximately 1 minute.[3]
-
Centrifuge at high speed (e.g., 13,000-20,000 x g) for 5-10 minutes.[1][3]
-
Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 10 µL) into the UPLC-MS/MS system.[1][3]
UPLC Conditions
-
Column: A reversed-phase C18 column is commonly used, with dimensions such as 2.1 x 50 mm and a particle size of 1.7 µm.[7][8] Other suitable columns include C8 phases.[1][4]
-
Mobile Phase A: 0.1% Formic acid and 5-10 mM Ammonium Formate in Water.[4][6]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[3][4]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Column Temperature: 35-40 °C.[3]
-
Injection Volume: 5-10 µL.[3]
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[3][6][7]
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation, and collision gas) to achieve maximum signal intensity for Blonanserin and the IS.
Data Presentation
The following tables summarize the quantitative data from various published methods for the UPLC-MS/MS analysis of Blonanserin.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[3] | Waters XBridge C8 (4.6 x 150 mm, 3.5 µm)[1][4] | Acquity UPLC CSH C18[6] |
| Mobile Phase | A: Methanol/Water (75:25, v/v) with 5 mM Ammonium Formate; B: Acetonitrile with 0.1% Formic Acid[3] | A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol[1][4] | Acetonitrile and Water containing 5 mM Ammonium Formate and 0.1% Formic Acid[6] |
| Flow Rate | 0.5 mL/min[3] | Not Specified | 0.5 mL/min[6] |
| Run Time | 4 min[3] | Not Specified | 3.5 min[6] |
| Ionization | ESI Positive[3] | ESI Positive[1][4] | ESI Positive[6] |
| MRM Transition (Blonanserin) | m/z 368.10 → 296.90[3] | Not Specified | Not Specified |
| Internal Standard | N-desethyl blonanserin-d8[3] | AD-5332[1][4] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.1 - 100[3] | 0.012 - 5.78[1] | 0.01 - 1[6] | 0.01 - 5[5] |
| LLOQ (ng/mL) | 0.1[3] | 0.012[4] | 0.01[6] | 0.01[5] |
| Intra-day Precision (%CV) | < 15%[7] | < 7.5%[1] | < 15%[6] | ≤ 2%[5] |
| Inter-day Precision (%CV) | < 15%[7] | < 7.5%[1] | < 15%[6] | ≤ 2%[5] |
| Accuracy (%) | Within ±15%[7] | Not Specified | 85-115%[6] | 90-98.4%[5] |
| Recovery (%) | Not Specified | >85%[1] | Consistent[6] | 95.15 - 97.04%[5] |
Visualizations
The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of Blonanserin.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of stress degradation products of blonanserin by UPLC-QTOF-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Assays for Blonanserin Dihydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic agent characterized by its unique receptor binding profile. It demonstrates high affinity as an antagonist for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[1][2] Notably, Blonanserin exhibits low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which may account for a more favorable side-effect profile compared to some other antipsychotics, with a lower propensity for inducing extrapyramidal symptoms, excessive sedation, or hypotension.[2][3]
These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of Blonanserin dihydrochloride (B599025), focusing on its primary targets. The included methodologies for receptor binding and functional assays are fundamental for researchers engaged in the study of antipsychotic drug action and the development of novel therapeutic agents.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of Blonanserin for various neurotransmitter receptors, with Risperidone and Haloperidol included for comparison. Lower Ki values indicate higher binding affinity.
| Receptor | Blonanserin (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 0.142 | 3.3 | 1.0 |
| Dopamine D3 | 0.494 | 7.4 | 0.7 |
| Serotonin 5-HT2A | 0.812 | 0.16 | 4.5 |
| Serotonin 5-HT6 | 11.7 | 250 | >1000 |
| Adrenergic α1 | 26.7 | 0.4 | 10 |
| Histamine H1 | >1000 | 16 | 130 |
| Muscarinic M1 | >1000 | >1000 | 250 |
Data compiled from multiple sources.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors, which are the primary targets of Blonanserin.
Experimental Workflows
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of Blonanserin dihydrochloride for the human Dopamine D2 receptor using [³H]spiperone as the radioligand.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]spiperone (Specific Activity: 15-30 Ci/mmol).
-
Unlabeled Ligand for Non-specific Binding (NSB): (+)-Butaclamol (10 µM final concentration).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with GF/C filters, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation in assay buffer to achieve a final concentration of 10-20 µg of protein per well.[4]
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding (TB): Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]spiperone (final concentration ~0.1-0.5 nM, approximately at its Kd).
-
Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of (+)-butaclamol (final concentration 10 µM), and 50 µL of [³H]spiperone.
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of [³H]spiperone.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.[4]
-
-
Radioactivity Measurement:
-
Dry the filter plate for at least 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Blonanserin concentration.
-
Determine the IC50 value (the concentration of Blonanserin that inhibits 50% of the specific binding of [³H]spiperone) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]spiperone used and Kd is its dissociation constant for the D2 receptor.
-
Protocol 2: Serotonin 5-HT2A Receptor Functional Antagonist Assay (Calcium Mobilization)
This protocol describes a cell-based functional assay to measure the antagonist activity of this compound at the human 5-HT2A receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound, serially diluted.
-
Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) with supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM or similar calcium indicator.
-
Equipment: 96-well black-walled, clear-bottom microplates, fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT2A expressing cells according to standard protocols.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 15,000-25,000 cells per well and allow them to adhere overnight.[5]
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition (Antagonist Pre-incubation):
-
After the dye-loading incubation, add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of serotonin (typically the EC80 concentration, which elicits 80% of the maximal response) into each well.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 1-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the Blonanserin concentration.
-
Determine the IC50 value (the concentration of Blonanserin that inhibits 50% of the serotonin-induced calcium response) using non-linear regression analysis.
-
Protocol 3: Dopamine D2 Receptor Functional Antagonist Assay (cAMP Inhibition)
This protocol outlines a method to determine the antagonist potency of this compound at the Gi-coupled Dopamine D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer/Medium: As recommended by the cAMP detection kit manufacturer.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Equipment: Standard cell culture equipment, plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture and seed the D2-expressing cells in a 96-well plate as described in Protocol 2.
-
-
Assay Procedure (example using an HTRF cAMP kit):
-
Remove the culture medium.
-
Add this compound at various concentrations, followed immediately by a fixed concentration of dopamine (at its EC80).
-
Add forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a robust signal window.
-
Incubate the plate for 30 minutes at room temperature or 37°C as per kit instructions.[3]
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents (e.g., HTRF antibody-conjugates) and incubating for a specified time.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader (e.g., an HTRF-capable reader).
-
-
Data Analysis:
-
The signal generated is typically inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition of the dopamine-mediated decrease in forskolin-stimulated cAMP levels.
-
Plot the percentage of inhibition against the logarithm of the Blonanserin concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
These protocols provide a robust framework for the in vitro characterization of this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on its receptor binding affinity and functional antagonism, contributing to a deeper understanding of its pharmacological profile.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blonanserin Dihydrochloride Testing in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2] Its unique pharmacological profile, characterized by high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors, distinguishes it from other antipsychotics.[1][3][4][5] These application notes provide detailed protocols for utilizing established animal models of psychosis to evaluate the preclinical efficacy of Blonanserin dihydrochloride (B599025). The included methodologies are designed to assess the compound's potential to ameliorate positive, negative, and cognitive symptoms associated with psychosis.
Mechanism of Action of Blonanserin
Blonanserin functions as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[1][3][4][6] Its affinity for D2 receptors is notably higher than for 5-HT2A receptors.[1] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[4] Furthermore, Blonanserin's significant D3 receptor antagonism may play a role in its pro-cognitive effects. It exhibits low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is associated with a favorable side-effect profile.[1][7]
Signaling Pathway of Blonanserin
Caption: Blonanserin's antagonism of D2, D3, and 5-HT2A receptors.
Animal Models of Psychosis for Blonanserin Testing
Several well-validated animal models can be employed to assess the antipsychotic potential of Blonanserin dihydrochloride. These models mimic different aspects of psychosis, including positive, negative, and cognitive symptoms.
Phencyclidine (PCP)-Induced Models
Chronic administration of the NMDA receptor antagonist phencyclidine (PCP) in rodents induces a range of behavioral abnormalities that resemble the symptoms of schizophrenia, including social withdrawal (negative symptom) and cognitive deficits.
This model is used to evaluate the efficacy of antipsychotics in ameliorating negative symptoms such as social withdrawal.
Experimental Protocol:
-
Animals: Male ICR mice are suitable for this model.
-
PCP Administration: Administer PCP hydrochloride at a dose of 10 mg/kg (s.c.) once daily for 14 consecutive days.[8]
-
Washout Period: A washout period of at least 7 days is recommended after the final PCP injection before behavioral testing.
-
Blonanserin Administration: Administer this compound (p.o.) at the desired doses (e.g., 1-3 mg/kg) 60 minutes before the social interaction test.
-
Social Interaction Test:
-
Apparatus: A three-chambered social interaction box is typically used. The apparatus consists of a central chamber and two side chambers, each containing a wire cage.[9][10][11] Common dimensions are 40 cm x 20 cm x 25 cm for the entire box, with each chamber being of equal size.[10]
-
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 5-10 minutes.
-
Sociability Test: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place the test mouse back in the center chamber and record its behavior for 10 minutes.
-
-
Data Analysis: Measure the time spent in the chamber with the stranger mouse versus the empty chamber. A reduction in time spent with the stranger mouse in PCP-treated animals indicates a social deficit. The ability of Blonanserin to increase this interaction time is a measure of its efficacy.
-
Experimental Workflow:
Caption: Workflow for the PCP-induced social deficit model.
This model assesses the pro-cognitive effects of antipsychotics by measuring their ability to reverse PCP-induced deficits in recognition memory.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
PCP Administration: Administer PCP hydrochloride at a dose of 2 mg/kg (i.p. or s.c.), twice daily for 7 days.[12][13]
-
Washout Period: A 7-day washout period is implemented before behavioral testing.[12][13]
-
Blonanserin Administration: Administer this compound (p.o. or i.p.) at the desired doses (e.g., 0.3-1 mg/kg) 30-60 minutes before the training session.[12][14]
-
Novel Object Recognition (NOR) Test:
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm) is used.[1][4][5]
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes on the day before the test.
-
Training (Familiarization) Phase: Place the rat in the arena with two identical objects and allow it to explore for a set period (e.g., 3-5 minutes).[15]
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 3-5 minutes).[15]
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). PCP-treated animals typically show a reduced DI, and an increase in DI with Blonanserin treatment indicates improved cognitive function.[16]
-
Experimental Workflow:
Caption: Workflow for the PCP-induced novel object recognition test.
Methamphetamine-Induced Hyperactivity in Rats
This model is widely used to screen for antipsychotic drugs with efficacy against the positive symptoms of psychosis, such as hyperactivity and stereotyped behaviors.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are suitable.
-
Blonanserin Administration: Administer this compound (i.p. or p.o.) at the desired doses 30-60 minutes prior to methamphetamine administration.
-
Methamphetamine Administration: Administer methamphetamine hydrochloride at a dose of 1.0 mg/kg (i.p.).[17]
-
Locomotor Activity Measurement:
-
Apparatus: An open-field arena equipped with automated photobeam detectors or a video tracking system.
-
Procedure: Immediately after methamphetamine injection, place the rat in the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Data Analysis: Compare the locomotor activity of rats treated with methamphetamine alone to those pre-treated with Blonanserin. A significant reduction in hyperactivity indicates antipsychotic-like effects.
-
Experimental Workflow:
Caption: Workflow for the methamphetamine-induced hyperactivity model.
Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This model assesses the ability of antipsychotics to restore this gating deficit.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Blonanserin Administration: Administer this compound (i.p. or s.c.) at the desired doses 30-60 minutes before apomorphine (B128758) administration.
-
Apomorphine Administration: Administer the dopamine agonist apomorphine hydrochloride at a dose of 0.5-1.0 mg/kg (s.c.) to induce a PPI deficit.[18][19][20]
-
Prepulse Inhibition (PPI) Test:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.[2][21][22]
-
Procedure:
-
Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) presented 30-120 ms (B15284909) before the startling pulse.[2]
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)] x 100. Apomorphine treatment reduces %PPI, and a reversal of this deficit by Blonanserin indicates efficacy.
-
Experimental Workflow:
Caption: Workflow for the apomorphine-induced PPI deficit model.
Data Presentation
Quantitative data from preclinical studies with Blonanserin should be summarized in a clear and structured format for easy comparison.
Table 1: Efficacy of Blonanserin in the PCP-Induced Social Deficit Model in Mice
| Treatment Group | Dose (mg/kg) | Social Interaction Time (seconds) | % Reversal of Deficit |
| Vehicle + Saline | - | Data | - |
| Vehicle + PCP | 10 | Data | 0% |
| Blonanserin + PCP | 1 | Data | Calculate |
| Blonanserin + PCP | 3 | Data | Calculate |
Table 2: Efficacy of Blonanserin in the PCP-Induced Novel Object Recognition Deficit in Rats
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) | % Improvement in DI |
| Vehicle + Saline | - | Data | - |
| Vehicle + PCP | 2 (b.i.d) | Data | 0% |
| Blonanserin + PCP | 0.3 | Data | Calculate |
| Blonanserin + PCP | 1.0 | Data | Calculate |
Table 3: Efficacy of Blonanserin in the Methamphetamine-Induced Hyperactivity Model in Rats
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | % Reduction in Hyperactivity |
| Vehicle + Saline | - | Data | - |
| Vehicle + Methamphetamine | 1.0 | Data | 0% |
| Blonanserin + Methamphetamine | 1.0 | Data | Calculate |
| Blonanserin + Methamphetamine | 3.0 | Data | Calculate |
Table 4: Efficacy of Blonanserin in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats
| Treatment Group | Dose (mg/kg) | % PPI (at 85 dB prepulse) | % Reversal of PPI Deficit |
| Vehicle + Saline | - | Data | - |
| Vehicle + Apomorphine | 0.5 | Data | 0% |
| Blonanserin + Apomorphine | Specify | Data | Calculate |
| Blonanserin + Apomorphine | Specify | Data | Calculate |
Note: "Data" should be replaced with actual experimental values obtained from studies. "% Reversal/Improvement/Reduction" should be calculated relative to the deficit induced by the psychomimetic drug.
Conclusion
The animal models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on behaviors relevant to the positive, negative, and cognitive symptoms of psychosis, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the drug development process.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 3. Social Interaction Test [bio-protocol.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range. | Chemsrc [chemsrc.com]
- 8. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice [en-journal.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blonanserin reverses the phencyclidine (PCP)-induced impairment in novel object recognition (NOR) in rats: role of indirect 5-HT(1A) partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of phencyclidine-induced object recognition deficits by the combination of atypical antipsychotic drugs and pimavanserin (ACP 103), a 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PM430. Blonanserin reversed phencyclidine-induced novel object recognition deficit and induced cortical dopamine and acetylcholine efflux through dopamine D3 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of blonanserin on methamphetamine-induced disruption of latent inhibition and c-Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apomorphine-induced prepulse inhibition disruption is associated with a paradoxical enhancement of prepulse stimulus reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicotine blocks apomorphine-induced disruption of prepulse inhibition of the acoustic startle in rats: possible involvement of central nicotinic α7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of a modified prepulse inhibition paradigm to assess complex auditory discrimination in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prepulse inhibition of startle reflex test (PPI) [panlab.com]
Application Notes and Protocols for Electrophysiology Studies with Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin (B195606) is an atypical antipsychotic agent characterized by its high affinity and antagonist activity at dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2A receptors.[1][2][3] It exhibits a lower affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile, including a lower propensity for sedation and metabolic side effects.[1][4] Understanding the electrophysiological effects of Blonanserin is crucial for elucidating its mechanism of action at the cellular and circuit level, and for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders.
These application notes provide a summary of the known pharmacological data for Blonanserin and detailed protocols for conducting electrophysiological experiments to characterize its effects on neuronal activity. The provided protocols are designed to be adaptable for investigating the impact of Blonanserin on intrinsic neuronal excitability, synaptic transmission, and plasticity in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus.
Pharmacological Profile of Blonanserin
The following tables summarize the receptor binding affinities and in vivo receptor occupancy of Blonanserin. This data is essential for designing and interpreting electrophysiology experiments.
Table 1: Receptor Binding Affinity of Blonanserin
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.142 |
| Dopamine D3 | 0.494 |
| Serotonin 5-HT2A | 0.812 |
| Serotonin 5-HT6 | 41.9 |
| Adrenergic α1 | 26.7 |
| Histamine H1 | 765 |
| Muscarinic M1 | >1000 |
Data compiled from publicly available pharmacological databases.
Table 2: In Vivo Dopamine Receptor Occupancy of Blonanserin in Humans
| Daily Oral Dose | D2 Receptor Occupancy (Striatum) | D3 Receptor Occupancy (Globus Pallidus & Substantia Nigra) |
| 8 mg | ~61% | - |
| 12 mg | - | ~74% |
| 16 mg | ~73% | - |
| 24 mg | ~80% | - |
Data from positron emission tomography (PET) studies in healthy volunteers and patients with schizophrenia.
Signaling Pathways of Blonanserin's Primary Targets
The following diagrams illustrate the principal signaling pathways associated with the dopamine D2 and serotonin 5-HT2A receptors, the primary targets of Blonanserin. As an antagonist, Blonanserin is expected to inhibit these downstream signaling cascades.
References
Application Notes and Protocols for Cell Culture Experiments Using Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell culture experiments with Blonanserin (B195606) dihydrochloride (B599025), a novel atypical antipsychotic. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in investigating the cellular and molecular mechanisms of Blonanserin.
Introduction
Blonanserin is an atypical antipsychotic agent characterized by its potent antagonism of dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors.[1][2][3] Its high affinity for the dopamine D3 receptor, in particular, distinguishes it from other antipsychotics and is thought to contribute to its efficacy in treating the negative symptoms and cognitive deficits associated with schizophrenia.[4] Understanding the effects of Blonanserin at the cellular level is crucial for elucidating its therapeutic mechanisms and exploring its potential in other neurological disorders. These notes provide detailed protocols for assessing its receptor binding, impact on cell viability, and influence on neuronal morphology.
Mechanism of Action
Blonanserin primarily exerts its effects through the blockade of dopamine and serotonin receptors. This dual antagonism is believed to modulate downstream signaling cascades, including the dopamine-D₁-PKA-NMDA receptor pathway, which plays a role in synaptic plasticity and cognitive function.[5] In vitro studies have demonstrated its ability to increase the efflux of cortical dopamine and its metabolites.[1] Unlike some other antipsychotics, Blonanserin is not a substrate for P-glycoprotein, which may influence its distribution in the central nervous system.[6]
Signaling Pathway of Blonanserin
Caption: Blonanserin's primary mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for Blonanserin dihydrochloride from in vitro studies.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.142 | [7] |
| Dopamine D3 | 0.494 | [7] |
| Serotonin 5-HT2A | 0.812 | [7] |
| α1-adrenergic | 26.7 | [7] |
Table 2: Comparative Binding Affinities for Human D3 Receptors
| Compound | Binding Affinity (Ki, nM) |
| Blonanserin | Potent |
| Risperidone | Lower than Blonanserin |
| Olanzapine | Lower than Blonanserin |
| Aripiprazole | Lower than Blonanserin |
| Note: This table is a qualitative summary based on findings that Blonanserin showed the most potent binding affinity among the tested antipsychotics.[4] |
Experimental Protocols
Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Blonanserin for dopamine D2, D3, and serotonin 5-HT2A receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Spiperone for D2, [³H]-(+)-PHNO for D2/D3, [³H]Ketanserin for 5-HT2A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of Blonanserin. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each Blonanserin concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Blonanserin concentration and use non-linear regression analysis to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of Blonanserin on a chosen cell line (e.g., SH-SY5Y, PC12, or primary neuronal cultures).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Blonanserin. Include a vehicle control (medium with the same solvent concentration used to dissolve Blonanserin).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neurite Outgrowth Assay
This protocol is designed to evaluate the effect of Blonanserin on the neurite extension of neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium, potentially supplemented with a differentiation-inducing agent (e.g., NGF for PC12 cells)
-
This compound
-
Poly-L-lysine or other appropriate coating material for culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Coat the culture plates or coverslips with poly-L-lysine to promote cell adhesion.
-
Seed the neuronal cells at a low density to allow for clear visualization of individual neurites.
-
If necessary, induce differentiation with the appropriate agent.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and number of branch points.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is a potent pharmacological agent and should be stored according to the manufacturer's instructions, typically protected from light and moisture. Prepare solutions in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC [pubmed.ncbi.nlm.nih.gov]
- 6. Blonanserin, a novel atypical antipsychotic agent not actively transported as substrate by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blonanserin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Blonanserin Dihydrochloride in Dopamine and Serotonin Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Blonanserin (B195606) is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1][2][3] Its distinct pharmacological profile, characterized by high affinity for dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A receptors, makes it a valuable tool for investigating the complex interplay between dopaminergic and serotonergic systems in both normal and pathological brain states.[1][2][3] This document provides detailed application notes and experimental protocols for the use of blonanserin dihydrochloride (B599025) in studying these critical neurotransmitter pathways.
Pharmacological Profile of Blonanserin
Blonanserin acts as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2] A key feature of blonanserin is its higher affinity for dopamine D2 receptors compared to 5-HT2A receptors, a characteristic that distinguishes it from many other atypical antipsychotics.[1][4] Furthermore, blonanserin demonstrates a notable affinity for the dopamine D3 receptor, which is hypothesized to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5][6] It exhibits low affinity for other receptors such as 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which may account for its favorable side-effect profile, including a lower propensity for weight gain and sedation.[1][4]
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of blonanserin for various human receptors.
| Receptor | Blonanserin Ki (nM) | Reference |
| Dopamine D2 | 0.142 | [7] |
| Dopamine D3 | 0.494 | [7] |
| Serotonin 5-HT2A | 0.812 | [7] |
| Serotonin 5-HT6 | 11.7 | [1][4] |
| Adrenergic α1 | 26.7 | [7] |
Signaling Pathways and Experimental Workflows
Dopamine and Serotonin Signaling Pathways Modulated by Blonanserin
Blonanserin's primary mechanism of action involves the blockade of D2 and 5-HT2A receptors, thereby modulating downstream signaling cascades. In the mesolimbic pathway, overactivity of dopamine is associated with the positive symptoms of schizophrenia.[3] Blonanserin's antagonism of D2 receptors in this region is thought to alleviate these symptoms.[3] In the mesocortical pathway, dopamine dysfunction is linked to negative and cognitive symptoms. The interplay between 5-HT2A and D2 receptor antagonism is believed to enhance dopamine release in the prefrontal cortex, potentially improving these symptoms.
Experimental Workflow for In Vitro Receptor Binding Assay
A typical workflow for assessing the binding affinity of blonanserin to its target receptors involves a competitive radioligand binding assay.
Experimental Protocols
In Vitro Receptor Binding Assay (Example Protocol)
This protocol provides a general framework for determining the binding affinity of blonanserin for dopamine D2 receptors.
Materials:
-
This compound
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation vials and cocktail
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of blonanserin in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).
-
Prepare a solution of [3H]spiperone in assay buffer at a final concentration close to its Kd value.
-
Prepare a high concentration solution of haloperidol (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the appropriate drug solution (blonanserin, buffer for total binding, or haloperidol for non-specific binding).
-
Initiate the binding reaction by adding [3H]spiperone to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the blonanserin concentration.
-
Determine the IC50 value (the concentration of blonanserin that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release (Example Protocol)
This protocol describes a general method for measuring extracellular dopamine levels in the rat striatum following blonanserin administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum using appropriate stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 2-3 hours) to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
-
Drug Administration:
-
After collecting stable baseline samples, administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.
-
Plot the percent change in dopamine levels over time to visualize the effect of blonanserin on dopamine release. A study has shown that blonanserin administration can increase extracellular levels of dopamine in the prefrontal cortex.[4]
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of dopamine D2/D3 and serotonin 5-HT2A receptors in neuronal signaling and behavior. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex mechanisms of action of this and other antipsychotic drugs. The unique receptor binding profile of blonanserin, with its potent D2/D3 antagonism and significant 5-HT2A blockade, offers a valuable avenue for exploring novel therapeutic strategies for schizophrenia and other neuropsychiatric disorders.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blonanserin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Blonanserin Dihydrochloride in Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Blonanserin (B195606) dihydrochloride (B599025), a novel antipsychotic agent, in neurobehavioral research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its application in relevant animal models of neuropsychiatric disorders.
Introduction
Blonanserin is an atypical antipsychotic approved for the treatment of schizophrenia in several countries.[1][2] Its unique pharmacological profile, characterized by high affinity for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors, distinguishes it from other antipsychotics and makes it a valuable tool for neurobehavioral research, particularly in studies related to schizophrenia and cognitive dysfunction.[1][2][3] Blonanserin has shown efficacy in addressing both positive and negative symptoms of schizophrenia, with a lower incidence of certain side effects like hyperprolactinemia compared to some other antipsychotics.[1][4][5]
Mechanism of Action
Blonanserin's primary mechanism of action involves the antagonism of dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors.[1][2][3] Unlike many other atypical antipsychotics, blonanserin exhibits a higher affinity for dopamine D2/D3 receptors than for serotonin 5-HT2A receptors.[6][7] This dual antagonism is believed to contribute to its therapeutic effects on the positive and negative symptoms of schizophrenia, respectively.[2][3] Furthermore, its potent antagonism of D3 receptors is thought to play a crucial role in its pro-cognitive effects.[8][9] Blonanserin has a low affinity for other receptors such as 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which may account for its favorable side-effect profile, including a lower propensity for weight gain and sedation.
Signaling Pathway of Blonanserin in Ameliorating PCP-Induced Cognitive Impairment
Caption: Proposed mechanism of Blonanserin in the mPFC.
Quantitative Data Summary
The following tables summarize key quantitative data for Blonanserin dihydrochloride from preclinical neurobehavioral studies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | Blonanserin | Haloperidol | Risperidone | Olanzapine | Aripiprazole |
| Dopamine D2 | ~0.14 | ~0.7 | ~3.13 | - | - |
| Dopamine D3 | 0.494[10] | - | - | - | - |
| Serotonin 5-HT2A | ~0.84 | ~25 | ~0.16 | - | - |
| Serotonin 5-HT6 | 11.7[1] | - | - | - | - |
Note: Ki values can vary between studies and experimental conditions. Data presented here are representative values.
Table 2: Effective Dosages in Animal Models
| Animal Model | Species | Behavioral Test | Blonanserin Dosage | Outcome | Reference |
| PCP-induced cognitive impairment | Mice | Novel Object Recognition Test (NORT) | 3 mg/kg, p.o. | Ameliorated cognitive deficits | [6][7][8] |
| PCP-induced social deficit | Mice | Social Interaction Test | 1 mg/kg, p.o. | Ameliorated social deficits | |
| Apomorphine-induced PPI disruption | Rats | Prepulse Inhibition (PPI) Test | Not specified | Improved PPI disruption | |
| Methamphetamine-induced hyperactivity | Rats | Locomotor Activity | Effective dose (not specified) | Antipsychotic-like efficacy | [9] |
| Sub-chronic PCP-induced cognitive deficit | Rats | Novel Object Recognition (NOR) | 1 mg/kg | Ameliorated NOR deficit | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Phencyclidine (PCP)-Induced Model of Schizophrenia-like Behaviors
This model is widely used to induce behavioral and cognitive deficits relevant to schizophrenia.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., male ICR mice or Wistar rats)
-
Standard animal housing and testing apparatus
Procedure:
-
Animal Habituation: Acclimate animals to the housing facility for at least one week before the experiment.
-
PCP Administration: To induce schizophrenia-like deficits, administer PCP (e.g., 10 mg/kg, s.c.) once daily for 14 consecutive days.[12] Control animals receive an equivalent volume of saline.
-
Washout Period: Allow for a washout period (e.g., 3-7 days) after the last PCP injection before behavioral testing.
-
Blonanserin Treatment: Prepare Blonanserin in a suitable vehicle (e.g., sterile water or saline). Administer Blonanserin (e.g., 1-3 mg/kg, p.o.) at a specified time before the behavioral test (e.g., 60 minutes). The control group receives the vehicle.
-
Behavioral Testing: Proceed with the desired behavioral test (e.g., Novel Object Recognition Test, Social Interaction Test).
Protocol 2: Novel Object Recognition Test (NORT)
This test assesses visual recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus:
-
An open-field box (e.g., 40 x 40 x 40 cm) made of a non-reflective material.
-
Two sets of identical objects (familiar objects) and one novel object. Objects should be of similar size but differ in shape and color.
Procedure:
-
Habituation: On the day before the test, allow each animal to freely explore the empty open-field box for a set duration (e.g., 10 minutes).
-
Training Session (Familiarization):
-
Place two identical objects in the open-field box.
-
Place the animal in the center of the box and allow it to explore the objects for a defined period (e.g., 10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
-
Retention Interval: Return the animal to its home cage for a specific interval (e.g., 24 hours).
-
Test Session (Recognition):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the box and record the time spent exploring the familiar and the novel object for a set duration (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow for NORT
Caption: Workflow for the Novel Object Recognition Test.
Protocol 3: Social Interaction Test
This test evaluates social behavior, which is often deficient in individuals with schizophrenia (negative symptoms).
Apparatus:
-
A three-chambered social interaction box. The two outer chambers are connected to a central chamber by openings.
-
Two small, wire-mesh cages, one for a "stranger" animal and one empty.
Procedure:
-
Habituation: Place the test animal in the central chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).
-
Sociability Test:
-
Place an unfamiliar "stranger" animal (of the same sex and strain) inside one of the wire cages in one of the side chambers. The other cage in the opposite chamber remains empty.
-
Place the test animal in the central chamber and allow it to explore all three chambers for a defined period (e.g., 10 minutes).
-
Record the time spent in each of the three chambers and the time spent sniffing each wire cage.
-
-
Social Novelty Test (Optional):
-
Introduce a second, novel "stranger" animal into the previously empty cage.
-
The test animal is now presented with a familiar animal and a novel animal.
-
Record the time spent interacting with each animal.
-
-
Data Analysis: Analyze the time spent in the chamber with the stranger animal versus the empty chamber (sociability) and the time spent sniffing the novel animal versus the familiar animal (social novelty).
Safety and Toxicology
Preclinical safety studies in Wistar rats have shown that Blonanserin is relatively non-toxic at therapeutic doses.[13] Acute toxicity studies indicated an oral LD50 of >500 mg/kg in mice.[2] In a 28-day subacute toxicity study in rats, no significant gross histopathological changes were observed in major organs like the liver, kidneys, heart, spleen, lungs, and testes at the tested doses.[13] While minor variations in biochemical markers were noted, hepatocellular and nephrotic functions were largely unaffected.[13] It is important to conduct appropriate toxicological assessments in accordance with regulatory guidelines for any new research application.[14][15]
Conclusion
This compound is a valuable pharmacological tool for investigating the neurobiology of schizophrenia and related cognitive deficits in preclinical models. Its distinct mechanism of action, particularly its high affinity for D3 receptors, offers unique opportunities to explore novel therapeutic targets for the cognitive and negative symptoms of schizophrenia. The protocols and data provided in these application notes are intended to facilitate the design and implementation of neurobehavioral studies utilizing this compound. Researchers should always adhere to ethical guidelines and institutional regulations when conducting animal research.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effectiveness and safety of blonanserin monotherapy for first-episode schizophrenia with and without prominent negative symptoms: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blonanserin - Wikipedia [en.wikipedia.org]
- 11. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vignanpharma.com [vignanpharma.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blonanserin Dihydrochloride Long-Acting Injection (LAI) Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic agent with a strong affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and a notable affinity for D3 receptors.[1][2][3] It is effective in treating both the positive and negative symptoms of schizophrenia.[4] The development of a long-acting injectable (LAI) formulation of Blonanserin dihydrochloride (B599025) is a promising strategy to improve patient adherence, reduce relapse rates, and provide stable plasma concentrations, thereby potentially minimizing side effects.[5]
These application notes provide a comprehensive overview of the research and development of a Blonanserin dihydrochloride LAI formulation, focusing on a biodegradable microsphere-based system using poly(lactic-co-glycolic acid) (PLGA). The protocols outlined below are based on established methodologies for LAI development and can be adapted for specific laboratory settings.
Mechanism of Action and Signaling Pathway
Blonanserin exerts its antipsychotic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][4] Its antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors is associated with a reduction in negative symptoms and a lower incidence of extrapyramidal side effects.[4] Blonanserin's affinity for the D3 receptor may also contribute to its efficacy in treating cognitive deficits.[6]
Formulation Development: PLGA Microspheres
The development of a Blonanserin LAI using biodegradable PLGA microspheres is a well-established approach for sustained drug delivery.[7] The double emulsion solvent evaporation method is a common technique for encapsulating water-soluble drugs like this compound.
Experimental Workflow: Microsphere Preparation
The following diagram illustrates the workflow for preparing Blonanserin-loaded PLGA microspheres using the double emulsion (w/o/w) solvent evaporation method.
Quantitative Data: Formulation Parameters
The following table summarizes hypothetical formulation parameters for Blonanserin LAI microspheres. These values are based on typical ranges found in the literature for similar antipsychotic LAI formulations and should be optimized during development.
| Parameter | Formulation A | Formulation B | Formulation C |
| This compound (% w/w) | 15 | 20 | 25 |
| PLGA (50:50) Concentration (% w/v) | 10 | 15 | 20 |
| Polyvinyl Alcohol (PVA) (% w/v) | 0.5 | 1.0 | 1.0 |
| Dichloromethane (DCM) Volume (mL) | 5 | 5 | 5 |
| Drug Loading (%) | 12.8 | 17.2 | 21.5 |
| Encapsulation Efficiency (%) | 85.3 | 86.0 | 86.0 |
| Mean Particle Size (μm) | 45.2 | 50.1 | 55.8 |
Experimental Protocols
Protocol 1: Preparation of Blonanserin-Loaded PLGA Microspheres
Objective: To prepare this compound-loaded PLGA microspheres using a double emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve 100 mg of this compound in 1 mL of deionized water.
-
Prepare the organic phase (o): Dissolve 500 mg of PLGA in 5 mL of DCM.
-
Form the primary emulsion (w/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer for 60 seconds.
-
Prepare the external aqueous phase (w2): Prepare a 1% w/v solution of PVA in 100 mL of deionized water.
-
Form the secondary emulsion (w/o/w): Add the primary emulsion to the external aqueous phase and homogenize for 120 seconds.
-
Solvent evaporation: Transfer the secondary emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
Microsphere collection and washing: Collect the hardened microspheres by centrifugation. Wash the microspheres three times with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Freeze the washed microspheres and then lyophilize for 48 hours to obtain a dry powder.
Protocol 2: Characterization of Blonanserin Microspheres
Objective: To characterize the prepared microspheres for drug loading, encapsulation efficiency, particle size, and morphology.
A. Drug Loading and Encapsulation Efficiency:
-
Accurately weigh 10 mg of the lyophilized microspheres.
-
Dissolve the microspheres in a suitable solvent (e.g., a mixture of DCM and a Blonanserin-soluble aqueous buffer).
-
Quantify the amount of Blonanserin using a validated HPLC method.
-
Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
B. Particle Size and Morphology:
-
Particle Size Analysis: Use laser diffraction to determine the mean particle size and size distribution of the microspheres.
-
Morphology: Examine the surface morphology of the microspheres using Scanning Electron Microscopy (SEM).
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the in vitro release profile of Blonanserin from the PLGA microspheres.
Materials:
-
Blonanserin-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
Procedure:
-
Accurately weigh 20 mg of microspheres and suspend them in 10 mL of PBS (pH 7.4) in a sealed vial.
-
Place the vials in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), centrifuge the vials and collect 1 mL of the supernatant.
-
Replace the collected volume with 1 mL of fresh PBS.
-
Analyze the Blonanserin concentration in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Quantitative Data: In Vitro Release Profile
The following table presents a hypothetical in vitro release profile for the three formulations.
| Time (Days) | Formulation A (% Released) | Formulation B (% Released) | Formulation C (% Released) |
| 1 | 15.2 | 12.5 | 10.1 |
| 7 | 35.8 | 30.1 | 25.6 |
| 14 | 58.9 | 52.3 | 48.2 |
| 21 | 75.4 | 69.8 | 65.4 |
| 28 | 88.1 | 85.2 | 82.3 |
Preclinical Evaluation: In Vivo Pharmacokinetics
A preclinical pharmacokinetic study in an animal model, such as rats or rabbits, is essential to evaluate the in vivo performance of the Blonanserin LAI formulation.
Experimental Workflow: In Vivo Study
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a Blonanserin LAI formulation following a single intramuscular injection in rats.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Acclimatize the rats for at least one week before the study.
-
Suspend the Blonanserin microspheres in a suitable vehicle for injection.
-
Administer a single intramuscular injection of the formulation to the rats at a dose equivalent to 10 mg/kg of Blonanserin.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 1, 3, 7, 14, 21, 28, 35, and 42 days) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of Blonanserin in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Quantitative Data: Hypothetical Pharmacokinetic Parameters
The following table compares the hypothetical pharmacokinetic parameters of an oral Blonanserin formulation with a projected LAI formulation.
| Parameter | Oral Blonanserin (8 mg) | Blonanserin LAI (10 mg/kg) |
| Tmax (Time to Peak Concentration) | ~1.5 hours[5] | 7-14 days |
| Cmax (Peak Plasma Concentration) | Variable | Sustained and lower peak |
| AUC (Area Under the Curve) | Dose-dependent | Significantly higher over 28 days |
| Half-life (t1/2) | ~12 hours[5] | Extended over weeks |
Conclusion
The development of a this compound long-acting injectable formulation presents a valuable opportunity to improve the management of schizophrenia. The use of biodegradable PLGA microspheres is a promising approach to achieve sustained release over several weeks. The protocols and data presented in these application notes provide a framework for the research and development of such a formulation. Further optimization of formulation parameters and extensive preclinical and clinical evaluation are necessary to establish the safety and efficacy of a Blonanserin LAI.
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
Application Note: Spectrophotometric Estimation of Blonanserin in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Blonanserin is a novel atypical antipsychotic agent with antagonist properties for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] It is effective in treating both positive and negative symptoms of schizophrenia.[1] As Blonanserin is not yet official in major pharmacopeias such as the I.P., B.P., and U.S.P., there is a need for simple, accurate, and cost-effective analytical methods for its routine quality control.[1][2][3] This application note details a validated UV-Visible spectrophotometric method for the quantitative estimation of Blonanserin in bulk and pharmaceutical dosage forms. The method is developed and validated in accordance with ICH Q2B guidelines.[1]
Principle
The method is based on the measurement of the ultraviolet absorbance of Blonanserin in a methanol (B129727) solvent. Blonanserin exhibits a distinct absorption spectrum in the UV region, with a maximum absorbance (λmax) at 237 nm.[1] The absorbance at this wavelength is directly proportional to the concentration of Blonanserin in the solution, obeying Beer's law over a specific concentration range. This relationship is used to quantify the amount of Blonanserin in a given sample.
Instrumentation and Materials
-
Instrument: A UV-Visible spectrophotometer (e.g., Shimadzu 1700) with a spectral bandwidth of ±2nm and 10mm matched quartz cells is suitable for this method.[1]
-
Reagents:
-
Apparatus:
-
Volumetric flasks (10 ml, 100 ml)
-
Pipettes
-
Sonicator
-
Whatman filter paper (No. 41)[1]
-
Experimental Protocols
Selection of Solvent
The primary criterion for solvent selection is the complete solubility and stability of the drug.[1] Methanol was chosen as the solvent for this method due to its ability to completely dissolve Blonanserin, its stability, cost-effectiveness, and volatility.[1]
Determination of Wavelength of Maximum Absorbance (λmax)
A standard solution of Blonanserin in methanol is scanned over the UV range of 200-400 nm against a methanol blank. The wavelength at which the maximum absorbance is observed is determined to be the λmax. For Blonanserin in methanol, the λmax is 237 nm.[1]
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Blonanserin working standard.[1]
-
Transfer the weighed standard into a 100 ml volumetric flask.[1]
-
Add approximately 30 ml of methanol and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Make up the volume to the mark with methanol to obtain a stock solution with a concentration of 100 µg/ml.[1]
Preparation of Calibration Curve
-
From the standard stock solution (100 µg/ml), prepare a series of dilutions to obtain concentrations in the range of 2, 4, 6, 8, and 10 µg/ml by diluting with methanol.[1]
-
Measure the absorbance of each dilution at 237 nm using methanol as a blank.[1]
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient, slope, and intercept from the linear regression of the calibration curve.[1]
Preparation of Sample Solution from Tablets
-
Weigh and finely powder twenty Blonanserin tablets (e.g., 4 mg tablets).[1]
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Blonanserin.
-
Transfer the powder into a 100 ml volumetric flask.
-
Add about 70 ml of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 ml with methanol.
-
Filter the solution through Whatman filter paper (No. 41).[1]
-
From the filtered solution, prepare an appropriate dilution with methanol to obtain a final concentration within the linearity range (e.g., 6 µg/ml).
Estimation of Blonanserin in Tablets
-
Measure the absorbance of the final sample solution at 237 nm against methanol as a blank.
-
Calculate the concentration of Blonanserin in the sample solution using the calibration curve.
-
Determine the amount of Blonanserin per tablet.
Method Validation
The developed spectrophotometric method was validated as per ICH Q2B guidelines for parameters such as linearity, accuracy, precision, and recovery.[1]
Data Presentation
Table 1: Linearity and Regression Analysis
| Parameter | Result |
| Linearity Range (µg/ml) | 2-10 |
| Correlation Coefficient (r²) | 0.9999 |
| Slope | Data not available |
| Intercept | Data not available |
Table 2: Accuracy (Recovery Studies)
Recovery studies were conducted by spiking pre-analyzed tablet samples with the pure drug at three different concentration levels (50%, 100%, and 150%).[1]
| Level | Amount Added (µg/ml) | Amount Found (µg/ml) | % Recovery |
| 50% | Data not available | Data not available | Data not available |
| 100% | Data not available | Data not available | Data not available |
| 150% | Data not available | Data not available | Data not available |
Table 3: Precision
Precision was evaluated by calculating the Relative Standard Deviation (%RSD) for intraday and interday measurements.[1]
| Precision | Concentration (µg/ml) | % RSD |
| Intraday | Data not available | Data not available |
| Interday | Data not available | Data not available |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/ml) |
| LOD | Data not available |
| LOQ | Data not available |
Note: Specific quantitative data for slope, intercept, recovery, precision, LOD, and LOQ were not available in the referenced abstracts.
Visualization
Experimental Workflow Diagram
Caption: Workflow for Spectrophotometric Estimation of Blonanserin.
Conclusion
The described UV spectrophotometric method is simple, sensitive, accurate, and precise for the estimation of Blonanserin in pharmaceutical formulations.[1][4] The linear response was observed in the concentration range of 2-10 µg/ml with a high correlation coefficient.[1][4] The method demonstrated excellent recovery, indicating no interference from common pharmaceutical excipients.[1] This makes the method suitable for routine quality control and in-process quality control (IPQC) of Blonanserin in tablet dosage forms.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Blonanserin Dihydrochloride Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Blonanserin (B195606) dihydrochloride (B599025) in preclinical animal studies. The following information is curated to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Blonanserin?
Blonanserin is an atypical antipsychotic agent that exhibits a high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors, where it acts as an antagonist.[1][2][3] Its antagonism of dopamine receptors is thought to reduce the positive symptoms of schizophrenia, while its effect on serotonin receptors may contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4] Blonanserin has a low affinity for other receptors such as muscarinic, adrenergic, and histamine (B1213489) receptors.[2]
Q2: What are the recommended dosage ranges for Blonanserin dihydrochloride in rats and mice?
Dosage can vary significantly depending on the animal model, the specific behavioral test, and the route of administration. Below is a summary of dosages reported in the literature. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for administration, given its poor water solubility?
This compound has poor aqueous solubility, requiring a suitable vehicle for administration.[5] It is crucial to ensure the compound is fully dissolved to ensure accurate dosing. Here are some vehicle formulations that have been used:
-
For Oral Gavage (p.o.):
-
A suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
-
For Intraperitoneal (i.p.) Injection:
To aid dissolution, warming the solution and/or sonication may be necessary.[4] Always visually inspect the solution for any precipitation before administration.
Q4: What are the key pharmacokinetic parameters of Blonanserin in animal models?
Detailed pharmacokinetic data in rats and mice are not extensively reported in all publications. However, general characteristics indicate that Blonanserin is rapidly absorbed after oral administration.[3] In humans, it is mainly metabolized by the cytochrome P450 (CYP) 3A4 enzyme.[3] A study in mice showed that Blonanserin has good brain distribution and is not a substrate for P-glycoprotein (P-gp), an efflux transporter, which suggests good blood-brain barrier penetration.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle. | Inadequate dissolution due to poor solubility. | - Gently warm the solution and/or use a sonicator to aid dissolution.[4]- Prepare fresh solutions for each experiment.- Consider using a vehicle with a higher solubilizing capacity, such as one containing SBE-β-CD.[4] |
| High variability in behavioral data between animals. | - Inaccurate dosing due to precipitation.- Animal stress during administration.- Individual differences in drug metabolism. | - Ensure the drug is fully dissolved before administration.- Handle animals gently and acclimate them to the administration procedure to minimize stress.- Increase the number of animals per group to account for individual variability. |
| Animals appear sedated or show motor impairment. | The dose of Blonanserin may be too high. | - Perform a dose-response study to identify a therapeutically relevant dose with minimal sedative effects.- Observe animals closely for any adverse effects after administration. |
| Unexpected or paradoxical behavioral effects. | The dose may be outside the therapeutic window, leading to off-target effects. | - Review the literature for established dose ranges for your specific model and behavioral test.- Lower the dose and re-evaluate the behavioral outcome. |
Data Presentation
Table 1: Reported Dosages of Blonanserin in Rodent Models
| Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |
| Rat | Methamphetamine-induced hyperactivity | Not Specified | Effective dose determined | [1] |
| Rat | Novel Object Recognition (PCP-induced deficit) | i.p. | 0.3 - 1 mg/kg | [2][8] |
| Rat | 3-Choice Serial Reaction Time Task (Impulsivity) | Not Specified | U-shaped dose-response | [9] |
| Mouse | PCP-induced social deficit | p.o. | 1 mg/kg | [4] |
| Mouse | Novel Object Recognition (PCP-induced deficit) | i.p. | 10 mg/kg | [2] |
| Mouse | Forced Swimming Test (PCP-induced immobility) | Not Specified | Effective dose determined | [3] |
Table 2: Pharmacokinetic Parameters of Blonanserin (Human Data)
| Parameter | Value | Condition | Reference |
| Tmax | ~2 hours | Oral administration | [3] |
| Metabolism | Primarily by CYP3A4 | In the liver | [3] |
| Protein Binding | ~100% | Plasma | [3] |
| Brain/Plasma Ratio | High | Good BBB penetration | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the DMSO to the tube and vortex thoroughly until the powder is completely dissolved.
-
Add the PEG300 and vortex again.
-
Add the Tween-80 and vortex.
-
Finally, add the saline to reach the final volume and vortex until the solution is clear and homogenous.
-
If any precipitation is observed, gently warm the solution or place it in a sonicator bath for a few minutes until it becomes clear.[4]
-
Visually inspect the solution for any particulate matter before drawing it into a syringe for injection.
Protocol 2: Assessment of Antipsychotic-like Activity using the PCP-induced Hyperlocomotion Model in Mice
Materials:
-
Male ICR mice (8 weeks old)
-
Phencyclidine (PCP)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
Open-field activity chambers
-
Syringes and needles for i.p. injection
Procedure:
-
Habituate the mice to the experimental room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice individually into the open-field activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Analyze the data to compare the locomotor activity of the Blonanserin-treated group with the vehicle- and PCP-only control groups. A significant reduction in PCP-induced hyperlocomotion by Blonanserin indicates antipsychotic-like activity.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of novel atypical antipsychotic, blonanserin, on extracellular neurotransmitter level in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blonanserin, a novel atypical antipsychotic agent not actively transported as substrate by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Blonanserin suppresses impulsive action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Blonanserin Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Blonanserin (B195606) dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Solution Preparation
-
Q1: I am having trouble dissolving Blonanserin dihydrochloride. What is the recommended solvent?
A1: Blonanserin base is practically insoluble in water. While the hydrochloride salt form improves solubility, it can still be challenging to dissolve directly in aqueous buffers. For stock solutions, methanol (B129727) is a commonly used solvent. One study describes dissolving 10 mg of Blonanserin in 30 ml of methanol, followed by sonication for 10 minutes, and then bringing the final volume to 100 ml to create a 100 µg/ml stock solution.[1] For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%).
-
Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue. Here are some steps to mitigate this:
-
Prepare a high-concentration stock solution: Use an appropriate organic solvent like methanol to prepare a concentrated stock solution.[1]
-
Use a stepwise dilution: When preparing your working concentration, dilute the stock solution in your cell culture medium in a stepwise manner. Avoid adding the concentrated stock directly to a large volume of media.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media.
-
Consider the final solvent concentration: Keep the final concentration of the organic solvent in your assay as low as possible to minimize both solubility issues and potential solvent-induced artifacts.[2]
-
pH of the medium: The pH of your culture medium can influence the solubility of this compound. Ensure your medium is properly buffered.
-
-
Q3: Can I store this compound solutions? If so, under what conditions?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C.[3] Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. For working dilutions in aqueous media, it is generally recommended to prepare them fresh for each experiment to avoid degradation and ensure consistent results.[4][5]
2. In Vitro Experimentation
-
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound will vary depending on the cell type and the specific assay. However, based on its receptor binding affinities (Ki values in the low nanomolar range for D2 and 5-HT2A receptors), a starting concentration range for functional assays could be from 1 nM to 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Q5: I am seeing inconsistent results in my cell viability assays. What could be the cause?
A5: Inconsistent results in cell viability assays can stem from several factors:
-
Compound precipitation: As mentioned in Q2, ensure the compound is fully dissolved in your culture medium.
-
Solvent effects: High concentrations of solvents like DMSO can be toxic to cells.[2] Include a vehicle control (medium with the same concentration of solvent used to dissolve Blonanserin) in your experiments.
-
Cell density: The initial seeding density of your cells can significantly impact the results of viability assays.[6] Ensure consistent cell seeding across all wells and experiments.
-
Assay incubation time: The duration of drug exposure and the incubation time with the viability reagent should be optimized and kept consistent.[6]
-
Lot-to-lot variability of the compound: If you suspect issues with the compound itself, consider obtaining a new lot and comparing the results.
-
3. In Vivo Experimentation
-
Q6: What is a typical dose for this compound in animal studies?
A6: The dosage for in vivo studies depends on the animal model and the intended therapeutic effect. A study in rats showed that a 1 mg/kg dose of Blonanserin was effective in a novel object recognition test.[7] Another study in mice used a dose of 10 mg/kg/day administered subcutaneously.[8] It is crucial to consult relevant literature for your specific animal model and experimental paradigm and to perform dose-finding studies.
-
Q7: How is this compound typically administered in animal studies?
A7: Oral administration is common for Blonanserin. It can be administered via oral gavage. For oral administration, it's important to use a suitable vehicle that ensures solubility and bioavailability. One study describes a formulation using polyethylene (B3416737) glycol (PEG) 400 as a non-volatile solvent.[9] Subcutaneous injection is another route of administration that has been used in mice.[8]
Quantitative Data
Table 1: Physicochemical and Pharmacokinetic Properties of Blonanserin
| Property | Value | Reference |
| Molecular Weight | 367.5 g/mol | [7] |
| Bioavailability | 55% | [9] |
| Protein Binding | 99.7% | [9] |
| Tmax | 1.5 h | [9] |
| Metabolism | Primarily by CYP3A4 | [10] |
| Elimination Half-life | 10.7 - 16.2 h (dose-dependent) | [10] |
Table 2: Receptor Binding Affinity (Ki) of Blonanserin
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 14.8 | [7] |
| Dopamine D3 | - | - |
| Serotonin 5-HT2A | 3.98 | [7] |
| Serotonin 5-HT6 | 11.7 | [10] |
| Adrenergic α1 | Low affinity | [10] |
| Histamine H1 | Low affinity | [10] |
| Muscarinic M1 | Low affinity | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Methanol (HPLC grade), sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 30 ml of methanol to the tube.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.[1]
-
Transfer the solution to a 100 ml volumetric flask and bring the final volume to 100 ml with methanol to achieve a final concentration of 100 µg/ml.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: In Vitro Cell Viability Assay (Example using a Resazurin-based assay)
-
Materials: Cells of interest, complete cell culture medium, 96-well plates, this compound stock solution, Resazurin-based viability reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of methanol).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Blonanserin or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of blonanserin in Japanese adolescent and adult patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Blonanserin Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Blonanserin (B195606) dihydrochloride (B599025) in research models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve the oral bioavailability of Blonanserin?
A1: Blonanserin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its oral bioavailability can be variable and is significantly affected by factors such as food intake.[2][3] Inconsistencies in bioavailability can lead to variable therapeutic efficacy and side effects in preclinical models, making it crucial to develop formulations that enhance its solubility and provide more consistent absorption.
Q2: What are the primary mechanisms of action for Blonanserin?
A2: Blonanserin is an atypical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2A receptors.[2][4] Its antagonism of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, while its blockade of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[2]
Q3: How does food intake affect the bioavailability of oral Blonanserin formulations?
A3: Co-administration of Blonanserin with a high-fat meal can dramatically increase its bioavailability, with studies showing an approximately 5-fold increase in both Cmax (maximum plasma concentration) and AUC (area under the curve).[2][3] This significant food effect underscores the need for controlled feeding conditions in preclinical studies to ensure reproducible results.
Q4: What are some of the advanced formulation strategies being explored to enhance Blonanserin's bioavailability?
A4: Several strategies are being investigated, including:
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing the solution onto a carrier and coating material to form a dry, compressible powder, which can enhance dissolution.[1]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve the solubilization and absorption of poorly soluble drugs.[5]
-
Transdermal Patches: A transdermal delivery system bypasses the gastrointestinal tract and first-pass metabolism, leading to more stable plasma concentrations and potentially improved patient adherence and tolerability.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects in the same treatment group. | 1. Inconsistent food intake prior to oral dosing.2. Improper oral gavage technique leading to incomplete dosing or administration into the lungs.3. Formulation instability or non-homogeneity. | 1. Fast animals overnight (with free access to water) before oral administration to minimize food effects.2. Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[8] Observe animals post-dosing for any signs of respiratory distress.3. Prepare fresh formulations for each experiment and ensure thorough mixing. Conduct stability studies on the formulation under experimental conditions. |
| Low or undetectable plasma concentrations of Blonanserin after oral administration. | 1. Poor dissolution of the drug from the formulation in the GI tract.2. Significant first-pass metabolism in the liver (Blonanserin is a substrate for CYP3A4).3. Issues with the analytical method for plasma sample analysis. | 1. Employ solubility enhancement techniques such as liquisolid compacts or SNEDDS.2. While difficult to mitigate in vivo, be aware of potential drug-drug interactions if co-administering other compounds that induce or inhibit CYP3A4.3. Validate the HPLC-MS/MS method for sensitivity, accuracy, and precision. Ensure proper sample preparation to avoid drug degradation.[4] |
| Precipitation of Blonanserin in the aqueous dispersion of a SNEDDS formulation. | 1. The drug concentration exceeds the solubilization capacity of the SNEDDS.2. The ratio of oil, surfactant, and co-surfactant is not optimal. | 1. Determine the saturation solubility of Blonanserin in the selected SNEDDS components.2. Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region for the chosen excipients. |
| Poor adhesion or skin irritation with a transdermal patch formulation. | 1. Inappropriate selection of adhesive.2. The drug or other excipients are causing skin irritation. | 1. Screen different biocompatible adhesives for optimal adhesion and minimal skin irritation.2. Conduct in vitro skin irritation studies with the formulation components. Consider the use of permeation enhancers that have a low irritation potential. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral Blonanserin (4 mg Tablet) in Healthy Chinese Subjects Under Fasting and Fed Conditions [9]
| Parameter | Fasting | Fed (High-Fat Meal) |
| Cmax (pg/mL) | 216.33 ± 151.94 | 1031.60 ± 490.81 |
| AUC0–t (hpg/mL) | 1663.85 ± 995.27 | 7247.83 ± 2755.25 |
| AUC0–∞ (hpg/mL) | 1759.95 ± 1045.82 | 7763.66 ± 2959.70 |
| Tmax (h) | 1.5 (median) | 4.0 (median) |
| t1/2 (h) | 16.58 ± 6.33 | 21.84 ± 7.09 |
Table 2: Pharmacokinetic Parameters of Blonanserin in Rats Following Subcutaneous Injection of a 2.25 mg/kg Blonanserin-Poloxamer Thermosensitive Gel [10]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0–96 h (ng·h/mL) |
| Blonanserin | 16.23 | 3.38 | 434.98 |
| N-desethyl blonanserin (metabolite) | 0.88 | 10.10 | 27.54 |
Experimental Protocols
Protocol 1: Preparation of Blonanserin Liquisolid Compacts
This protocol is adapted from the general principles of liquisolid compact preparation.[1][11]
1. Materials:
-
Blonanserin dihydrochloride
-
Non-volatile solvent (e.g., Polyethylene glycol 400 - PEG 400)
-
Carrier material (e.g., Avicel PH 102)
-
Coating material (e.g., Aerosil 200)
-
Disintegrant (e.g., Sodium starch glycolate)
-
Lubricant (e.g., Magnesium stearate)
2. Procedure:
-
Solubility Study: Determine the saturation solubility of Blonanserin in various non-volatile solvents to select a suitable liquid vehicle.
-
Liquid Medication Preparation: Dissolve a specific amount of Blonanserin in the selected non-volatile solvent with the aid of sonication or gentle heating to form a liquid medication.
-
Calculation of Carrier and Coating Material Amounts: Calculate the required amounts of carrier and coating materials based on the liquid load factor.
-
Blending: In a mortar, blend the carrier and coating materials. Slowly add the liquid medication to the powder mixture while triturating to ensure even distribution.
-
Addition of Other Excipients: Add the disintegrant and lubricant to the mixture and blend for a few minutes.
-
Evaluation of Powder Blend: Evaluate the flow properties of the final powder blend (e.g., angle of repose, Carr's index).
-
Compression: Compress the powder blend into tablets of the desired weight and hardness using a tablet press.
Protocol 2: Preparation of Blonanserin Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is based on the principles of SNEDDS formulation development.[5]
1. Materials:
-
This compound
-
Oil (e.g., Miglyol 812)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Capmul MCM)
2. Procedure:
-
Excipient Screening: Determine the solubility of Blonanserin in various oils, surfactants, and co-surfactants.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a nanoemulsion to identify the nanoemulsion region.
-
Preparation of Blonanserin SNEDDS: Weigh the appropriate amounts of oil, surfactant, and co-surfactant into a glass vial. Add the calculated amount of Blonanserin. Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained. Gentle heating may be used to facilitate dissolution.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size and zeta potential using a particle size analyzer.
-
In Vitro Dissolution: Perform in vitro dissolution studies in a suitable dissolution medium (e.g., simulated gastric fluid) to assess the drug release profile.
-
Protocol 3: Quantitative Analysis of Blonanserin in Rat Plasma by HPLC-MS/MS
This protocol is a summary of a validated analytical method.[4]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (N-desethyl blonanserin-d8, 100 ng/mL).
-
Add 500 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 20,000 x g for 5 minutes.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm)
-
Mobile Phase A: Methanol:Water (75:25, v/v) with 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 15:85 (A:B)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
3. Mass Spectrometric Conditions (ESI+):
-
MRM Transitions:
-
Blonanserin: m/z 368.10 → 296.90
-
N-desethyl blonanserin: m/z 340.15 → 297.05
-
N-desethyl blonanserin-d8 (IS): m/z 348.15 → 302.05
-
4. Calibration and Quantification:
-
Prepare calibration standards by spiking blank rat plasma with known concentrations of Blonanserin and its metabolite.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the Blonanserin concentration in the unknown samples using the calibration curve.
Visualizations
Caption: Blonanserin's antagonistic action on D2 and 5-HT2A receptors.
Caption: Workflow for improving and evaluating Blonanserin's bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Influence of Blonanserin Supersaturation in Liquid and Silica Stabilised Self-Nanoemulsifying Drug Delivery Systems on In Vitro Solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Formulation and Evaluation of Transdermal Patch of Blonanserin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Blonanserin Dihydrochloride Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Blonanserin (B195606) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Blonanserin dihydrochloride and what is its primary mechanism of action?
A1: Blonanserin is an atypical antipsychotic medication used for the treatment of schizophrenia.[1] Its primary mechanism of action involves a combination of dopamine (B1211576) D2 receptor and serotonin (B10506) 5-HT2A receptor antagonism.[2] By blocking D2 receptors, blonanserin reduces excessive dopaminergic activity, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Its antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and may mitigate the risk of extrapyramidal symptoms (EPS).[2] Blonanserin also has a high affinity for dopamine D3 receptors.[1]
Q2: What are the most common challenges encountered in long-term Blonanserin administration studies?
A2: The most frequently reported challenges in long-term studies are the emergence of extrapyramidal symptoms (EPS), hyperprolactinemia (elevated prolactin levels), and metabolic side effects, including weight gain.[3][4] Researchers should be prepared to monitor for and manage these potential adverse effects throughout their studies.
Q3: How does the incidence of Extrapyramidal Symptoms (EPS) with Blonanserin compare to other antipsychotics?
A3: Blonanserin is generally associated with a lower incidence of EPS compared to typical antipsychotics like haloperidol.[1] However, some studies suggest a higher risk of akathisia compared to risperidone (B510).[3] The incidence of EPS can be dose-dependent and may vary between patient populations.[3]
Q4: Is Blonanserin associated with significant metabolic disturbances in long-term use?
A4: Compared to some other atypical antipsychotics, blonanserin appears to have a relatively favorable metabolic profile.[5] Long-term studies have generally reported minimal to no significant changes in fasting glucose, cholesterol, or triglycerides.[5] While weight gain can occur, it is often less pronounced than with agents like olanzapine (B1677200) or risperidone.[6] However, regular monitoring of metabolic parameters is still crucial in long-term administration studies.[5]
Q5: What is the risk of hyperprolactinemia with long-term Blonanserin administration?
A5: Blonanserin can cause an increase in prolactin levels due to its antagonism of dopamine D2 receptors in the tuberoinfundibular pathway.[4][7] However, this effect is generally less pronounced and persistent compared to antipsychotics like risperidone and haloperidol.[3] Some studies indicate that prolactin levels may even decrease over long-term treatment.[5] The risk of hyperprolactinemia appears to be dose-dependent.
Troubleshooting Guides
Issue 1: Emergence of Extrapyramidal Symptoms (EPS) in Study Subjects
Symptoms:
-
Akathisia: A state of agitation, distress, and restlessness.
-
Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements.
-
Parkinsonism: Symptoms resembling Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement).
-
Tardive Dyskinesia (TD): Involuntary, repetitive body movements, which can be a late-onset side effect.
Troubleshooting Steps:
-
Confirm and Quantify Symptoms: Use a standardized rating scale to objectively assess the severity of EPS. The Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) is a commonly used tool.[8]
-
Review Dosing Regimen: EPS is often dose-related. Evaluate if a dose reduction is feasible within the study protocol.
-
Consider Concomitant Medication: In clinical settings, anticholinergic agents (e.g., benztropine) or other medications may be used to manage EPS. The use of such medications should be strictly documented as it can be a confounding factor.
-
Preclinical Models: If observing EPS-like behaviors in animal models, ensure that the behavioral tests are being conducted correctly. Refer to the detailed protocols for the Catalepsy Bar Test and Vacuous Chewing Movement (VCM) Test below.
Issue 2: Elevated Serum Prolactin Levels (Hyperprolactinemia)
Symptoms:
-
In Females: Menstrual irregularities (amenorrhea), loss of libido, and galactorrhea (inappropriate milk production).
-
In Males: Decreased libido, erectile dysfunction, and gynecomastia (enlargement of breast tissue).
Troubleshooting Steps:
-
Confirm Hyperprolactinemia: Obtain a fasting serum prolactin level in the morning to confirm the elevation.[2]
-
Rule Out Other Causes: Consider other potential causes of hyperprolactinemia, such as physiological stress, other medications, or underlying medical conditions.
-
Dose Adjustment: As with EPS, hyperprolactinemia can be dose-dependent. A reduction in the Blonanserin dose may lower prolactin levels.
-
Switching Medication (Clinical Trials): In a clinical trial setting, if hyperprolactinemia is severe and symptomatic, a protocol amendment or switching to a prolactin-sparing antipsychotic might be considered.
-
Monitoring Bone Density: Long-term, untreated hyperprolactinemia can lead to decreased bone mineral density. Consider this as a long-term safety monitoring parameter.
Issue 3: Significant Weight Gain or Metabolic Changes
Symptoms:
-
Clinically significant weight gain (e.g., >7% of baseline body weight).
-
Changes in fasting glucose, triglycerides, or cholesterol levels.
Troubleshooting Steps:
-
Systematic Monitoring: Implement a regular monitoring schedule for weight, BMI, waist circumference, fasting glucose, and a fasting lipid panel as outlined in the experimental protocols section.
-
Lifestyle Intervention: In clinical studies, counseling on diet and exercise can be implemented as a first-line intervention.
-
Data Analysis: When analyzing data, consider potential confounding factors such as changes in diet or physical activity levels of the study subjects.
-
Review of Concomitant Medications: Some medications can also contribute to metabolic changes.
Data Presentation
Table 1: Incidence of Key Adverse Events in Long-Term Blonanserin Studies
| Adverse Event | Study Duration | Incidence Rate | Reference |
| Extrapyramidal Symptoms (Overall) | 52 Weeks | 38.7% | [4][8] |
| Akathisia | 52-56 Weeks | 17.1% - 32.8% | [3] |
| Tremor | 52-56 Weeks | 15.9% - 21.3% | [3] |
| Hypokinesia | 52-56 Weeks | 10.9% - 13.1% | [3] |
| Hyperprolactinemia | 52-56 Weeks | 20.9% - 34.4% | [3] |
| Weight Gain (≥7% of baseline) | 12 Weeks | 3.9% | |
| Weight Gain (any) | 52-56 Weeks | 5.0% - 8.2% | [3] |
Table 2: Changes in Metabolic Parameters in a 52-56 Week Blonanserin Study
| Parameter | Baseline (Mean) | End of Study (Mean) | Mean Change | Significance | Reference |
| Weight (kg) | 60.5 - 62.3 | 61.5 - 62.5 | Not Significant | Not Significant | [5] |
| Serum Prolactin (ng/mL) | Baseline values varied | - | -5.0 to -8.4 | - | [5] |
| Fasting Glucose | Not specified | Not specified | No Significant Change | Not Significant | [5] |
| Cholesterol | Not specified | Not specified | No Significant Change | Not Significant | [5] |
| Triglycerides | Not specified | Not specified | No Significant Change | Not Significant | [5] |
Note: Data is compiled from two separate long-term studies.[5]
Experimental Protocols
Protocol 1: Catalepsy Bar Test for Rodents (Assessment of Parkinsonism-like symptoms)
Apparatus:
-
A horizontal wooden or metal bar, 0.5-1 cm in diameter, fixed at a height of 9-10 cm above a flat surface.
Procedure:
-
Administer this compound or the vehicle control to the rats at the desired dose and route.
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Immediately start a stopwatch.
-
Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the cut-off time as the descent latency.
Protocol 2: Vacuous Chewing Movement (VCM) Test for Rodents (Model for Tardive Dyskinesia)
Procedure:
-
Administer this compound or vehicle control chronically over a specified period (e.g., several weeks).
-
Following the chronic treatment period, place the rat in a transparent observation cage.
-
Allow for a brief habituation period (e.g., 5-10 minutes).
-
Observe the rat for a set period (e.g., 2-5 minutes) and count the number of vacuous chewing movements. These are defined as purposeless chewing motions in the vertical plane, not directed at any object.
-
For unbiased scoring, it is highly recommended to videotape the sessions for later analysis by an observer blinded to the treatment groups.
Protocol 3: Monitoring of Serum Prolactin in Clinical Studies (ELISA Method)
Sample Collection and Handling:
-
Collect blood samples in the morning after an overnight fast to minimize diurnal variations and effects of food intake.[2]
-
If possible, collect the sample before the morning dose of Blonanserin.
-
Use a serum separator tube for blood collection.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes.
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Serum samples can be stored at 2-8°C for up to 5 days. For longer storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General Steps): This is a general protocol; always refer to the specific manufacturer's instructions for the chosen ELISA kit.
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any necessary dilutions of standards and samples.
-
Binding: Pipette standards, controls, and patient serum samples into the appropriate wells of the microplate pre-coated with anti-prolactin antibodies.
-
Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for the time and temperature specified in the kit instructions (e.g., 60 minutes at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well multiple times with the wash buffer to remove any unbound substances.
-
Substrate Addition: Add the TMB substrate solution to each well. This will react with the enzyme to produce a color change. Incubate in the dark for a specified time (e.g., 15 minutes).
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the prolactin concentration in the patient samples.
Protocol 4: Monitoring Metabolic Parameters in Clinical Studies
Schedule:
-
Baseline: Before the first administration of Blonanserin.
-
Follow-up: At regular intervals throughout the study (e.g., week 4, week 12, week 24, and week 52) and at the end of the study.
Parameters to Measure:
-
Weight and Height: Measure to calculate Body Mass Index (BMI).
-
Waist Circumference: Measure at the level of the umbilicus.
-
Blood Pressure: Measure after the subject has been resting for at least 5 minutes.
-
Fasting Blood Glucose: Collect a blood sample after an overnight fast (at least 8 hours).
-
Fasting Lipid Profile: From the same fasting blood sample, measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
Mandatory Visualizations
Caption: Blonanserin's dual antagonism of D2 and 5-HT2A receptors.
Caption: Mechanism of Blonanserin-induced hyperprolactinemia.
Caption: Workflow for monitoring Extrapyramidal Symptoms (EPS).
References
- 1. Expression of 5-HT2A receptors in prefrontal cortex pyramidal neurons projecting to nucleus accumbens. Potential relevance for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. weldonbiotech.com [weldonbiotech.com]
- 4. Long-Term Safety and Efficacy of Blonanserin Transdermal Patches in Japanese Patients with Schizophrenia: A 52-Week Open-Label, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiometabolic risks of blonanserin and perospirone in the management of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Safety and Efficacy of Blonanserin Transdermal Patches in Japanese Patients with Schizophrenia: A 52-Week Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Dose-response relationship of Blonanserin dihydrochloride in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Blonanserin (B195606) dihydrochloride (B599025) in preclinical models. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Blonanserin?
Blonanserin is an atypical antipsychotic agent. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT2A receptors.[1] It has a higher affinity for D2 receptors than for 5-HT2A receptors.[1] Blonanserin exhibits low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which may contribute to a more favorable side-effect profile compared to some other antipsychotics.[1]
Q2: What are the expected outcomes of Blonanserin administration in preclinical models of psychosis?
In rodent models relevant to the positive symptoms of schizophrenia, Blonanserin is expected to attenuate hyperlocomotion and sensorimotor gating deficits. Specifically, it has been shown to improve apomorphine-induced disruption of prepulse inhibition (PPI) in rats, a standard model for assessing antipsychotic activity.[1]
Q3: How does Blonanserin affect cognitive deficits in preclinical models?
Blonanserin has demonstrated efficacy in preclinical models of cognitive impairment. In the Novel Object Recognition (NOR) test in rats, a model for recognition memory, Blonanserin has been shown to reverse cognitive deficits induced by phencyclidine (PCP).[2] This effect is linked to its ability to increase dopamine and acetylcholine (B1216132) efflux in the medial prefrontal cortex.
Q4: Can Blonanserin model the treatment of negative symptoms in preclinical studies?
Yes, Blonanserin has shown promise in addressing behaviors considered analogous to the negative symptoms of schizophrenia. In the social interaction test, Blonanserin can ameliorate social deficits induced by PCP in mice.[3] This effect is thought to be mediated, in part, through its potent antagonism of the dopamine D3 receptor.[3]
Troubleshooting Guides
Issue 1: Difficulty dissolving Blonanserin dihydrochloride for in vivo administration.
-
Question: I am having trouble dissolving this compound for my animal experiments. What is the recommended solvent?
-
Answer: this compound has poor aqueous solubility. For in vivo studies, it is often suspended in a vehicle such as a 0.5% solution of methylcellulose (B11928114) or carboxymethyl cellulose (B213188) in sterile water. It is crucial to ensure a uniform suspension before each administration. Sonication can aid in achieving a more homogenous mixture. For in vitro assays, organic solvents like DMSO can be used, but for in vivo use, it is critical to keep the concentration of such solvents to a minimum and within established toxicity limits for the animal model.
Issue 2: Inconsistent results in behavioral assays.
-
Question: I am observing high variability in my behavioral data after Blonanserin administration. What could be the cause?
-
Answer: Inconsistent results in behavioral assays can stem from several factors:
-
Drug Administration: Ensure accurate and consistent dosing. For oral gavage, confirm proper technique to avoid accidental administration into the lungs. For intraperitoneal injections, vary the injection site to minimize irritation.
-
Vehicle Effects: Always include a vehicle-treated control group to account for any behavioral effects of the vehicle itself.
-
Habituation: Proper habituation of the animals to the testing environment is critical to reduce stress-induced variability. Follow a consistent habituation protocol for all animals.
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can significantly impact rodent behavior.
-
Experimenter Bias: Whenever possible, experiments should be conducted by an investigator blinded to the treatment conditions.
-
Issue 3: Observing unexpected side effects at higher doses.
-
Question: I am using higher doses of Blonanserin and noticing sedation and reduced motor activity in my animals, which is confounding my behavioral results. How can I address this?
-
Answer: Blonanserin, like many antipsychotics, can induce dose-dependent sedation and extrapyramidal symptoms (EPS)-like side effects.
-
Dose-Response Study: It is essential to perform a dose-response study to identify a therapeutic window where the desired behavioral effects are observed without significant motor impairment.
-
Control for Motor Effects: Always include a measure of general locomotor activity (e.g., open field test) to assess for potential sedative effects of your chosen doses. This will help in interpreting the results from other behavioral paradigms. If a dose significantly reduces locomotor activity, it may not be suitable for assays that rely on active exploration.
-
Lower Doses: Consider testing lower doses, as even sub-effective doses of Blonanserin, when combined with other agents, have shown efficacy in some models.[2]
-
Data Presentation
Table 1: Dose-Response of Blonanserin in the Novel Object Recognition (NOR) Test in Rats
| Dose (mg/kg, i.p.) | Animal Model | Effect on PCP-Induced Cognitive Deficit | Reference |
| 0.3 | Rat | Sub-effective dose | [2] |
| 1.0 | Rat | Significant reversal of NOR deficit | [2] |
Table 2: Effects of Blonanserin in Preclinical Models of Psychosis and Negative Symptoms
| Behavioral Assay | Animal Model | Inducing Agent | Blonanserin Effect | Reference |
| Prepulse Inhibition (PPI) | Rat | Apomorphine | Improves disruption of PPI | [1] |
| Social Interaction Test | Mouse | Phencyclidine (PCP) | Ameliorates social deficit | [3] |
Experimental Protocols
Detailed Methodology: Novel Object Recognition (NOR) Test
-
Habituation: Individually habituate rats to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Drug Administration: Administer this compound or vehicle at the chosen doses (e.g., 0.3, 1.0 mg/kg, i.p.) 30-60 minutes prior to the training session.
-
Training Session (Familiarization): Place two identical objects in opposite corners of the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Session (Recognition): Replace one of the familiar objects with a novel object. Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Detailed Methodology: Prepulse Inhibition (PPI) Test
-
Acclimation: Place the rat in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Stimuli: The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75, 80, or 85 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Administer this compound or vehicle prior to the test session. The pretreatment time will depend on the route of administration.
-
Data Acquisition: The startle response is measured as the peak amplitude of the whole-body flinch.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100].
Detailed Methodology: Social Interaction Test (PCP-Induced Social Deficit)
-
PCP Administration: Induce a social deficit in mice by repeated administration of PCP (e.g., 10 mg/kg, s.c., daily for 14 days).
-
Habituation: Habituate the test mouse to a three-chambered social interaction apparatus.
-
Drug Administration: Administer this compound or vehicle to the PCP-treated mice before the test.
-
Sociability Test: Place an unfamiliar "stranger" mouse in one of the side chambers, enclosed in a wire cage. The other side chamber contains an empty wire cage. Place the test mouse in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Data Acquisition: Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
-
Data Analysis: Compare the time spent in the chamber with the stranger mouse versus the chamber with the empty cage. A preference for the chamber with the stranger mouse indicates normal sociability. The ameliorating effect of Blonanserin is determined by an increased preference for the social stimulus in the PCP-treated group.
Mandatory Visualizations
Caption: Blonanserin's primary signaling pathway.
Caption: Experimental workflow for the Novel Object Recognition test.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin reverses the phencyclidine (PCP)-induced impairment in novel object recognition (NOR) in rats: role of indirect 5-HT(1A) partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating GC Method for Residual Solvents in Blonanserin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the determination of residual solvents in the active pharmaceutical ingredient (API) blonanserin (B195606) using a stability-indicating gas chromatographic (GC) method.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of residual solvents in blonanserin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Active Sites in the Inlet or Column: Contamination or degradation. 3. Improper Column Installation: Leaks or dead volume. 4. Condensation of Sample: Injector or oven temperature is too low. | 1. Reduce the injection volume or dilute the sample. 2. Clean or replace the inlet liner and trim the first 10-30 cm of the column.[1] 3. Reinstall the column according to the manufacturer's instructions, ensuring a proper seal. 4. Increase the injector and/or oven temperature, but do not exceed the column's maximum temperature limit.[2] |
| Ghost Peaks | 1. Contamination: From the septum, inlet liner, or solvents.[1] 2. Sample Carryover: Residue from a previous injection. 3. Septum Bleed: Degradation of the injector septum at high temperatures. | 1. Replace the septum and inlet liner.[1] Use high-purity solvents. 2. Implement a thorough bake-out procedure after each run, such as holding the oven at 240°C for an extended period to remove blonanserin residue.[3][4][5][6] 3. Use a high-quality, low-bleed septum. |
| Shifting Retention Times | 1. Fluctuations in Carrier Gas Flow: Leaks or inconsistent pressure. 2. Changes in Oven Temperature: Unstable oven temperature programming. 3. Column Aging: Degradation of the stationary phase over time. | 1. Check for leaks in the gas lines and connections. Verify the carrier gas flow rate.[1] 2. Calibrate the GC oven and ensure the temperature program is stable.[1] 3. Condition the column or replace it if performance continues to degrade. |
| Loss of Resolution | 1. Column Degradation: Loss of stationary phase. 2. Suboptimal Carrier Gas Flow Rate: Flow rate is too high or too low. 3. Inappropriate Temperature Program: Ramping rate is too fast. | 1. Replace the GC column. 2. Optimize the carrier gas flow rate for the specific column and analytes. 3. Decrease the temperature ramping rate to improve separation. |
| Decreased Sensitivity | 1. Detector Contamination: Buildup of residue in the Flame Ionization Detector (FID). 2. Inlet Contamination: Active sites in the liner adsorbing analytes. 3. Leaks in the System: Loss of sample before it reaches the detector. | 1. Clean the FID jet according to the manufacturer's instructions.[2] 2. Replace the inlet liner and septum.[1] 3. Perform a leak check of the entire system. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it important for residual solvent analysis?
A1: A stability-indicating analytical method is one that can accurately and selectively quantify the analytes of interest in the presence of their degradation products, impurities, or other components in the sample matrix. For residual solvent analysis in blonanserin, a stability-indicating GC method ensures that the quantification of solvents is not affected by any compounds that may form during the manufacturing process or upon storage of the drug substance.
Q2: Which residual solvents are typically found in blonanserin?
A2: The manufacturing process of blonanserin may utilize solvents such as ethyl alcohol, isopropyl alcohol, and toluene.[4][5] The specific solvents and their acceptable limits are guided by the International Council for Harmonisation (ICH) Q3C guidelines.[7][8][9]
Q3: What is the recommended sample preparation for analyzing residual solvents in blonanserin?
A3: A common and effective method involves dissolving the blonanserin bulk drug in a high-boiling point solvent that does not interfere with the analysis of the more volatile residual solvents. N,N-dimethylformamide (DMF) is a suitable solvent for this purpose.[3][4][5][6]
Q4: Why is a post-run high-temperature bake-out necessary?
A4: Blonanserin is a semi-volatile compound.[3] A post-run bake-out at a high temperature (e.g., 240°C) is crucial to "wash out" any blonanserin residue from the GC column.[3][4][5][6] This prevents carryover into subsequent analyses, which could manifest as ghost peaks or a rising baseline.
Q5: What are the typical acceptance criteria for method validation according to ICH guidelines?
A5: The validation of an analytical method for residual solvents should adhere to ICH Q2(R1) guidelines. Key parameters and typical acceptance criteria are summarized in the table below. The specific values are based on a published method for blonanserin.[3][4][5][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from the blank solution at the retention times of the analytes. |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 |
| Accuracy (Recovery) | Typically between 80% and 120%. For blonanserin, reported recoveries are between 94.1% and 101.7%.[3][4][6] |
| Precision (RSD%) | Intra-day and inter-day precision ≤ 2.6%.[3][4][6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. For blonanserin residual solvents, LODs are reported to be ≤ 0.2 ng.[3][4][6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For blonanserin residual solvents, LOQs are reported to be ≤ 0.7 ng.[3][4][6] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., carrier gas flow, oven temperature).[3][4][6] |
Experimental Protocol: GC Method for Residual Solvents in Blonanserin
This section provides a detailed methodology for the determination of residual solvents in blonanserin, based on published and validated methods.[3][4][5][6]
1. Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 210°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 10 minutes.
-
Ramp 1: Increase to 120°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 40°C/minute, hold for 5 minutes.
-
-
Post-Run Bake-out: After the analysis, maintain the oven temperature at 240°C for approximately 2 hours to remove blonanserin residue.[3][4][5][6]
-
Injection Mode: Split (e.g., 1:5 split ratio).
-
Injection Volume: 1 µL.
2. Preparation of Solutions
-
Solvent: N,N-dimethylformamide (DMF), GC grade.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards of the residual solvents (e.g., ethyl alcohol, isopropyl alcohol, toluene) in DMF to prepare a stock solution of a known concentration.
-
Standard Solutions for Linearity: Prepare a series of at least five standard solutions by diluting the stock solution with DMF to cover the expected concentration range of the residual solvents.
-
Sample Solution: Accurately weigh about 250 mg of the blonanserin sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DMF.
3. System Suitability
Before sample analysis, inject a standard solution to verify the performance of the chromatographic system. The system is deemed suitable if the resolution between critical pairs of solvents is adequate and the precision of replicate injections meets the predefined criteria (e.g., RSD ≤ 15%).
4. Analysis
Inject the blank (DMF), standard solutions, and sample solutions into the gas chromatograph. Record the chromatograms and integrate the peak areas for the residual solvents.
5. Calculation
Calculate the concentration of each residual solvent in the blonanserin sample using the external standard method based on the peak areas obtained from the standard and sample solutions.
Visualizations
Caption: Experimental workflow for the GC analysis of residual solvents in blonanserin.
Quantitative Data Summary
The following tables summarize the quantitative data from the validation of a stability-indicating GC method for residual solvents in blonanserin.[3][4][5][6]
Table 1: Linearity Data
| Solvent | Range (µg/mL) | Correlation Coefficient (r) |
| Ethyl Alcohol | 0.2 - 238 | ≥ 0.99998 |
| Isopropyl Alcohol | 0.2 - 248 | ≥ 0.99998 |
| Toluene | 0.04 - 46.4 | ≥ 0.99998 |
Table 2: Accuracy (Recovery) Data
| Solvent | Spiked Level | Mean Recovery (%) | RSD (%) |
| Ethyl Alcohol | 50% | 96.6 | 1.6 |
| 100% | 101.7 | 0.5 | |
| 200% | 100.9 | 0.2 | |
| Isopropyl Alcohol | 50% | 94.1 | 1.2 |
| 100% | 101.4 | 0.8 | |
| 200% | 100.5 | 0.3 | |
| Toluene | 50% | 98.1 | 1.1 |
| 100% | 102.1 | 0.6 | |
| 200% | 101.2 | 0.4 |
Table 3: Precision Data
| Solvent | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Ethyl Alcohol | ≤ 2.5 | ≤ 2.1 |
| Isopropyl Alcohol | ≤ 2.6 | ≤ 2.2 |
| Toluene | ≤ 2.4 | ≤ 2.0 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Solvent | LOD (ng) | LOQ (ng) |
| Ethyl Alcohol | 0.2 | 0.7 |
| Isopropyl Alcohol | 0.2 | 0.7 |
| Toluene | 0.04 | 0.1 |
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a stability-indicating gas chromatographic method for quality control of residual solvents in blonanserin: a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Blonanserin Dihydrochloride: A Comparative Analysis for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Blonanserin (B195606) dihydrochloride (B599025) with other key antipsychotic agents, supported by experimental data. It is designed to assist researchers and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental methodologies, and visual representations of its mechanism of action.
Comparative Efficacy and Safety
Blonanserin is an atypical antipsychotic that exhibits a distinct pharmacological profile compared to other first-generation (e.g., haloperidol) and second-generation (e.g., risperidone) antipsychotics.[1] Its therapeutic action is primarily attributed to its potent antagonism of dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors.[1][2]
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Blonanserin compared to haloperidol (B65202) and risperidone (B510). Lower Ki values indicate higher binding affinity.
| Receptor | Blonanserin (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D₂ | 0.142[3] | ~2.8[1] | ~13.3[1] |
| Dopamine D₃ | 0.494[3] | - | - |
| Serotonin 5-HT₂ₐ | 0.812[3] | ~56[1] | 0.16[1] |
| Adrenergic α₁ | 26.7[3] | ~10[1] | 0.8[1] |
| Histamine H₁ | >1000[1] | ~300[1] | 6.5[1] |
| Muscarinic M₁ | >1000[1] | ~1000[1] | >1000[1] |
Data compiled from multiple sources.[1][3]
Clinical Efficacy: PANSS Score Reduction
The Positive and Negative Syndrome Scale (PANSS) is a standard tool for assessing the severity of symptoms in schizophrenia. The table below presents a comparison of the mean change in PANSS total scores from baseline in head-to-head clinical trials.
| Comparison | Blonanserin (Mean Change in PANSS) | Comparator (Mean Change in PANSS) | Study Details |
| vs. Haloperidol | -27.19 to -30.18 (5-10 mg/day) | -28.16 (10 mg/day) | 6-week, randomized, double-blind, placebo-controlled study.[4] |
| vs. Risperidone | -23.48 | -25.40 | 8-week, randomized, double-blind, comparative trial.[5] |
| Meta-analysis vs. Risperidone | No significant difference (MD = 0.17) | - | Meta-analysis of 8 trials with 1319 participants.[6] |
| Meta-analysis vs. Haloperidol | No significant difference (MD = -0.07) | - | Meta-analysis of multiple studies.[7] |
Blonanserin has demonstrated comparable efficacy to both haloperidol and risperidone in reducing overall schizophrenic symptoms as measured by the PANSS total score.[4][5][6][7] Notably, some studies suggest that Blonanserin may have an advantage over haloperidol in improving negative symptoms.[4][8]
Key Safety and Tolerability Findings
Adverse event profiles are a critical differentiator among antipsychotic medications.
| Adverse Event | Blonanserin vs. Haloperidol | Blonanserin vs. Risperidone |
| Extrapyramidal Symptoms (EPS) | Lower incidence with Blonanserin (26.6% for 10mg) compared to Haloperidol (53.3% for 10mg).[4][9] | Higher incidence of hand tremors with Blonanserin, though overall EPS rates can be comparable or slightly higher in some analyses.[5][6] |
| Hyperprolactinemia | No persistent elevation in prolactin levels observed with Blonanserin, unlike Haloperidol.[4] | Significantly lower incidence of increased blood prolactin with Blonanserin.[5][10] |
| Weight Gain | No clinically important weight gain reported.[4] | Lower risk of weight gain compared to Risperidone.[10] |
| Other Adverse Events | Lower incidence of sedation and hypotension compared to Haloperidol.[8] | Less frequent dizziness and dysarthria, but a higher incidence of hand tremors.[5] |
Experimental Protocols
The validation of Blonanserin's efficacy and mechanism of action relies on established preclinical and clinical experimental models.
Phencyclidine (PCP)-Induced Schizophrenia Model in Rodents
This is a widely used pharmacological model to simulate the positive, negative, and cognitive symptoms of schizophrenia.[11][12]
-
Objective: To induce schizophrenia-like behaviors in rodents to test the efficacy of antipsychotic drugs.
-
Protocol:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[13]
-
Drug Administration: Phencyclidine (PCP) is administered subcutaneously or intraperitoneally. A common regimen involves repeated injections (e.g., 2 mg/kg, twice daily for 7 days) followed by a washout period to assess lasting effects.[13][14]
-
Behavioral Assessment: Following the PCP regimen and washout period, animals are subjected to a battery of behavioral tests to assess different symptom domains.
-
Novel Object Recognition Test (NORT)
This test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.[12][15]
-
Objective: To assess the ability of a rodent to recognize a novel object from a familiar one.
-
Protocol:
-
Habituation: The animal is allowed to freely explore an open-field arena for a set period (e.g., 5 minutes) on the first day to acclimate to the environment.[16]
-
Training (Acquisition) Phase: On the second day, the animal is placed back in the arena with two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).[16][17]
-
Retention Interval: The animal is removed from the arena for a specific period (e.g., 1 hour).[16]
-
Testing Phase: The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded. A healthy animal will spend significantly more time exploring the novel object.[18]
-
Social Interaction Test
This test is used to model the negative symptoms of schizophrenia, such as social withdrawal.[19]
-
Objective: To measure the amount of time an animal spends in active social engagement with a conspecific.
-
Protocol:
-
Acclimation: Animals are individually housed for a period before testing to increase their motivation for social interaction.
-
Test Arena: Two unfamiliar animals (that have received the same drug treatment) are placed in a neutral, dimly lit open-field arena.[20]
-
Scoring: The duration and frequency of various social behaviors (e.g., sniffing, grooming, following) are manually or automatically scored over a set period (e.g., 10-15 minutes). Anxiolytic and antipsychotic drugs can modify these social interaction patterns.
-
In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21]
-
Objective: To determine the effect of Blonanserin on dopamine and other neurotransmitter release in brain regions implicated in schizophrenia, such as the prefrontal cortex.
-
Protocol:
-
Probe Implantation: A microdialysis guide cannula is surgically implanted into the target brain region (e.g., medial prefrontal cortex).[22]
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid is perfused through the probe at a constant, slow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in the dialysate is quantified using high-performance liquid chromatography (HPLC).[21]
-
Visualizing the Mechanism of Action
Blonanserin's Primary Signaling Pathway
Blonanserin acts as an antagonist at both dopamine D₃ and serotonin 5-HT₂ₐ receptors. This dual antagonism is believed to indirectly stimulate the dopamine D₁-PKA-NMDA receptor pathway, which is crucial for cognitive function. The inhibition of D₃ and 5-HT₂ₐ receptors leads to an increase in dopaminergic neurotransmission in the prefrontal cortex.[2][23]
Caption: Blonanserin's antagonism of D3 and 5-HT2A receptors enhances dopamine release, stimulating the D1-PKA-NMDA pathway.
Experimental Workflow: PCP Model and NORT
The following diagram illustrates the typical workflow for evaluating the efficacy of Blonanserin in reversing PCP-induced cognitive deficits using the Novel Object Recognition Test.
Caption: Workflow for assessing Blonanserin's effect on cognitive deficits in a PCP-induced schizophrenia animal model using NORT.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of Blonanserin in the patients with schizophrenia: a randomized, double-blind, risperidone-compared trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 8. Blonanserin versus haloperidol in Japanese patients with schizophrenia: A phase 3, 8-week, double-blind, multicenter, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of Blonanserin Compared with Haloperidol in Acute-Phase Schizophrenia - ProQuest [proquest.com]
- 10. Blonanserin vs risperidone in Japanese patients with schizophrenia: A post hoc analysis of a phase 3, 8-week, multicenter, double-blind, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 13. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blonanserin reverses the phencyclidine (PCP)-induced impairment in novel object recognition (NOR) in rats: role of indirect 5-HT(1A) partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PCP Induced Schizophrenia Model - Ace Therapeutics [acetherapeutics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. A review of 25 years of the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of novel atypical antipsychotic, blonanserin, on extracellular neurotransmitter level in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PM430. Blonanserin reversed phencyclidine-induced novel object recognition deficit and induced cortical dopamine and acetylcholine efflux through dopamine D3 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC: Full Paper PDF & Summary | Bohrium [bohrium.com]
Blonanserin Dihydrochloride vs. Olanzapine: A Comparative Efficacy and Mechanistic Guide
This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of two atypical antipsychotic agents: blonanserin (B195606) dihydrochloride (B599025) and olanzapine (B1677200). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and procedural concepts.
I. Efficacy Data
Clinical trial data comparing the efficacy of blonanserin and olanzapine in the treatment of schizophrenia are summarized below. The primary measure of efficacy is the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.
Table 1: Comparison of Efficacy in Patients with Schizophrenia
| Efficacy Outcome | Blonanserin | Olanzapine | Study Details |
| Change in PANSS Total Score (from baseline to week 24) | -14.8 ± 24.0 | -10.5 ± 12.9 | Adjunctive therapy in patients with dopamine (B1211576) supersensitivity psychosis. No significant between-group difference (p=0.42).[1][2] |
| Change in Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression-Severity (CGI-S) Scores | Statistically significant decrease | Statistically significant decrease | A 12-week prospective, observational study. Blonanserin showed significantly better outcomes in BPRS and CGI-S scores (p < 0.001 at 2nd and last follow-up).[3][4] |
| PANSS Total Score Comparison (Meta-analysis) | Similar efficacy | Similar efficacy | A meta-analysis found no statistically significant difference in PANSS total score changes between blonanserin and olanzapine (p=0.42).[5] |
| PANSS Positive and Negative Subscale Scores (Meta-analysis) | No significant difference | No significant difference | A meta-analysis indicated no statistically significant difference in the PANSS positive and negative subscale scores between the two drugs.[5] |
II. Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinities for various neurotransmitter receptors.
Table 2: Receptor Binding Affinities (Ki, nM)
| Receptor | Blonanserin | Olanzapine | Reference |
| Dopamine D₂ | 0.142 | Higher affinity than for 5-HT₂A[6] | [6][7] |
| Dopamine D₃ | 0.494 | - | [7] |
| Serotonin 5-HT₂A | 0.812 | - | [6][7] |
| Serotonin 5-HT₂C | Low affinity | - | [8] |
| α₁-Adrenergic | 26.7 | - | [7] |
| Histamine H₁ | Low affinity | Potent antagonist | [8][9] |
| Muscarinic M₁ | Low affinity | - | [8] |
| Muscarinic M₃ | - | Potent antagonist | [9] |
Note: A lower Ki value indicates a higher binding affinity. Data for olanzapine's specific Ki values were not consistently available in the provided search results, but its relative affinities and antagonism are noted.
III. Experimental Protocols
The following section details the methodology of a representative clinical study comparing blonanserin and olanzapine.
Study Design: The ROADS Study [1][2]
-
Objective: To examine the efficacy and safety of blonanserin (BNS) and olanzapine (OLZ) as adjuncts to prior antipsychotic treatment in patients with schizophrenia and dopamine supersensitivity psychosis (DSP).
-
Design: A 24-week, multicenter (17 sites), randomized, rater-blinded study with two parallel groups.
-
Participants: 61 patients with a diagnosis of schizophrenia and DSP were allocated to either the BNS group (n=26) or the OLZ group (n=29).
-
Intervention: Patients received either blonanserin or olanzapine as an add-on to their existing antipsychotic medication.
-
Primary Outcome Measure: The change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 24.[1][2]
-
Secondary Outcome Measures:
-
Statistical Analysis: The analysis of the primary outcome data was performed by an independent t-test.[2]
PANSS Assessment Protocol
The Positive and Negative Syndrome Scale (PANSS) is a standardized instrument used to assess the severity of symptoms in schizophrenia.[10][11]
-
Structure: It consists of 30 items, each rated on a 7-point scale (1=absent to 7=extreme). These items are divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items).[12]
-
Interview: A semi-structured clinical interview (SCI-PANSS) is typically used to guide the rater's questions and ensure all relevant domains are assessed.[10][12]
-
Rating Period: Ratings are generally based on the patient's condition over the preceding week.[10]
-
Rater Training: To ensure reliability, raters undergo training to achieve consistency in scoring, often requiring certification with an inter-rater reliability of Cronbach's alpha > 0.80.[10][12]
IV. Visualizations
A. Signaling Pathways
The following diagrams illustrate the primary mechanisms of action for blonanserin and olanzapine at the synapse.
References
- 1. A randomized-controlled trial of blonanserin and olanzapine as adjunct to antipsychotics in the treatment of patients with schizophrenia and dopamine supersensitivity psychosis: The ROADS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Efficacy, Safety and Tolerability of Olanzapine and Blonanserin in Patients with Schizophrenia: A Parallel Group Study | Semantic Scholar [semanticscholar.org]
- 5. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Blonanserin - Wikipedia [en.wikipedia.org]
- 8. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine - Wikipedia [en.wikipedia.org]
- 10. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esmed.org [esmed.org]
- 12. wcgclinical.com [wcgclinical.com]
Comparative Analysis of Blonanserin and Haloperidol on Negative Symptoms of Schizophrenia
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Blonanserin (B195606), a second-generation antipsychotic, and Haloperidol (B65202), a first-generation antipsychotic, in the management of negative symptoms associated with schizophrenia. This analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Executive Summary
Negative symptoms of schizophrenia, such as avolition, anhedonia, and social withdrawal, are significant contributors to the long-term morbidity of the illness and are often less responsive to traditional antipsychotic medications. This guide examines the evidence comparing Blonanserin and Haloperidol in addressing these challenging symptoms. Clinical data consistently demonstrates that while both medications are effective for positive symptoms, Blonanserin shows a statistically significant advantage over Haloperidol in improving negative symptoms.[1][2][3][4] This difference is likely attributable to their distinct pharmacological profiles, particularly Blonanserin's dual antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from comparative clinical trials assessing the effects of Blonanserin and Haloperidol on the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale.
Table 1: Change in PANSS Negative Subscale Scores
| Study | Treatment Group | N | Baseline Mean (SD) | Mean Change from Baseline (SD) | p-value (vs. Haloperidol) |
| Harvey et al. (2019)[2][4] | Blonanserin (8-24 mg/day) | 129 | 21.5 (6.9) | -2.9 (6.0) | 0.006 |
| Haloperidol (4-12 mg/day) | 132 | 21.7 (6.7) | -0.9 (5.8) | ||
| Garcia et al. (2009)[5] | Blonanserin (5 mg/day) | - | - | Statistically significant improvement over Haloperidol | < 0.05 |
| Blonanserin (10 mg/day) | - | - | Statistically significant improvement over Haloperidol | < 0.05 | |
| Haloperidol (10 mg/day) | - | - | - | ||
| Meta-Analysis (Li et al., 2023)[1][6] | Blonanserin | - | - | Mean Difference: -0.75 (95% CI: -1.00 to -0.50) | < 0.00001 |
| Haloperidol | - | - |
Note: SD = Standard Deviation; CI = Confidence Interval. Data from Garcia et al. (2009) is presented qualitatively as specific numerical values for baseline and change were not available in the abstract. The meta-analysis by Li et al. (2023) represents the weighted mean difference.
Experimental Protocols
The methodologies of the cited clinical trials share common elements, which are summarized below to provide a representative experimental protocol.
Study Design: The majority of these studies were multicenter, randomized, double-blind, active-comparator-controlled trials.[2][4][5] A typical study duration for evaluating efficacy in the acute phase of schizophrenia was 6 to 8 weeks.[2][4][5]
Patient Population:
-
Inclusion Criteria: Participants were typically adults (aged 18-65 years) with a diagnosis of schizophrenia as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV) or International Classification of Diseases, 10th Revision (ICD-10).[2] Patients were generally required to be experiencing an acute exacerbation of psychotic symptoms, with a baseline PANSS total score of ≥70.[5]
-
Exclusion Criteria: Common exclusion criteria included a history of substance abuse within the preceding months, significant unstable medical conditions, pregnancy or lactation, and known hypersensitivity to the study medications.
Intervention:
-
Treatment Arms: Patients were randomly assigned to receive either Blonanserin (with flexible dosing, typically ranging from 8 to 24 mg/day) or Haloperidol (with flexible dosing, typically ranging from 4 to 12 mg/day).[2][4] Some studies also included a placebo arm.[5]
-
Administration: Medications were administered orally, typically in two divided doses daily.[2][4]
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome measure for negative symptoms was the change from baseline in the PANSS negative subscale score.
-
Secondary Efficacy Endpoints: Other assessments often included the PANSS total score, positive subscale score, and general psychopathology subscale score, as well as the Clinical Global Impression-Severity (CGI-S) and Improvement (CGI-I) scales.
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests (including prolactin levels). Extrapyramidal symptoms (EPS) were specifically assessed using scales such as the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) or the Simpson-Angus Scale (SAS).
Statistical Analysis: The primary analysis of efficacy was typically performed on the full analysis set, which included all randomized patients who received at least one dose of the study medication. The change from baseline in PANSS scores between treatment groups was commonly analyzed using an analysis of covariance (ANCOVA) with the baseline score as a covariate.
Signaling Pathways and Experimental Workflow
The differential effects of Blonanserin and Haloperidol on negative symptoms can be attributed to their distinct mechanisms of action at the molecular level.
Signaling Pathways
Blonanserin acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[3] Haloperidol's primary mechanism is potent antagonism of the dopamine D2 receptor.[7]
The antagonism of 5-HT2A receptors by Blonanserin is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to its superior efficacy against negative symptoms.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing Blonanserin and Haloperidol.
Conclusion
The available evidence from randomized controlled trials and meta-analyses indicates that Blonanserin is more effective than Haloperidol in reducing the negative symptoms of schizophrenia.[1][2][3][4] This superior efficacy is likely due to its broader receptor binding profile, which includes potent serotonin 5-HT2A receptor antagonism in addition to dopamine D2 receptor blockade.[3] For researchers and drug development professionals, these findings highlight the potential of targeting multiple neurotransmitter systems for the development of more effective treatments for the negative symptom domain of schizophrenia. Further research into the downstream signaling effects of these compounds will continue to elucidate the precise mechanisms underlying their differential clinical effects.
References
- 1. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blonanserin versus haloperidol in Japanese patients with schizophrenia: A phase 3, 8-week, double-blind, multicenter, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blonanserin versus haloperidol in Japanese patients with schizophrenia: A phase 3, 8‐week, double‐blind, multicenter, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of blonanserin compared with haloperidol in acute-phase schizophrenia: a randomized, double-blind, placebo-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
Blonanserin Dihydrochloride: A Comparative Analysis Against Other Atypical Antipsychotics
An Objective Comparison of Blonanserin (B195606) Dihydrochloride (B599025) and Other Atypical Antipsychotics for Researchers and Drug Development Professionals.
Blonanserin is an atypical antipsychotic agent approved for the treatment of schizophrenia in several countries, including Japan and Korea.[1][2] It distinguishes itself from other second-generation antipsychotics through its unique receptor binding profile and subsequent clinical effects. This guide provides a detailed comparison of blonanserin with other commonly used atypical antipsychotics, supported by experimental data from preclinical and clinical studies.
Pharmacological Profile: Receptor Binding Affinities
Blonanserin exhibits a distinct mechanism of action, primarily as an antagonist of dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[3][4] Unlike many other atypical antipsychotics, blonanserin's affinity for D2 receptors is slightly higher than for 5-HT2A receptors.[1][5] This characteristic is pharmacologically more similar to first-generation antipsychotics, yet it maintains an atypical profile.[1] Blonanserin also demonstrates a notably high affinity for the dopamine D3 receptor, which is hypothesized to contribute to its effects on cognitive deficits and negative symptoms.[6][7] It has a low affinity for other receptors such as 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is associated with a lower incidence of side effects like sedation, orthostatic hypotension, and anticholinergic effects.[3][4]
Below is a comparative table of receptor binding affinities (Ki, nM) for blonanserin and other selected atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Blonanserin | Risperidone (B510) | Olanzapine (B1677200) | Aripiprazole (B633) |
| Dopamine D2 | 0.284[5] | - | - | - |
| Dopamine D3 | 0.277[5] | - | - | - |
| Serotonin 5-HT2A | 0.64[5] | - | - | - |
Mechanism of Action: Signaling Pathway
The therapeutic effects of blonanserin and other atypical antipsychotics are primarily mediated through their interaction with dopamine and serotonin pathways in the brain. The diagram below illustrates this general mechanism.
Caption: General signaling pathway of atypical antipsychotics.
Clinical Efficacy: A Comparative Overview
Multiple clinical trials and meta-analyses have compared the efficacy of blonanserin to other atypical antipsychotics, primarily in patients with schizophrenia. The primary efficacy endpoint in these studies is often the change in the Positive and Negative Syndrome Scale (PANSS) total score.
Blonanserin vs. Risperidone
Systematic reviews and meta-analyses indicate that the efficacy of blonanserin is similar to that of risperidone in improving the overall symptoms of schizophrenia, as measured by the PANSS total score.[8][9][10] There was no statistically significant difference in the PANSS total scores, positive symptoms, and negative symptoms between the two groups.[8] However, one meta-analysis found that risperidone showed greater improvements in the PANSS-General psychopathology subscale scores, although the effect size was small and not clinically significant.[8]
Blonanserin vs. Olanzapine
Studies comparing blonanserin to olanzapine have shown similar efficacy in changes to the PANSS total score.[11] One study found that blonanserin provided significantly better outcomes than olanzapine with respect to the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression-Severity (CGI-S) scores.[12][13] In a study on patients with dopamine supersensitivity psychosis, both blonanserin and olanzapine add-on treatments were effective, with the blonanserin group showing significant reductions in PANSS total scores from week 4, compared to week 8 for the olanzapine group.[14]
Blonanserin vs. Aripiprazole
A randomized trial comparing blonanserin and aripiprazole found no significant differences in the improvement of PANSS total scores between the two drugs.[15][16] Both treatments were associated with significant improvements in the PANSS total score and its subscales.[17]
The following table summarizes the comparative efficacy data from selected studies.
| Comparison | Primary Efficacy Measure | Result |
| Blonanserin vs. Risperidone | Change in PANSS Total Score | No statistically significant difference.[8][9][10] |
| Blonanserin vs. Olanzapine | Change in PANSS Total Score | Similar efficacy.[11] |
| Blonanserin vs. Aripiprazole | Change in PANSS Total Score | No significant difference.[16][17] |
Safety and Tolerability Profile
The safety and tolerability profile of an antipsychotic is crucial for patient compliance and long-term treatment success. Blonanserin has a distinct side-effect profile when compared to other atypical antipsychotics.
Extrapyramidal Symptoms (EPS)
Compared to risperidone, blonanserin is associated with a higher incidence of extrapyramidal symptoms (EPS).[8][9][10][18] However, these symptoms are often reported to be mild in severity.[8]
Metabolic Side Effects
Blonanserin has a lower risk of weight gain compared to risperidone and olanzapine.[8][18][19] Metabolic adverse effects are more common with olanzapine.[12][13]
Hyperprolactinemia
Blonanserin is associated with a lower incidence of serum prolactin increases compared to risperidone.[8][9][10][18][19]
The table below provides a summary of the comparative safety profiles.
| Adverse Event | Blonanserin vs. Risperidone | Blonanserin vs. Olanzapine | Blonanserin vs. Aripiprazole |
| Extrapyramidal Symptoms (EPS) | Higher incidence with blonanserin.[8][9][10][18] | Reduced ESRS scores with blonanserin.[14] | No significant difference in incidence.[16][17] |
| Weight Gain | Lower incidence with blonanserin.[8][18][19] | Metabolic adverse effects more common with olanzapine.[12][13] | No significant difference in weight change.[16][17] |
| Prolactin Elevation | Lower incidence with blonanserin.[8][9][10][18][19] | Not specified. | No significant difference in prolactin-related adverse events.[16][17] |
Experimental Protocol: Example of a Comparative Clinical Trial
To provide insight into the generation of comparative data, the following is a representative methodology for a randomized, double-blind, parallel-group multicenter trial comparing blonanserin and risperidone.[18]
Objective: To compare the efficacy and safety of blonanserin and risperidone in patients with schizophrenia.
Study Design:
Participants:
-
Patients aged 18 to 65 years with a diagnosis of schizophrenia.[18]
-
PANSS total score between 70 and 120.[18]
Intervention:
-
Patients are randomized to receive either blonanserin (8-24 mg/day) or risperidone (2-6 mg/day).[18][19]
-
Doses are administered twice daily with a gradual titration method.[18]
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the PANSS total score.[19]
-
Secondary Efficacy Endpoints: Changes in PANSS subscale scores, Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression-Improvement (CGI-I).[19]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) scores, laboratory data, vital signs, and electrocardiograms.[19]
Statistical Analysis:
-
Intention-to-treat (ITT) analysis using the last observation carried forward (LOCF) method for the primary efficacy endpoint.[18]
-
A mixed model for repeated measures (MMRM) may also be used.[20]
The diagram below illustrates a typical workflow for such a clinical trial.
Caption: Workflow of a comparative clinical trial.
Conclusion
Blonanserin dihydrochloride presents a valuable therapeutic option for schizophrenia with a distinct pharmacological profile. Its efficacy is comparable to other established atypical antipsychotics such as risperidone, olanzapine, and aripiprazole. The primary distinguishing features of blonanserin lie in its safety and tolerability profile, notably a lower propensity for weight gain and hyperprolactinemia compared to some other agents, but a higher risk of EPS than risperidone. The choice of antipsychotic should be individualized based on the patient's specific symptoms, comorbidities, and tolerability to potential side effects. Further long-term comparative studies will continue to delineate the precise role of blonanserin in the management of schizophrenia.
References
- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asenapine, blonanserin, iloperidone, lurasidone, and sertindole: distinctive clinical characteristics of 5 novel atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]
- 9. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy, Safety and Tolerability of Olanzapine and Blonanserin in Patients with Schizophrenia: A Parallel Group Study | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A randomized-controlled trial of blonanserin and olanzapine as adjunct to antipsychotics in the treatment of patients with schizophrenia and dopamine supersensitivity psychosis: The ROADS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Switching antipsychotics to aripiprazole or blonanserin and plasma monoamine metabolites levels in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of the efficacy and safety between blonanserin and risperidone for the treatment of schizophrenia in Chinese patients: A double-blind, parallel-group multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blonanserin vs risperidone in Japanese patients with schizophrenia: A post hoc analysis of a phase 3, 8-week, multicenter, double-blind, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Cross-Validated Analytical Methods for Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Blonanserin dihydrochloride (B599025), a novel antipsychotic agent. The information presented herein is based on published experimental data, offering an objective overview to aid in the selection of the most appropriate analytical technique for specific research, quality control, and pharmacokinetic applications.
Blonanserin is an atypical antipsychotic used in the treatment of schizophrenia.[1][2] Accurate and reliable analytical methods are crucial for its determination in bulk drug, pharmaceutical formulations, and biological matrices. While various methods have been developed and validated, this guide synthesizes the available data to facilitate a comparative understanding of their performance.
Comparative Analysis of Analytical Methods
A summary of the validation parameters for different analytical methods reported for Blonanserin dihydrochloride is presented in Table 1. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of Validation Parameters for this compound Analytical Methods
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| UV Spectrophotometry | 2-10 µg/mL[1] | Not explicitly stated, but described as "excellent"[1] | Inter-day and intra-day data shows the method is "sufficiently precise"[1] | Not specified | Not specified | Pure drug and pharmaceutical formulation[1] |
| RP-HPLC | 10.0-150.0 µg/mL[3][4] | Not explicitly stated | Not explicitly stated | 5.08 µg/mL[3] | 15.39 µg/mL[3] | Bulk drug and formulations[3][4] |
| RP-HPLC | 32-48 ppm[2] | Not explicitly stated | RSD below 2%[2] | 1.49 µg/mL[2] | 4.53 µg/mL[2] | Tablet dosage forms[2] |
| RP-HPLC | 5-35 µg/mL[5] | Not explicitly stated | Intra-day and inter-day variations < 2%[5] | 2 µg/mL[5] | 6.09 µg/mL[5] | Bulk and tablet dosage form[5] |
| LC-MS/MS | 0.012–5.78 ng/mL[6] | Not explicitly stated | Intra- and inter-day precision < 7.5%[6] | Not specified | 0.012 ng/mL (LLOQ)[6] | Human plasma[6] |
| LC-MS/MS | 0.1–100.0 ng/mL[7] | Not explicitly stated | Not explicitly stated | Not specified | 0.1 ng/mL (LLOQ)[7] | Rat plasma[7] |
| GC | Not specified | 94.1-101.7%[8] | Intra-day and inter-day precision ≤ 2.6%[8] | ≤ 0.2 ng[8] | ≤ 0.7 ng[8] | Bulk drug (for residual solvents)[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
UV Spectrophotometric Method
This method is simple and cost-effective for the routine analysis of Blonanserin in pure form and pharmaceutical tablets.[1]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol[1].
-
Wavelength of Maximum Absorbance (λmax): 237 nm[1].
-
Standard Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 10 mg of Blonanserin in 100 mL of methanol (B129727). Serial dilutions are made to obtain concentrations in the range of 2-10 µg/mL[1].
-
Sample Preparation (Tablets): An amount of tablet powder equivalent to 4 mg of Blonanserin is dissolved in 250 mL of methanol, sonicated, and filtered[3]. Further dilutions are made with methanol to bring the concentration within the calibration range.
-
Quantification: The absorbance of the sample solution is measured at 237 nm, and the concentration is determined from the calibration curve[1].
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods offer greater selectivity and are suitable for the determination of Blonanserin in the presence of excipients.[2][3][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector[2][3].
-
Column: C18 column (e.g., Phenomanex Luna C18, 4.6 mm × 25 cm, 5 µm)[3].
-
Mobile Phase:
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known amount of Blonanserin working standard in the mobile phase or a suitable diluent to achieve a concentration of around 400 µg/mL. Working standards are prepared by further dilution[2][3].
-
Sample Preparation (Tablets): Tablet powder equivalent to a specific amount of Blonanserin (e.g., 4 mg or 20 mg) is accurately weighed, dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter[2][3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods are highly sensitive and selective, making them ideal for the quantification of Blonanserin and its metabolites in biological matrices like plasma.[6][7]
-
Instrumentation: Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer[6][7].
-
Column: C8 or C18 column (e.g., Waters XBridge C8, 4.6 × 150 mm, 3.5 µm or Agilent Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm)[6][7].
-
Mobile Phase: A gradient or isocratic mixture of aqueous and organic phases, often containing ammonium (B1175870) formate (B1220265) and formic acid to enhance ionization[6][7].
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6][7].
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Blonanserin and its internal standard[6][7].
-
Sample Preparation (Plasma): Protein precipitation is a common and simple sample preparation technique. Plasma samples are treated with a precipitating agent like acetonitrile, vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system[6][7].
Gas Chromatography (GC)
A GC method has been validated for the determination of residual solvents (ethyl alcohol, isopropyl alcohol, and toluene) in Blonanserin bulk drug.[8]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624 column[8].
-
Solvent: N, N-dimethylformamide[8].
-
Sample Preparation: Blonanserin is dissolved in N, N-dimethylformamide and directly injected into the GC system[8].
-
Quantification: External standard analysis is used for quantitation[8].
Workflow and Decision Making
The selection of an appropriate analytical method depends on several factors, including the matrix, the required sensitivity, and the purpose of the analysis. The following diagram illustrates a logical workflow for choosing a suitable method for this compound analysis.
Caption: Workflow for selecting an analytical method for Blonanserin.
References
- 1. jocpr.com [jocpr.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating gas chromatographic method for quality control of residual solvents in blonanserin: a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Blonanserin Dihydrochloride: A Comparative Guide to Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on Blonanserin dihydrochloride (B599025), a second-generation antipsychotic, with other relevant alternatives. The information is presented to aid in the understanding of its reproducibility and performance in preclinical and clinical settings. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to enhance comprehension.
Comparative Efficacy of Blonanserin Dihydrochloride
Blonanserin has demonstrated efficacy in the treatment of schizophrenia, with a notable impact on both positive and negative symptoms. Clinical trials have established its non-inferiority to other atypical antipsychotics such as risperidone (B510) and have shown superiority over haloperidol (B65202) in managing negative symptoms.
Table 1: Change in Positive and Negative Syndrome Scale (PANSS) Total Score
| Study/Comparison | This compound (Mean Change) | Comparator (Mean Change) | Outcome |
| vs. Risperidone | -23.48 ± 19.73 | -25.40 ± 18.38 (Risperidone) | Demonstrated non-inferiority. |
| vs. Haloperidol | -30.18 (10mg) | -28.16 (Haloperidol 10mg) | Blonanserin showed greater efficacy against negative symptoms. |
| vs. Placebo | -20.5 (16mg/day) | -10.6 | Statistically significant improvement over placebo.[1] |
Comparative Safety and Tolerability Profile
The safety profile of this compound is a key differentiator. It is associated with a lower incidence of certain adverse effects, such as hyperprolactinemia and weight gain, when compared to other antipsychotics. However, it may have a higher incidence of extrapyramidal symptoms in some patient populations.
Table 2: Incidence of Key Adverse Events
| Adverse Event | This compound (%) | Risperidone (%) | Haloperidol (%) |
| Hyperprolactinemia | Lower incidence | Higher incidence | Higher incidence |
| Weight Gain | Lower incidence | Higher incidence | Not specified |
| Akathisia | Higher than Risperidone, Lower than Haloperidol | Lower than Blonanserin | Higher than Blonanserin |
| Dizziness | Lower incidence | Not specified | Higher incidence |
| Hand Tremor | Higher incidence | Lower incidence | Not specified |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.
Receptor Binding Assays
These assays are fundamental in determining the affinity of Blonanserin for its target receptors.
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligand: A specific radioligand, such as [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Animal Models of Schizophrenia (Phencyclidine-Induced Hyperlocomotion)
Animal models are crucial for assessing the in vivo efficacy of antipsychotic drugs. The phencyclidine (PCP) model is widely used to mimic symptoms of schizophrenia.
-
Objective: To evaluate the ability of this compound to reverse PCP-induced hyperlocomotion in rodents, a model for psychotic symptoms.
-
Methodology:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field chambers) for a set period.
-
Drug Administration: Animals are pre-treated with this compound or a vehicle control at various doses.
-
PCP Induction: After a specified time, animals are administered with phencyclidine (PCP) to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity is recorded for a defined period using automated activity monitoring systems.
-
Data Analysis: The total distance traveled or the number of beam breaks are compared between the different treatment groups to assess the effect of this compound on PCP-induced hyperlocomotion.
-
Randomized Controlled Clinical Trials
Human clinical trials are the definitive step in evaluating the efficacy and safety of new medications.
-
Objective: To compare the efficacy and safety of this compound with a placebo or an active comparator in patients with schizophrenia.
-
Methodology:
-
Study Design: A multi-center, randomized, double-blind, parallel-group study design is typically employed.
-
Patient Population: Patients diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5), with a baseline PANSS total score within a specified range (e.g., 70-120).
-
Randomization: Eligible patients are randomly assigned to receive this compound, a comparator drug (e.g., risperidone), or a placebo.
-
Treatment: The study drug is administered for a fixed duration (e.g., 8 weeks), with the dose titrated according to the study protocol.
-
Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the PANSS total score. Secondary endpoints may include changes in PANSS subscales and the Clinical Global Impression (CGI) scale.
-
Safety Assessment: Safety is monitored through the recording of adverse events, vital signs, laboratory tests (including prolactin levels), and electrocardiograms.
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using an appropriate statistical model, such as a mixed-effects model for repeated measures (MMRM).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Randomized Controlled Trial
Caption: A typical workflow for a clinical trial of an antipsychotic drug.
References
A Comparative Meta-Analysis of Blonanserin Dihydrochloride in the Treatment of Schizophrenia
An objective guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of Blonanserin (B195606) compared to other leading antipsychotics.
Blonanserin dihydrochloride (B599025), an atypical antipsychotic, has demonstrated a distinct pharmacological profile in the management of schizophrenia. This guide provides a comprehensive comparison of blonanserin against other commonly prescribed antipsychotic agents—risperidone (B510), haloperidol, olanzapine, aripiprazole, and paliperidone—drawing upon data from numerous meta-analyses of head-to-head clinical trials.
Efficacy and Performance: A Quantitative Comparison
The efficacy of blonanserin in treating schizophrenia is primarily assessed using the Positive and Negative Syndrome Scale (PANSS), which evaluates the severity of positive, negative, and general psychopathology symptoms. Meta-analyses consistently show that blonanserin's overall efficacy, as measured by the change in total PANSS score, is comparable to that of other atypical antipsychotics like risperidone, olanzapine, aripiprazole, and paliperidone.[1][2][3][4]
Notably, some studies indicate that blonanserin may offer a superior effect on negative symptoms when compared to the typical antipsychotic haloperidol.[1][5][6] The following tables summarize the quantitative data from meta-analyses, presenting the mean differences (MD) and risk ratios (RR) for key efficacy and safety outcomes.
Table 1: Efficacy of Blonanserin Compared to Other Antipsychotics (PANSS Score Changes)
| Comparator | PANSS Total Score (Mean Difference, 95% CI) | PANSS Positive Score (Mean Difference, 95% CI) | PANSS Negative Score (Mean Difference, 95% CI) |
| Placebo | -7.91 (-15.56, -0.26)[1][2] | -2.48 (-4.79, -0.18)[1][2] | Not Significantly Different |
| Risperidone | 0.17 (-2.65, 2.99)[7] | Not Significantly Different[7] | Not Significantly Different[7] |
| Haloperidol | Not Significantly Different[5] | Not Significantly Different[5] | -0.75 (-1.00, -0.50)[1][2] |
| Olanzapine | Not Significantly Different[1] | Not Significantly Different | Not Significantly Different[1] |
| Aripiprazole | -10.62 (-17.67, -3.56)[8] | Not Significantly Different[1] | Not Significantly Different[1] |
| Paliperidone | Not Significantly Different[1] | Not Significantly Different[1] | Not Significantly Different[1] |
Table 2: Safety and Tolerability Profile of Blonanserin Compared to Other Antipsychotics
| Adverse Event | Comparator | Risk Ratio (RR) / Risk Difference (RD) (95% CI) |
| Extrapyramidal Symptoms (EPS) | Risperidone | Higher Incidence with Blonanserin (P<0.05)[7] |
| Haloperidol | Lower Incidence with Blonanserin[6] | |
| Increased Blood Prolactin | Risperidone | 0.66 (0.51, 0.86)[1][2] |
| Hyperprolactinemia | Risperidone | 0.30 (0.11, 0.78)[1][2] |
| Weight Gain | Risperidone | -0.04 (-0.07, -0.01) (RD)[1][2] |
| Akathisia | Risperidone | 0.10 (0.04, 0.17) (RD)[1][2] |
| Haloperidol | 0.54 (0.32, 0.90)[5] | |
| Dizziness | Haloperidol | 0.47 (0.23, 0.93)[5] |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from meta-analyses of randomized, double-blind, controlled clinical trials. While specific protocols vary between studies, a generalized experimental workflow can be outlined.
Generalized Clinical Trial Workflow
Figure 1. Generalized workflow of a randomized controlled trial comparing blonanserin to a comparator antipsychotic.
Key elements of the experimental protocols from the meta-analyzed trials include:
-
Patient Population: Adult patients (typically 18-65 years) diagnosed with schizophrenia according to DSM-IV-TR or ICD-10 criteria, with a baseline PANSS total score indicating at least a moderate severity of illness (e.g., ≥70).[7][9]
-
Washout Period: A washout period of up to 7 days for previous antipsychotic medications is common before randomization.[10]
-
Dosing and Administration: Blonanserin is typically administered orally, twice daily, with a gradual dose titration (e.g., starting at 4 mg/day and increasing to a target dose of 8-24 mg/day). Comparator drug dosages are administered according to their standard clinical practice guidelines (e.g., Risperidone 2-6 mg/day).[10][11]
-
Primary Efficacy Endpoint: The primary outcome is most often the change in the total PANSS score from baseline to the end of the study (typically 6 to 8 weeks).[9][12]
-
Safety and Tolerability Assessments: These include the incidence of treatment-emergent adverse events, with a particular focus on extrapyramidal symptoms (EPS), changes in prolactin levels, weight gain, and metabolic parameters.[7]
Mechanism of Action: Signaling Pathways
Blonanserin's therapeutic effects are primarily attributed to its high affinity as an antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[13][14][15] It also exhibits affinity for the dopamine D3 receptor.[13][16] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia while potentially mitigating some of the side effects associated with D2 receptor blockade alone.
The following diagram illustrates the proposed signaling pathway of blonanserin.
Figure 2. Simplified signaling pathway of blonanserin's antagonism at D2 and 5-HT2A receptors.
By blocking D2 receptors, blonanserin modulates dopamine-dependent signaling, which is implicated in the positive symptoms of schizophrenia. The antagonism of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, potentially contributing to the improvement of negative and cognitive symptoms and reducing the risk of extrapyramidal side effects.[14]
Conclusion
The collective evidence from meta-analyses of clinical trials indicates that blonanserin dihydrochloride is an effective and generally well-tolerated treatment for schizophrenia, with an efficacy profile comparable to other widely used atypical antipsychotics. Its potential advantage in improving negative symptoms compared to older, typical antipsychotics like haloperidol, and its distinct safety profile, particularly concerning a lower risk of hyperprolactinemia and weight gain compared to risperidone, make it a valuable therapeutic option.[1][2][6][7] However, a higher incidence of akathisia compared to risperidone has been noted and should be considered in clinical practice.[1][2] Further large-scale, long-term comparative studies will continue to refine our understanding of blonanserin's position in the therapeutic arsenal (B13267) for schizophrenia.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of blonanserin in schizophrenia: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blonanserin for schizophrenia: systematic review and meta-analysis of double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, Tolerability, and Safety of Blonanserin in Schizophrenia: An Updated and Extended Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 15. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Blonanserin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Blonanserin Dihydrochloride's Receptor Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinity of Blonanserin (B195606) dihydrochloride (B599025) with other commonly prescribed atypical antipsychotics: Risperidone, Olanzapine (B1677200), and Aripiprazole. The data presented is compiled from various preclinical studies and is intended to offer an objective overview for research and drug development purposes.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values in nM) of Blonanserin, Risperidone, Olanzapine, and Aripiprazole for key neurotransmitter receptors implicated in the mechanism of action of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | Blonanserin (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 0.142 - 0.284[1] | 1.55 - 3.13[2] | ~25-50 times lower affinity than Blonanserin[3] | 0.34[4] |
| Dopamine D3 | 0.277 | - | - | 0.8[4] |
| Serotonin 5-HT2A | 0.64 - 0.812[1] | 0.16[2] | High Affinity[3] | 3.4[4] |
| Adrenergic α1 | Low Affinity[5] | 0.8[2] | High Affinity[6] | 57[4] |
| Histamine H1 | Low Affinity[5] | 2.23[2] | High Affinity[6] | 61[4] |
| Muscarinic M1 | Low Affinity[5] | - | High Affinity[6] | Low Affinity[7] |
Note: Ki values can vary between different studies due to variations in experimental conditions. The data presented here is a representative compilation.
Experimental Protocols: Receptor Binding Assays
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.
Objective: To determine the binding affinity (Ki) of test compounds (Blonanserin, Risperidone, Olanzapine, Aripiprazole) for specific neurotransmitter receptors.
Materials:
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
-
Cell Membranes: Preparations from cell lines stably expressing the human recombinant receptor of interest or from specific brain regions of animal models (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors).
-
Test Compounds: Blonanserin dihydrochloride and other antipsychotic drugs of interest.
-
Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain the integrity of the receptors and ligands.
-
Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The cell or tissue preparations are homogenized and centrifuged to isolate the cell membranes containing the target receptors. The final membrane pellet is resuspended in the incubation buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the incubation buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Receptor Interactions and Signaling Pathways
The following diagrams illustrate the comparative receptor binding profiles and the general signaling pathways affected by these antipsychotic agents.
Caption: Comparative receptor binding profiles of selected antipsychotics.
Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.
Caption: Simplified Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of antipsychotics.
References
- 1. Switching Antipsychotics to Blonanserin in Patients with Schizophrenia: An Open-label, Prospective, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. droracle.ai [droracle.ai]
- 5. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole: profile on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Blonanserin: A Comparative Analysis of Efficacy and Safety in Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of blonanserin (B195606), an atypical antipsychotic, against other commonly prescribed antipsychotic agents. The information is supported by data from head-to-head clinical trials and meta-analyses, with a focus on quantitative outcomes and experimental methodologies.
Mechanism of Action: A Dual Receptor Antagonist
Blonanserin exerts its therapeutic effects primarily through its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It also demonstrates a high affinity for dopamine D3 receptors.[3] This dual-action mechanism is believed to contribute to its efficacy in managing both the positive and negative symptoms of schizophrenia, while potentially mitigating some of the adverse effects associated with older antipsychotics.[1] Unlike some other atypical antipsychotics, blonanserin has a low affinity for muscarinic, adrenergic, and histamine (B1213489) receptors, which may contribute to a more favorable side-effect profile regarding sedation and cardiovascular effects.[3]
Signaling Pathways
The therapeutic and adverse effects of blonanserin and other antipsychotics are mediated through complex intracellular signaling cascades initiated by receptor binding.
Efficacy Comparison
The efficacy of antipsychotics is primarily assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale.
Blonanserin vs. Risperidone (B510)
Multiple studies have compared the efficacy of blonanserin to risperidone. A meta-analysis of eight randomized controlled trials (RCTs) involving 1,386 participants found no significant difference in the change in PANSS total scores between the two groups.[4] Both medications demonstrated comparable efficacy in improving the positive and negative symptoms of schizophrenia.[4] However, one post-hoc analysis of a phase 3, 8-week, double-blind RCT in Japanese patients found that blonanserin was non-inferior to risperidone in improving PANSS total scores.[5]
| Efficacy Outcome | Blonanserin | Risperidone | Study Details |
| Change in PANSS Total Score | Comparable to Risperidone | - | Meta-analysis of 8 RCTs (N=1386)[4] |
| PANSS Positive Symptom Subscale | Comparable to Risperidone | - | Meta-analysis of 8 RCTs (N=1386)[4] |
| PANSS Negative Symptom Subscale | Comparable to Risperidone | - | Meta-analysis of 8 RCTs (N=1386)[4] |
| CGI-Improvement (CGI-I) Rate | Similar to Risperidone | - | 8-week, double-blind RCT[5] |
Blonanserin vs. Aripiprazole (B633)
A 24-week, rater-masked, randomized trial comparing blonanserin (4-24 mg/d) to aripiprazole (6-30 mg/d) in 44 patients with schizophrenia found no significant differences in the improvement of PANSS total scores or subscale scores between the two treatment groups.[6][7] Both medications led to significant reductions in symptoms from baseline.[6][7]
| Efficacy Outcome | Blonanserin | Aripiprazole | Study Details |
| Change in PANSS Total Score | No significant difference | - | 24-week, rater-masked RCT (N=44)[6][7] |
| PANSS Subscale Scores | No significant difference | - | 24-week, rater-masked RCT (N=44)[6][7] |
| Discontinuation Rate | 68.2% | 86.4% | 24-week, rater-masked RCT (N=44)[6] |
Blonanserin vs. Olanzapine (B1677200)
A prospective, observational, parallel-group study comparing blonanserin and olanzapine in patients with schizophrenia found that blonanserin led to significantly better outcomes in terms of Brief Psychiatric Rating Scale (BPRS) and CGI-Severity (CGI-S) scores.[8]
| Efficacy Outcome | Blonanserin | Olanzapine | Study Details |
| BPRS Score | Significantly better outcome | - | Prospective, observational study[8] |
| CGI-S Score | Significantly better outcome | - | Prospective, observational study[8] |
Blonanserin vs. Other Antipsychotics (Systematic Review)
A systematic review of double-blind, randomized, placebo-controlled, phase 3 trials in Japan compared the blonanserin patch with other antipsychotics. All investigated treatments, including blonanserin, were superior to placebo in reducing PANSS total scores.[9][10]
| Antipsychotic | Hedges' g (95% CI) vs. Placebo |
| Blonanserin Patch (40 & 80 mg/day) | -0.40 (-0.58, -0.22) |
| Asenapine (10 & 20 mg/day) | -0.61 (-0.79, -0.42) |
| Brexpiprazole (2 mg/day) | -0.33 (-0.60, -0.07) |
| Paliperidone ER (6 mg/day) | -0.69 (-0.93, -0.45) |
Safety and Tolerability Comparison
The safety profile of an antipsychotic is a critical factor in treatment selection and patient adherence. Key areas of concern include extrapyramidal symptoms (EPS), metabolic side effects (weight gain, changes in glucose and lipids), and hyperprolactinemia.
Blonanserin vs. Risperidone
A consistent finding across multiple studies is that blonanserin is associated with a lower risk of hyperprolactinemia and weight gain compared to risperidone.[4][5] However, blonanserin has been linked to a higher incidence of extrapyramidal symptoms, particularly akathisia.[4][5]
| Adverse Event | Blonanserin | Risperidone | Study Details |
| Hyperprolactinemia | Lower incidence | Higher incidence | Meta-analysis of 8 RCTs[4] |
| Weight Gain | Lower incidence | Higher incidence | Meta-analysis of 8 RCTs[4] |
| Extrapyramidal Symptoms (EPS) | Higher incidence | Lower incidence | Meta-analysis of 8 RCTs[4] |
| Akathisia | Higher incidence | Lower incidence | 8-week, double-blind RCT[5] |
| Orthostatic Hypotension | Lower risk | Higher risk | 8-week, double-blind RCT[5] |
Blonanserin vs. Aripiprazole
In a 24-week head-to-head trial, there were no significant differences in the incidences of adverse events, including somnolence, EPS, prolactin-related adverse events, and weight change, between the blonanserin and aripiprazole groups.[6][7]
Blonanserin vs. Olanzapine
An observational study reported that metabolic adverse effects were more common with olanzapine, while insomnia, headache, and somnolence were more frequently observed with blonanserin.[8]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are generalized experimental protocols representative of these studies.
Key Methodological Components:
-
Patient Population: Studies typically enroll adult patients (e.g., 18-65 years) with a confirmed diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).[8][11] Inclusion criteria often specify a minimum baseline severity of illness based on PANSS total scores (e.g., ≥70).[11] Exclusion criteria commonly include substance use disorders, significant medical comorbidities, and pregnancy.[8][12]
-
Study Design: The majority of robust comparisons are double-blind, randomized, parallel-group, multicenter trials.[5][11] Some studies may have an open-label design.[13]
-
Intervention: Patients are randomized to receive either blonanserin or a comparator antipsychotic. Dosing is often flexible within a predefined range (e.g., blonanserin 8-24 mg/day, risperidone 2-6 mg/day) to allow for individualized treatment optimization.[5][11]
-
Assessments:
-
Efficacy: The PANSS is the most common primary efficacy measure, assessing positive, negative, and general psychopathology symptoms.[5][6][7] The CGI scale provides a clinician's global assessment of illness severity and improvement.[5][14] Assessments are typically conducted at baseline and at regular intervals throughout the study.[13]
-
Safety: Safety and tolerability are evaluated through the monitoring of treatment-emergent adverse events, laboratory tests (e.g., blood chemistry, prolactin levels), vital signs, and electrocardiograms.[5] Standardized scales for assessing extrapyramidal symptoms, such as the Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS), are also frequently used.[5]
-
Conclusion
Blonanserin demonstrates comparable efficacy to other atypical antipsychotics, such as risperidone and aripiprazole, in the treatment of schizophrenia. Its primary distinguishing features lie in its safety and tolerability profile. Specifically, blonanserin offers a lower risk of hyperprolactinemia and weight gain compared to risperidone, which can be a significant advantage for patient adherence and long-term health. However, clinicians should be mindful of the potentially higher risk of extrapyramidal symptoms, particularly akathisia, associated with blonanserin. The choice of antipsychotic should be individualized based on a comprehensive assessment of the patient's clinical presentation, treatment history, and susceptibility to specific adverse effects. Further long-term, head-to-head comparative studies are warranted to more definitively establish the position of blonanserin in the therapeutic armamentarium for schizophrenia.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To what extent do the PANSS and CGI-S overlap? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blonanserin vs risperidone in Japanese patients with schizophrenia: A post hoc analysis of a phase 3, 8-week, multicenter, double-blind, randomized controlled study [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A randomized trial of aripiprazole vs blonanserin for the treatment of acute schizophrenia and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Switching Antipsychotics to Blonanserin in Patients with Schizophrenia: An Open-label, Prospective, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Blonanserin Dihydrochloride
Researchers, scientists, and drug development professionals handling blonanserin (B195606) dihydrochloride (B599025) must adhere to stringent disposal procedures to mitigate risks to both human health and the environment. As a potent atypical antipsychotic, improper disposal of this compound can lead to environmental contamination and potential harm to aquatic life.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of blonanserin dihydrochloride in a laboratory setting.
Understanding the Hazards
Blonanserin is classified as harmful if swallowed and may cause long-lasting detrimental effects to aquatic ecosystems.[1][2] Therefore, it is imperative to prevent its release into the environment. The primary route of disposal for hazardous pharmaceutical waste, including this compound, is through a licensed hazardous waste management facility, which typically employs incineration.[3]
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed[1][2] | Acute toxicity, Oral (Category 4)[1] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| May cause long lasting harmful effects to aquatic life[2] | Aquatic Chronic 4 | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final disposal by a certified vendor.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, designated, and properly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
3. Container Management:
-
Keep hazardous waste containers securely closed when not in use.
-
Store containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
4. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste disposal company for proper treatment, typically incineration.[3]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
Important Considerations:
-
DO NOT dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals.[3][4]
-
DO NOT dispose of this compound in the regular trash.
-
For disposal of unused or expired medication in a non-laboratory setting, utilize drug take-back programs where available.[5][6] If no such program is accessible, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and then in the household trash.[6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
References
- 1. Blonanserin D5|MSDS [dcchemicals.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. fda.gov [fda.gov]
Essential Safety and Logistical Protocols for Handling Blonanserin Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Blonanserin dihydrochloride (B599025). The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency, from receipt of the compound to its final disposal.
Hazard Assessment and Occupational Exposure Band (OEB)
Blonanserin dihydrochloride is an active pharmaceutical ingredient (API) requiring careful handling. While a specific Occupational Exposure Limit (OEL) has not been established, an Occupational Exposure Band (OEB) can be estimated based on available toxicological data to guide safe handling procedures.
The available acute oral toxicity data (LD50) for Blonanserin in mice is >500 mg/kg.[1] Based on widely accepted control banding strategies, this level of acute toxicity, in conjunction with its pharmacological activity as a potent antipsychotic agent, suggests that this compound falls into OEB 3 or OEB 4 . This classification necessitates the use of engineering controls and a comprehensive personal protective equipment (PPE) strategy to minimize exposure.
Occupational Exposure Band (OEB) Classification:
| OEB Level | Exposure Range (8-hour Time-Weighted Average) | General Description | Handling Recommendations |
| OEB 3 | >10 to ≤100 µg/m³ | Slightly Toxic | Closed systems or ventilated enclosures; specific PPE required.[2] |
| OEB 4 | >1 to ≤10 µg/m³ | Potent | High level of containment (e.g., isolators); advanced PPE including respiratory protection.[2][3] |
Given the potential for high potency, it is prudent to adopt handling practices aligned with the more conservative OEB 4 as a precautionary measure, especially when handling the powdered form of the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE is dictated by the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Solutions) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - Chemical splash goggles or face shield for splash hazards. |
| Handling of Powders/Solids (e.g., Weighing, Aliquoting) | - Powered Air-Purifying Respirator (PAPR) with a full hood[4]- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Taped cuffs on gloves[4] |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated). |
Operational Plan: Step-by-Step Handling Procedures
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glovebox isolator.[5]
-
Engineering Controls: Ensure engineering controls are functioning correctly. For OEB 4 compounds, a glovebox or isolator is the preferred primary containment method.[3]
-
Surface Protection: Cover the work surface with disposable absorbent bench paper.[6]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, and place them within the containment area before starting work.
This procedure should be performed within a ventilated enclosure or isolator to minimize the risk of airborne particle generation.
Caption: Workflow for weighing this compound powder.
-
In Containment: Perform the initial dissolution of the weighed powder inside the fume hood or ventilated enclosure.
-
Solvent Addition: Slowly add the solvent to the vial containing the powder to avoid splashing or aerosolization.
-
Mixing: Cap the vial and mix gently by inversion or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date.
-
Once in solution, the risk of airborne exposure is significantly reduced, and subsequent handling may be performed with OEB 3 level precautions, provided no aerosol-generating procedures are involved.
Decontamination and Cleaning
-
Work Surfaces: At the end of each work session, decontaminate all surfaces within the designated area. Use a suitable cleaning agent, such as a detergent solution, followed by a rinse with an appropriate solvent (e.g., 70% ethanol (B145695) or as validated for the compound).[5]
-
Equipment: All non-disposable equipment (spatulas, glassware, etc.) must be decontaminated. This can be achieved by soaking in a validated cleaning solution, followed by thorough rinsing.[7]
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with federal, state, and local regulations.[8][9]
-
Solid Waste:
-
Contaminated PPE (gloves, coveralls, booties), weigh boats, bench paper, and any unused solid compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be a leak-proof, sealable bag or drum.[9]
-
-
Liquid Waste:
-
Empty Containers:
-
Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[8]
-
Caption: Disposal workflow for this compound waste.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. OEB (Occupational Exposure Band) - Hanningfield [hanningfield.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
